Product packaging for 2-anilino-N-phenylacetamide(Cat. No.:CAS No. 2567-62-6)

2-anilino-N-phenylacetamide

Cat. No.: B1635802
CAS No.: 2567-62-6
M. Wt: 226.27 g/mol
InChI Key: GHNHEWYCTRNGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-anilino-N-phenylacetamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B1635802 2-anilino-N-phenylacetamide CAS No. 2567-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilino-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNHEWYCTRNGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567-62-6
Record name N-Phenyl-2-(phenylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2567-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 2-anilino-N-phenylacetamide: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Phenylacetamide Scaffold

The N-phenylacetamide backbone is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have established it as a cornerstone in the development of novel therapeutics. This guide provides a comprehensive technical overview of a specific derivative, 2-anilino-N-phenylacetamide, focusing on its chemical structure, a detailed methodology for its synthesis, and an exploration of the therapeutic potential of the broader class of anilino-N-phenylacetamide derivatives. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights.

I. Chemical Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₄H₁₄N₂O and a molecular weight of 226.27 g/mol .[1] The molecule's architecture is characterized by a central acetamide core. An aniline moiety is attached to the α-carbon of the acetamide group, and a phenyl group is bonded to the amide nitrogen. This arrangement of aromatic rings and the amide linkage dictates its physicochemical properties and its potential for biological interactions.

Key Structural Features:

  • Amide Bond: The amide linkage is a critical functional group, contributing to the molecule's polarity and its ability to participate in hydrogen bonding, which is often crucial for receptor binding.

  • Anilino Group: The secondary amine linkage introduces a hydrogen bond donor and acceptor site and adds to the overall basicity of the molecule.

  • Phenyl Rings: The two phenyl rings provide a hydrophobic character and the potential for π-π stacking interactions with biological macromolecules.

Spectroscopic Elucidation of the Structure

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm would be observed, corresponding to the protons on the two phenyl rings. The specific splitting patterns (e.g., doublets, triplets, multiplets) will depend on the substitution pattern and coupling between adjacent protons.

  • Amide Proton (-NH-CO-): A broad singlet is anticipated, typically in the downfield region (δ 8.0-10.0 ppm), due to the quadrupolar relaxation of the nitrogen atom and potential hydrogen bonding.

  • Anilino Proton (-NH-CH₂-): A signal, likely a broad singlet or a triplet if coupled to the methylene protons, is expected in the range of δ 4.0-6.0 ppm.

  • Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the anilino proton) would appear in the region of δ 3.5-4.5 ppm. The chemical shift is influenced by the adjacent electron-withdrawing carbonyl group and the nitrogen atom.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.

  • Carbonyl Carbon (-C=O): A characteristic signal in the downfield region, typically around δ 165-175 ppm, is indicative of the amide carbonyl carbon.

  • Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm will correspond to the carbons of the two phenyl rings. The chemical shifts will be influenced by the attached nitrogen atoms.

  • Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm is expected for the methylene carbon.

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • N-H Stretching: Two distinct N-H stretching vibrations are expected. The amide N-H stretch typically appears as a sharp band around 3300 cm⁻¹, while the secondary amine (anilino) N-H stretch will also be in this region.[6]

  • C=O Stretching: A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the amide carbonyl group.[6]

  • C-N Stretching: This vibration usually appears in the region of 1400-1200 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.[7]

  • Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl rings.[7]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (226.27).

  • Fragmentation Pattern: The primary fragmentation of N-aryl substituted 2-phenylacetamides often involves the loss of an aromatic hydrogen atom from the molecular ion.[8] Other characteristic fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group.[9] Common fragments would likely include ions corresponding to the anilino moiety, the phenylacetamide core, and further fragmentation of these pieces.

II. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the preparation of the key intermediate, 2-chloro-N-phenylacetamide, followed by a nucleophilic substitution reaction with aniline. This approach is a well-established and reliable method for the preparation of α-amino acetamides.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

SynthesisWorkflow Aniline Aniline Precursor_Synth Step 1: Synthesis of 2-chloro-N-phenylacetamide Aniline->Precursor_Synth ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Precursor_Synth Precursor 2-chloro-N-phenylacetamide Precursor_Synth->Precursor Final_Product_Synth Step 2: Nucleophilic Substitution Precursor->Final_Product_Synth Aniline2 Aniline Aniline2->Final_Product_Synth Final_Product This compound Final_Product_Synth->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

This protocol is adapted from a standard procedure for the acylation of anilines.[10]

Materials:

  • Aniline (1.00 mole)

  • Toluene (750 ml)

  • 10% Sodium Hydroxide (NaOH) solution (750 ml)

  • Chloroacetyl chloride (1.75 mole)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolve aniline in toluene in a suitable reaction vessel.

  • Add the 10% NaOH solution to the stirred mixture.

  • Cool the mixture to 0°C using an ice bath.

  • Add chloroacetyl chloride dropwise over 45 minutes, ensuring the temperature remains below 10°C.

  • Continue stirring at room temperature for approximately one hour after the addition is complete.

  • The precipitated crystalline 2-chloro-N-phenylacetamide is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold toluene.

  • Dry the product in a vacuum oven at 60°C.

Self-Validation: The successful synthesis of the intermediate can be confirmed by determining its melting point (expected to be around 134-136°C) and by spectroscopic analysis (¹H NMR, IR) to verify the presence of the characteristic amide and chloroacetyl groups.

This protocol is based on the general principle of nucleophilic substitution of α-haloamides by amines.

Materials:

  • 2-chloro-N-phenylacetamide (1.0 mole)

  • Aniline (1.1 mole, a slight excess to ensure complete reaction)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (1.5 moles)

  • Acetonitrile or Dimethylformamide (DMF) as the solvent

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-N-phenylacetamide and aniline in the chosen solvent.

  • Add the anhydrous potassium carbonate to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Self-Validation: The identity and purity of the final product should be rigorously confirmed by melting point determination and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) as detailed in Section I.

III. Potential Applications in Drug Development

Derivatives of N-phenylacetamide have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development. The introduction of an anilino group at the α-position can significantly modulate the pharmacological profile of the parent scaffold.

Anticancer Activity

Numerous studies have highlighted the potential of N-phenylacetamide derivatives as anticancer agents.[11][12] These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibited significant cytotoxic activity against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[11][12][13] The mechanism of action is often linked to the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[11]

The structural combination of the phenylacetamide and anilide moieties in this compound provides a framework that can be further modified to optimize anticancer potency and selectivity.

AnticancerMechanism cluster_0 Cancer Cell Compound This compound Derivative Target Intracellular Target (e.g., Kinase, Apoptotic Regulator) Compound->Target Binding & Inhibition Apoptosis_Pathway Apoptosis Pathway Activation Target->Apoptosis_Pathway Signal Transduction Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: A putative mechanism of anticancer action.

Antimicrobial Activity

The N-phenylacetamide scaffold is also a promising starting point for the development of novel antimicrobial agents. Various derivatives have been synthesized and shown to possess activity against a range of bacterial and fungal pathogens.[14][15][16][17][18] For example, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives demonstrated moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[15] The mechanism of antimicrobial action can vary but often involves the disruption of essential cellular processes in the pathogen. The structural features of this compound, including its hydrogen bonding capabilities and hydrophobic regions, make it a plausible candidate for further investigation as an antimicrobial agent.

IV. Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry. Its structure, built upon the versatile N-phenylacetamide scaffold, is amenable to straightforward synthesis and offers multiple points for chemical modification. The established biological activities of related derivatives, particularly in the areas of oncology and infectious diseases, underscore the therapeutic potential of this class of compounds. This in-depth technical guide provides a solid foundation for researchers and drug development professionals, offering detailed insights into the structure, synthesis, and potential applications of this compound, thereby facilitating its exploration in the quest for novel and effective therapeutic agents.

References

An In-Depth Technical Guide to the Chemical Properties of 2-anilino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-Phenylacetamide Scaffold

The N-phenylacetamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties[1][2]. This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, 2-anilino-N-phenylacetamide (CAS No. 4951-20-6), a molecule of significant interest for further exploration in drug discovery and development. By understanding its synthesis, reactivity, and physicochemical characteristics, researchers can better harness its potential as a scaffold for novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively available in public literature, we can infer and predict its key characteristics based on its structure and data from closely related analogs.

PropertyValue/PredictionSource/Basis
CAS Number 4951-20-6[3]
Molecular Formula C₁₄H₁₄N₂O[3]
Molecular Weight 226.27 g/mol [3]
Appearance Predicted to be a solid at room temperature.Based on related anilides[4]
Melting Point Not experimentally determined. Likely to be in the range of other solid anilides.N/A
Solubility Predicted to be soluble in organic solvents like ethanol, DMSO, and chloroform; sparingly soluble in water.Based on the properties of acetanilide and 2-phenylacetamide[4][5]
pKa The amide proton is weakly acidic, while the aniline nitrogen is weakly basic.General chemical principles of amides and anilines.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of the key intermediate, 2-chloro-N-phenylacetamide, followed by a nucleophilic substitution with aniline.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

This precursor is synthesized via the acylation of aniline with chloroacetyl chloride. This reaction is a standard method for forming amide bonds[1].

Reaction: Aniline + Chloroacetyl Chloride → 2-Chloro-N-phenylacetamide + HCl

Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a base, such as triethylamine or an aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid byproduct. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction. The choice of solvent can vary, with options including benzene, toluene, or a biphasic system with water[1].

Step 2: Synthesis of this compound

The target compound is then synthesized by the reaction of 2-chloro-N-phenylacetamide with aniline. This is a nucleophilic substitution reaction where the amino group of aniline displaces the chloride ion.

Reaction: 2-Chloro-N-phenylacetamide + Aniline → this compound + Aniline Hydrochloride

Causality Behind Experimental Choices: This reaction is often performed in a suitable solvent such as ethanol or DMF. The use of a slight excess of aniline can serve both as the nucleophile and as a base to neutralize the HCl formed. Alternatively, an external non-nucleophilic base like potassium carbonate can be added to drive the reaction to completion[6].

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Final Product Synthesis Aniline Aniline Reaction1 Acylation Aniline->Reaction1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction1 Precursor 2-Chloro-N-phenylacetamide Reaction2 Nucleophilic Substitution Precursor->Reaction2 Reaction1->Precursor Aniline2 Aniline Aniline2->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the functional groups present: the secondary aniline, the secondary amide, and the two phenyl rings.

  • Amide Bond: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 2-anilinoacetic acid and aniline.

  • Aniline Moiety: The secondary aniline nitrogen is nucleophilic and can participate in further reactions. The phenyl rings can undergo electrophilic aromatic substitution, with the substitution pattern being influenced by the activating effect of the amino and amido groups.

  • Stability: The compound is expected to be stable under normal laboratory conditions, though prolonged exposure to light and air may lead to gradual degradation, a common characteristic of aniline derivatives[5].

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: A complex multiplet region between approximately 6.5 and 7.5 ppm, integrating to 10 protons from the two phenyl rings.

  • Methylene Protons (-CH₂-): A singlet expected around 3.5-4.0 ppm.

  • Amide Proton (-NH-CO-): A broad singlet that can appear downfield, typically between 8.0 and 9.5 ppm. Its chemical shift can be concentration and solvent-dependent.

  • Aniline Proton (-NH-): A singlet or broad signal, the chemical shift of which is also highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm).

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching (Amide and Aniline): One or two bands in the region of 3200-3400 cm⁻¹.

  • C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H Bending (Amide II): A band in the region of 1510-1570 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the fingerprint region (600-900 cm⁻¹).

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion Peak (M⁺): Expected at m/z = 226.

  • Fragmentation Pattern: The fragmentation is likely to involve cleavage of the amide bond and the C-N bond of the aniline moiety. A GC-MS spectrum of the closely related 2-anilino-2-phenylacetamide shows a base peak corresponding to the loss of the acetamide group, which is a plausible fragmentation pathway for the title compound as well[11].

Experimental Protocols for Characterization

The following are generalized protocols for the key analytical techniques used in the characterization of anilide compounds[7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Characterization_Workflow Synthesized_Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Potential Applications in Drug Development

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities. The presence of the anilino group in this compound offers an additional site for interaction with biological targets and for further chemical modification.

  • Anticancer Activity: Many N-phenylacetamide derivatives have been investigated for their potential as anticancer agents. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines[12].

  • Analgesic and Anti-inflammatory Activity: The acetanilide structure is historically linked to analgesic and antipyretic drugs. Novel derivatives continue to be explored for their potential to treat pain and inflammation[1].

  • Antimicrobial Activity: The N-phenylacetamide core has been incorporated into molecules with antibacterial and antifungal properties[13].

  • Anticonvulsant Activity: Certain derivatives have shown promise as anticonvulsant agents, suggesting a potential role in the treatment of epilepsy and other neurological disorders[2].

The unique combination of the anilino and N-phenylacetamide moieties in the target molecule makes it a compelling candidate for screening in these and other therapeutic areas.

Conclusion

This compound is a molecule with significant potential, stemming from its versatile N-phenylacetamide core. This guide has provided a detailed overview of its chemical properties, including a robust synthetic strategy and a predictive analysis of its spectroscopic characteristics. The established biological activities of related compounds underscore the importance of further investigating this compound and its derivatives as potential leads in drug discovery programs. The experimental protocols outlined herein provide a solid foundation for researchers to synthesize and characterize this promising compound, paving the way for future pharmacological evaluation.

References

An In-Depth Technical Guide to 2-anilino-N-phenylacetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-anilino-N-phenylacetamide (CAS Number: 4951-20-6), a member of the anilide class of organic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information on its core chemical identifiers, proposes a logical synthetic pathway, and explores its potential physicochemical properties and applications in drug development based on the well-established characteristics of structurally related anilides and N-phenylacetamides. This guide aims to serve as a foundational resource for researchers and scientists interested in the evaluation and potential development of this and similar molecules.

Core Identification and Chemical Structure

This compound is an organic compound featuring a central acetamide core with two phenyl substituents. One phenyl group is directly attached to the amide nitrogen (N-phenylacetamide), and the other is linked via an amino group at the second carbon of the acetamide backbone (2-anilino).

Chemical Identifiers

A clear identification of a chemical compound is paramount for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 4951-20-6--INVALID-LINK--
Molecular Formula C₁₄H₁₄N₂O--INVALID-LINK--
Molecular Weight 226.27 g/mol --INVALID-LINK--
Structural Representation

The structural formula of this compound is crucial for understanding its chemical reactivity and potential biological interactions.

Chemical Structure of this compound

Figure 1: Chemical structure of this compound.

Proposed Synthesis and Methodologies

Proposed Synthetic Pathway: Nucleophilic Substitution

A likely two-step synthesis starts with the preparation of 2-chloro-N-phenylacetamide, followed by its reaction with aniline.

G cluster_0 Step 1: Synthesis of 2-chloro-N-phenylacetamide cluster_1 Step 2: Synthesis of this compound Aniline Aniline Intermediate 2-chloro-N-phenylacetamide Aniline->Intermediate Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate Intermediate2 2-chloro-N-phenylacetamide Product This compound Intermediate2->Product Nucleophilic Substitution Aniline2 Aniline Aniline2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on the synthesis of similar anilide compounds[1]. It should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-chloro-N-phenylacetamide

  • Dissolve aniline in a suitable aprotic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Add a base, such as triethylamine, to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude 2-chloro-N-phenylacetamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • In a sealed reaction vessel, combine the purified 2-chloro-N-phenylacetamide with an excess of aniline.

  • Heat the mixture at an elevated temperature (e.g., 120°C) for several hours. A similar synthesis of a sulfonated analogue was performed in an autoclave[2].

  • After cooling, triturate the reaction mixture with a dilute acid (e.g., 2N HCl) to neutralize the excess aniline.

  • Filter the resulting precipitate, which is the crude this compound.

  • Wash the crude product with water to remove any remaining salts.

  • Purify the product by recrystallization from an appropriate solvent (e.g., acetone, ethanol) to yield the final product.

Physicochemical Properties and Characterization

Specific physical and chemical properties for this compound are not extensively documented. However, based on the general properties of anilides and related compounds, several characteristics can be inferred.

General Physicochemical Properties of Anilides

Anilides are typically crystalline solids with relatively high melting points due to intermolecular hydrogen bonding between the amide groups. They are generally stable compounds under normal conditions[3]. The solubility of anilides in water is often low, but they tend to be soluble in organic solvents such as ethanol, acetone, and chloroform[3]. The presence of two aromatic rings in this compound likely contributes to its lipophilicity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. A singlet for the methylene (-CH₂-) protons and a broad singlet for the amide (-NH-) proton are also anticipated. The anilino (-NH-) proton may appear as another broad singlet.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon.

Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine and the amide (around 3300-3500 cm⁻¹).

  • A strong absorption band for the amide C=O stretching (carbonyl group) is expected around 1650-1680 cm⁻¹.

  • Bands corresponding to aromatic C-H and C=C stretching will also be present.

Potential Applications in Drug Development

The anilide and N-phenylacetamide scaffolds are prevalent in a wide range of biologically active molecules, suggesting that this compound could possess interesting pharmacological properties.

Structure-Activity Relationship (SAR) of Anilides

The biological activity of anilides can be significantly influenced by the nature and position of substituents on the aromatic rings.

G cluster_0 General Anilide Structure cluster_1 Factors Influencing Biological Activity Anilide Aryl-NH-CO-R ArylSub Substituents on Aryl Ring (e.g., methyl, halo) Activity Biological Activity (e.g., Analgesic, Anesthetic, Anticancer) ArylSub->Activity AlkylChain Nature of R Group (Alkyl/Aryl) AlkylChain->Activity Amine Terminal Amino Group (for local anesthetics) Amine->Activity

Caption: Key structural features influencing the biological activity of anilides.

Potential Therapeutic Areas

Derivatives of N-phenylacetamide have been investigated for a variety of therapeutic applications:

  • Analgesic and Anti-inflammatory Activity: The parent compound, acetanilide (N-phenylacetamide), was one of the first synthetic analgesic and antipyretic drugs[4]. Many modern non-steroidal anti-inflammatory drugs (NSAIDs) also contain anilide or related structures.

  • Local Anesthetics: A significant class of local anesthetics, including lidocaine, are anilide derivatives. The general structure of these compounds often includes a substituted aniline linked to an amino alkyl group via an amide bond[5][6].

  • Anticancer Agents: Phenylacetamide derivatives have shown potential as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines[7].

  • Antimicrobial and Anticonvulsant Activities: Various acetanilide derivatives have demonstrated antimicrobial, anticonvulsant, and other pharmacological effects[4].

Given these precedents, this compound represents a novel scaffold that warrants investigation for its potential biological activities in these and other therapeutic areas.

Safety and Handling

Specific toxicity data for this compound are not available. However, due to its structural similarity to aniline and its derivatives, appropriate safety precautions should be taken.

General Hazards of Anilines

Aniline and its derivatives are known to be toxic and can be absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure to some anilines has been linked to more severe health effects[8][9].

Recommended Handling Procedures
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard laboratory coat should be worn.

  • Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure and a plausible synthetic pathway. While specific experimental data on its properties and biological activity are currently lacking in the public domain, its structural relationship to a wide range of pharmacologically active anilides and N-phenylacetamides makes it a compound of interest for further investigation. Future research should focus on the synthesis and thorough characterization of this molecule, followed by systematic screening for biological activities, particularly in the areas of analgesia, local anesthesia, and oncology. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

Solubility Profiling of 2-Anilino-N-Phenylacetamide: A Methodological Framework for Pre-formulation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from bioavailability to processability. This guide provides a comprehensive methodological framework for determining the solubility of 2-anilino-N-phenylacetamide, a molecule of interest in medicinal chemistry. Recognizing the limited availability of public data on this specific compound, this document emphasizes the establishment of a robust, first-principles-based experimental protocol. We will detail the theoretical underpinnings of solubility, provide a validated step-by-step protocol for equilibrium solubility determination, and discuss the interpretation of results within a drug development context. This guide is intended for researchers, formulation scientists, and drug development professionals tasked with the physicochemical characterization of novel chemical entities.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution, is a cornerstone of pharmaceutical sciences. For a molecule like this compound, its solubility profile dictates its potential administration routes, its absorption and distribution in the body (ADME), and the feasibility of its formulation into a viable drug product. Poor solubility is a leading cause of failure for promising drug candidates. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems is an indispensable step in early-stage drug development.

Physicochemical Analysis of this compound

Before embarking on experimental work, an analysis of the target molecule's structure provides predictive insights into its solubility behavior.

  • Structure: this compound possesses both hydrophobic and hydrophilic characteristics.

    • Hydrophobic Regions: The two phenyl rings contribute significant non-polar surface area, suggesting limited solubility in aqueous media.

    • Hydrophilic Regions: The secondary amine (-NH-) and the amide (-C(O)NH-) functional groups are capable of acting as both hydrogen bond donors and acceptors. This suggests that solubility will be enhanced in polar, protic solvents that can engage in these interactions.

  • Predicted Behavior: Based on this structure, we can hypothesize that this compound will exhibit poor solubility in water and non-polar aliphatic solvents, but will have considerably better solubility in polar organic solvents, particularly those with hydrogen bonding capabilities like alcohols. The presence of the basic secondary amine also implies that its aqueous solubility will be pH-dependent, increasing at lower pH due to protonation and salt formation.

Theoretical Framework: The Energetics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG). A substance dissolves when the energy released from solvent-solute interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions. The principle of "like dissolves like" is a useful heuristic: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.

This can be broken down into three key interactions:

  • Solute-Solute Interactions (Endothermic): Energy is required to overcome the intermolecular forces holding the crystalline solid together. For this compound, this includes van der Waals forces between the phenyl rings and hydrogen bonds between the amide groups.

  • Solvent-Solvent Interactions (Endothermic): Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

  • Solute-Solvent Interactions (Exothermic): Energy is released when the solute molecule forms new interactions with the solvent molecules. The magnitude of this release determines the extent of solubility.

The interplay of these forces is visually represented in the diagram below.

cluster_0 Dissolution Process Energetics Solute_Crystal Solute Crystal (Solute-Solute Interactions) Solute_Separated Separated Solute (Energy Input) Solute_Crystal->Solute_Separated +ΔH (Lattice) Solvent_Bulk Bulk Solvent (Solvent-Solvent Interactions) Solvent_Cavity Solvent with Cavity (Energy Input) Solvent_Bulk->Solvent_Cavity +ΔH (Cavity) Solution Solvated Solute (Energy Released) Solute_Separated->Solution Solvent_Cavity->Solution -ΔH (Solvation) A 1. Preparation Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Incubate on shaker at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge the suspension to pellet the excess solid. B->C D 4. Sample Extraction Carefully withdraw supernatant. Avoid disturbing the solid pellet. C->D E 5. Filtration Filter the supernatant through a 0.22 µm syringe filter. D->E F 6. Dilution Accurately dilute the clear filtrate with a suitable mobile phase or solvent. E->F G 7. Quantification Analyze the diluted sample using a calibrated HPLC or UV-Vis method. F->G H 8. Calculation Calculate the original concentration using the dilution factor. G->H

An In-depth Technical Guide to the Physicochemical Characterization of 2-anilino-N-phenylacetamide: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the determination of two critical physicochemical properties of 2-anilino-N-phenylacetamide: the melting point and the boiling point. For novel or less-characterized compounds such as this compound, establishing these fundamental constants is a cornerstone of chemical research and is imperative for substance identification, purity assessment, and the design of subsequent experimental work in drug development and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific principles and best practices for ensuring data integrity.

Introduction: The Significance of Melting and Boiling Points in Compound Characterization

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid. It is a key indicator of the volatility of a substance.

Given the apparent scarcity of readily available data for this compound, this guide will focus on the de novo determination of these properties.

Synthesis of this compound: A Prerequisite for Characterization

Prior to any physicochemical characterization, a pure sample of the target compound must be synthesized and purified. A plausible synthetic route for this compound involves the nucleophilic substitution of a halogen on an N-phenylacetamide derivative by aniline.

A general synthetic approach could involve the reaction of 2-chloro-N-phenylacetamide with aniline. In this reaction, the amino group of aniline acts as a nucleophile, displacing the chloride ion from the alpha-carbon of 2-chloro-N-phenylacetamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction Scheme:

C₆H₅NH₂ + ClCH₂CONHC₆H₅ → C₆H₅NHCH₂CONHC₆H₅ + HCl

Following the reaction, purification of the crude product is essential and is typically achieved through recrystallization to obtain a crystalline solid suitable for melting point analysis. The purity of the synthesized compound should be verified by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Part 1: Determination of the Melting Point

The melting point is a critical parameter for the initial characterization of a solid organic compound. Its determination provides a preliminary assessment of purity.

Experimental Protocol: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a crystalline solid.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered. A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The sample should be tightly packed to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus. Modern apparatuses often include a heating block, a thermometer or a digital temperature sensor, and a magnifying lens for observation.

  • Heating Rate: A critical parameter is the rate of heating. Initially, the temperature can be increased rapidly to about 15-20 °C below the expected melting point. Then, the heating rate should be reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Data Presentation:

ParameterObservation
Melting RangeT₁ - T₂ (°C)
Appearance of MeltClear, colorless liquid
NotesAny decomposition, color change, or sublimation observed

Logical Workflow for Melting Point Determination:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Synthesized & Purified This compound B Dry and Powder Sample A->B C Pack Capillary Tube B->C D Place in Melting Point Apparatus C->D E Controlled Heating (1-2 °C/min) D->E F Observe & Record Melting Range E->F G Melting Point (T₁ - T₂ °C) F->G

Caption: Workflow for Melting Point Determination.

Part 2: Determination of the Boiling Point

For non-volatile solids that do not decompose upon melting, the boiling point can be determined at atmospheric or reduced pressure. Given that this compound is a solid at room temperature, its boiling point is expected to be significantly high, and determination might require vacuum distillation to prevent decomposition.

Experimental Protocol: Siwoloboff Method (Micro Boiling Point Determination)

This micro-method is suitable for small quantities of a substance.

Step-by-Step Methodology:

  • Sample Preparation: A small amount (a few drops) of the molten this compound is placed in a small test tube (fusion tube).

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with high-boiling silicone oil).

  • Heating and Observation: The apparatus is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles from the lower end of the capillary.

  • Boiling Point Determination: Heating is continued until a rapid and continuous stream of bubbles emerges. The heat is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases, and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction should be applied.

Data Presentation:

ParameterObservation
Observed Boiling PointT (°C)
Atmospheric PressureP (mmHg)
Corrected Boiling PointT_corr (°C)
NotesAny decomposition or color change observed

Logical Workflow for Micro Boiling Point Determination:

BoilingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Molten Sample in Fusion Tube B Insert Inverted Sealed Capillary A->B C Heat in Thiele Tube B->C D Observe Continuous Stream of Bubbles C->D E Cool and Record Temp. when Liquid Enters Capillary D->E F Observed Boiling Point (T °C) E->F G Correct for Pressure F->G H Final Boiling Point G->H

Caption: Workflow for Micro Boiling Point Determination.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the determined values, the following self-validating steps should be incorporated into the experimental design:

  • Calibration: The thermometer or temperature sensor used in the apparatus must be calibrated against certified standards with known melting or boiling points (e.g., benzoic acid for melting point, naphthalene for boiling point).

  • Purity Confirmation: The sharpness of the melting point range serves as an internal check on the purity of the sample. A broad melting range (> 2 °C) indicates the presence of impurities, and further purification of the sample is required.

  • Repeatability: All measurements should be performed in triplicate to ensure the reproducibility of the results. The reported value should be the average of these measurements.

Conclusion

The determination of the melting and boiling points of this compound is a fundamental exercise in its physicochemical characterization. By following rigorous and well-established experimental protocols, researchers can obtain reliable data that will underpin further investigation into the properties and potential applications of this compound. The methodologies outlined in this guide, when executed with precision and adherence to good laboratory practices, will yield trustworthy and reproducible results, contributing to the broader scientific knowledge base.

A Technical Guide to the Spectroscopic Characterization of 2-anilino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the organic compound 2-anilino-N-phenylacetamide. In the absence of readily available, peer-reviewed experimental spectra for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust interpretation of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, providing both the foundational principles of common spectroscopic techniques and their practical application in the structural elucidation of anilide derivatives.

Introduction and Synthesis Context

This compound belongs to the anilide class of organic compounds, characterized by a phenyl group attached to the nitrogen of an amide. This structural motif is a cornerstone in the development of numerous pharmaceutical agents and functional materials. The synthesis of this compound would typically involve the nucleophilic substitution of a leaving group on an N-phenylacetamide derivative with aniline, or a similar coupling reaction. A plausible synthetic route is the reaction of 2-chloro-N-phenylacetamide with aniline.

Understanding the synthetic pathway is crucial for anticipating potential impurities that could be reflected in the spectroscopic analysis. For instance, unreacted starting materials or side-products from competing reactions can introduce extraneous signals in the spectra, which must be correctly identified to confirm the purity and identity of the target compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-chloro-N-phenylacetamide 2-chloro-N-phenylacetamide Nucleophilic Substitution Nucleophilic Substitution 2-chloro-N-phenylacetamide->Nucleophilic Substitution Aniline Aniline Aniline->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound Anilinium chloride Anilinium chloride Nucleophilic Substitution->Anilinium chloride

Caption: Plausible synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common types.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can cause a transition between these energy states, and the frequency at which this occurs is known as the resonance frequency.

The chemical environment surrounding a nucleus influences its resonance frequency, a phenomenon known as the chemical shift (δ) . Electron-withdrawing groups deshield the nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield the nucleus, causing it to resonate at a lower frequency (upfield). The chemical shift is reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

The integration of a signal in ¹H NMR is proportional to the number of protons giving rise to that signal. The multiplicity or splitting pattern of a signal is determined by the number of neighboring, non-equivalent protons, following the n+1 rule, where 'n' is the number of neighboring protons.

Predicted ¹H NMR Spectrum of this compound

Based on the structure of this compound, the following ¹H NMR signals are predicted. These predictions are generated using the online NMR prediction tool, NMRDB.org.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Singlet1HAmide N-H
~7.6Multiplet2HAromatic C-H (ortho to -NHCO)
~7.3Multiplet2HAromatic C-H (meta to -NHCO)
~7.1Multiplet1HAromatic C-H (para to -NHCO)
~7.2Multiplet2HAromatic C-H (ortho to -NH-)
~6.8Multiplet2HAromatic C-H (meta to -NH-)
~6.7Multiplet1HAromatic C-H (para to -NH-)
~5.5Singlet1HAnilino N-H
~4.0Singlet2HMethylene (-CH₂-)

Interpretation:

  • The two N-H protons are expected to appear as broad singlets, with the amide proton being more deshielded due to the electron-withdrawing effect of the carbonyl group.

  • The aromatic protons on the two phenyl rings will exhibit complex multiplets due to their different chemical environments and spin-spin coupling. The protons on the N-phenylacetamide ring are generally expected to be more downfield than those on the aniline ring.

  • The methylene protons (-CH₂-) are adjacent to both a nitrogen and a carbonyl group, which will shift their signal downfield. As they have no adjacent non-equivalent protons, they are expected to appear as a singlet.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum for this compound is as follows, based on predictions from NMRDB.org.

Predicted Chemical Shift (δ, ppm)Assignment
~169Carbonyl Carbon (C=O)
~147Aromatic Carbon (C-NH-)
~138Aromatic Carbon (C-NHCO)
~129Aromatic C-H
~124Aromatic C-H
~120Aromatic C-H
~118Aromatic C-H
~113Aromatic C-H
~45Methylene Carbon (-CH₂-)

Interpretation:

  • The carbonyl carbon is the most deshielded and appears furthest downfield.

  • The aromatic carbons attached to nitrogen atoms will also be significantly downfield.

  • The remaining aromatic carbons will appear in the typical range of 110-130 ppm.

  • The methylene carbon will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for functional group identification.

Principles of IR Spectroscopy

The vibrational frequencies of bonds are dependent on the bond strength and the masses of the atoms involved. Stronger bonds and bonds between lighter atoms vibrate at higher frequencies. The IR spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Expected IR Spectrum of this compound

Based on the functional groups present in this compound, the following characteristic IR absorption bands are expected:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretchSecondary Amine (Anilino)
3350-3250N-H stretchSecondary Amide
3100-3000C-H stretchAromatic
1680-1650C=O stretchAmide (Amide I band)
1600-1550N-H bendAmide (Amide II band)
1600, 1475C=C stretchAromatic

Interpretation:

  • The presence of two distinct N-H stretching bands will confirm the presence of both the anilino and amide functional groups.

  • A strong absorption in the carbonyl region is a key indicator of the amide group.

  • The aromatic C-H and C=C stretching vibrations will confirm the presence of the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then separates them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for structural elucidation.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized, typically by electron impact (EI). This process often causes the molecule to fragment into smaller, charged pieces. These ions are then accelerated and separated by a magnetic or electric field. The detector records the m/z ratio and the relative abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

The peak with the highest m/z value usually corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.

Expected Mass Spectrum of this compound

The molecular weight of this compound (C₁₄H₁₄N₂O) is 226.27 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 226 .

Common fragmentation pathways for N-monosubstituted 2-phenylacetamides have been reported and can be applied to predict the fragmentation of the target molecule.[1]

Mass_Fragmentation M [C₁₄H₁₄N₂O]⁺˙ m/z = 226 F1 [C₇H₇]⁺ m/z = 91 M->F1 - C₇H₇N₂O F2 [C₆H₅NH₂]⁺˙ m/z = 93 M->F2 - C₈H₉NO F3 [C₈H₈NO]⁺ m/z = 134 M->F3 - C₆H₆N F4 [C₆H₅NH]⁺ m/z = 92 F3->F4 - CO

References

potential biological activities of 2-anilino-N-phenylacetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Anilino-N-Phenylacetamide Derivatives

Executive Summary

The this compound scaffold represents a versatile and privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide spectrum of biological activities. These derivatives have demonstrated significant potential as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents. The core structure, characterized by a central acetamide linker connecting two phenyl rings, allows for extensive chemical modification, enabling fine-tuning of its pharmacological properties. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for evaluating these activities are also presented to facilitate further investigation into this promising class of molecules.

Introduction

Phenylacetamide derivatives are a class of compounds known to exhibit a broad range of biological effects, including analgesic, anticonvulsant, and cytostatic activities.[1][2][3] The this compound core structure combines the features of both aniline and phenylacetamide moieties, which are themselves components of many biologically active molecules.[4][5] This hybridization has led to the development of novel derivatives with enhanced and diverse pharmacological profiles. The inherent modularity of the scaffold, with two distinct aromatic rings and a flexible acetamide linker, provides an excellent platform for synthetic chemists to explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties. This guide will delve into the primary therapeutic areas where these derivatives have shown promise, grounded in authoritative research and validated experimental data.

General Synthesis Strategies

The synthesis of this compound derivatives is typically achieved through straightforward and robust chemical reactions. The most common approaches involve the formation of the central amide bond.

A primary method involves the reaction of a substituted aniline with a 2-chloro-N-phenylacetamide derivative.[6] The initial 2-chloro-N-phenylacetamide is synthesized via the chloroacetylation of a substituted aniline with chloroacetyl chloride.[6][7]

Another prevalent strategy is the direct amide coupling between a substituted phenylacetic acid and various aryl amines. This reaction is often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[4]

G cluster_0 Method 1: Alkylation cluster_1 Method 2: Amide Coupling Aniline Substituted Aniline Intermediate1 2-chloro-N-phenylacetamide Aniline->Intermediate1 Chloroacetylation Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate1 Product1 This compound Derivative Intermediate1->Product1 Alkylation Amine Substituted Aniline Amine->Product1 PhenylaceticAcid Substituted Phenylacetic Acid Product2 This compound Derivative PhenylaceticAcid->Product2 Amide Coupling Aniline2 Substituted Aniline Aniline2->Product2 Coupling EDC, HOBt Coupling->Product2

Caption: General synthetic pathways for this compound derivatives.

Key Biological Activities

Anticancer Activity

A significant body of research highlights the potential of this compound derivatives as potent anticancer agents.[4][5][8][9] These compounds have been shown to possess anti-proliferative and differentiating effects on various human cancer cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60).[4][5]

The primary mechanism underlying their antitumor efficacy is the induction of apoptosis.[4][5] By targeting regulators of apoptosis, these novel agents may overcome tumor resistance to conventional anticancer drugs.[4][5] Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that compounds bearing a nitro moiety exhibit higher cytotoxic effects compared to those with a methoxy moiety.[4][9] For instance, against the PC3 cell line, compounds 2b (IC₅₀ = 52 μM) and 2c (IC₅₀ = 80 μM) were among the most active in their series.[4][9] Further research has also indicated that derivatives with halogen substitutions on the aromatic rings show favorable anticancer activity.[10][11][12]

Table 1: In Vitro Cytotoxicity of Selected 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [4][9]

CompoundSubstituentCell LineIC₅₀ (μM)
2b m-nitroPC352
2c p-nitroPC380
2c p-nitroMCF-7100
Imatinib (Ref.) -PC340
Imatinib (Ref.) -MCF-798
Anticonvulsant Activity

The this compound scaffold is a promising framework for the development of new antiepileptic drugs (AEDs).[13] Numerous derivatives have demonstrated significant anticonvulsant activity in preclinical animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[13][14]

The mechanism of action for some of these derivatives has been linked to the inhibition of neuronal voltage-sensitive sodium channels or Slack (KNa1.1) potassium channels.[13][15] Structure-activity relationship studies have been crucial in identifying key structural features for potency. For a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the substituent at the 3-position of the anilide ring was found to be critical.[13][16] Notably, derivatives with a 3-(trifluoromethyl) group showed considerably higher anticonvulsant protection in the MES test compared to their 3-chloroanilide counterparts.[13][16] This suggests that strong electron-withdrawing groups at this position are beneficial for activity. Lipophilicity has also been identified as a key parameter influencing the onset and duration of action.[16]

Table 2: Anticonvulsant Activity of N-substituted 2-anilinophenylacetamides [14]

CompoundED₅₀ (mg/kg) (MES Test)Protective Index (TD₅₀/ED₅₀)
12 24.020.3
13 43.0>9.3
14 36.0>11.1
15 21.0>14.2
Antimicrobial Activity

Derivatives of this compound have emerged as a new class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[17] Studies have reported moderate to high activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, and the plant pathogen Xanthomonas oryzae.[18][19]

In one study, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were synthesized and evaluated.[18] Compound 5b (2-(octylamino)-N-(4-chlorophenyl) acetamide) showed significant activity against A. baumannii and P. aeruginosa.[18] Other research has focused on incorporating different heterocyclic moieties, such as thiazole, into the N-phenylacetamide scaffold, leading to compounds with potent antibacterial effects.[19] For example, compound A1 (N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide) was found to be more effective against Xanthomonas oryzae pv. Oryzae (Xoo) than commercial bactericides, causing cell membrane rupture.[19]

Anti-inflammatory and Analgesic Activity

The therapeutic potential of these derivatives extends to anti-inflammatory and analgesic applications.[12] Various synthesized compounds have shown the ability to inhibit inflammation in models like the carrageenan-induced rat paw edema test and reduce pain response in the hot plate test.[7][11]

The mechanism for this activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[20] Molecular docking studies have been used to investigate the binding of these derivatives to COX-1 and COX-2 enzymes.[20] Additionally, some acetamide derivatives have demonstrated antioxidant activity by scavenging harmful radicals and reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, which contributes to their anti-inflammatory effects.[21] SAR studies have revealed that compounds with halogens or other electron-attracting substituents on the aromatic rings often exhibit enhanced anti-inflammatory and analgesic activity.[11][12][22]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both phenyl rings. Synthesizing insights from various studies allows for the construction of a general SAR model.

G cluster_SAR Structure-Activity Relationship (SAR) Hotspots Core R1_node Anilino Ring (Ring A) R1_node->Core  - Electron-withdrawing groups (e.g., -CF₃ at meta)    enhance anticonvulsant activity.  - Halogens favor anticancer &    anti-inflammatory activity. R2_node N-Phenyl Ring (Ring B) R2_node->Core  - Nitro groups enhance anticancer activity    more than methoxy groups.  - Substitutions can modulate lipophilicity    and receptor binding. Linker_node Acetamide Linker Linker_node->Core  - Amide is critical for activity.  - Modifications here can alter    pharmacokinetic properties.

Caption: Key structure-activity relationships for the this compound scaffold.

  • Anilino Ring (Ring A): Substitutions on this ring significantly impact anticonvulsant and anti-inflammatory activities. For anticonvulsant effects, electron-withdrawing groups like trifluoromethyl (-CF₃) at the meta-position are highly favorable.[13][16]

  • N-Phenyl Ring (Ring B): Modifications here are crucial for anticancer activity. Electron-withdrawing nitro (-NO₂) groups have been shown to impart greater cytotoxicity than electron-donating methoxy (-OCH₃) groups.[4][9]

  • Acetamide Linker: The integrity of the amide bond is generally essential. Variations in the linker can influence the compound's conformation and ability to interact with biological targets.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Evaluation (MTS Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.[4][5]

Workflow Diagram

start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure absorbance at 490 nm using a plate reader incubate3->read calc Calculate % cell viability and determine IC₅₀ values read->calc end End calc->end

Caption: Workflow for determining in vitro cytotoxicity using the MTS assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Second Incubation: Incubate the plates for an additional 48 hours under the same conditions.

  • MTS Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Final Incubation: Incubate the plates for 1 to 4 hours at 37°C. During this time, viable cells will convert MTS into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This protocol is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[13][14]

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice (e.g., Swiss albino), weighing 20-25g. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle.

  • Pretreatment Time: Conduct the test at different time points after drug administration (e.g., 30 minutes and 4 hours) to assess the time course of activity.

  • Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of saline on the eyes ensures good electrical contact.

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The abolition of this response is defined as protection.

  • Neurotoxicity (Rotarod Test): Assess motor impairment by placing the mice on a rotating rod (e.g., 6 rpm). The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) indicates neurotoxicity.

  • Analysis: Determine the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity. Calculate the Protective Index (PI = TD₅₀ / ED₅₀) to evaluate the margin of safety.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform in drug discovery, yielding derivatives with a remarkable diversity of biological activities. The research summarized in this guide demonstrates their significant potential in oncology, neurology, infectious diseases, and inflammation. The straightforward synthesis and the clear structure-activity relationships that are beginning to emerge make this class of compounds particularly attractive for further development.

Future research should focus on several key areas. Firstly, the elucidation of specific molecular targets and signaling pathways for the most potent compounds is essential to move beyond phenotypic screening. Secondly, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be critical for their translation into clinical candidates. Finally, the application of computational chemistry and machine learning could accelerate the design of new derivatives with enhanced potency and selectivity, unlocking the full therapeutic potential of the this compound core.

References

An In-Depth Technical Guide to 2-Anilino-N-phenylacetamide Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-anilino-N-phenylacetamide core structure represents a versatile scaffold in medicinal chemistry, giving rise to a diverse range of derivatives and analogues with significant therapeutic potential. This technical guide provides an in-depth exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for creating these compounds, explore their varied biological activities—including anticonvulsant, anti-inflammatory, and kinase inhibitory effects—and elucidate the underlying mechanisms of action. This guide is designed to be a comprehensive resource, integrating established knowledge with practical, field-proven insights to facilitate further research and development in this promising area.

Introduction: The Versatility of the this compound Scaffold

The this compound backbone, characterized by a central acetamide linker flanked by two phenyl rings, offers a unique combination of structural rigidity and conformational flexibility. This allows for a wide array of substitutions on the aniline and N-phenyl moieties, leading to a rich chemical space for the development of novel therapeutic agents. The inherent lipophilicity of the core structure facilitates penetration of biological membranes, a crucial property for drug candidates targeting the central nervous system (CNS) and intracellular pathways.

Historically, derivatives of the broader N-phenylacetamide class have demonstrated a wide spectrum of biological activities, including analgesic, anticonvulsant, and anticancer properties.[1][2] This guide will focus specifically on derivatives and analogues of this compound, highlighting the key structural modifications that give rise to their distinct pharmacological profiles.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives generally proceeds through a convergent synthesis approach, involving the formation of an amide bond between a substituted aniline and a functionalized acetic acid derivative. A common and efficient method involves the acylation of a substituted aniline with a haloacetyl chloride, followed by a nucleophilic substitution with another aniline derivative.

General Synthesis of this compound

A reliable method for the synthesis of the core this compound structure involves a two-step process. First, the acylation of an aniline with chloroacetyl chloride yields a 2-chloro-N-phenylacetamide intermediate. This is followed by a nucleophilic substitution reaction with a second aniline molecule.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-N-phenylacetamide

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess aniline and base, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-phenylacetamide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the 2-chloro-N-phenylacetamide intermediate (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add aniline (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

A similar protocol for a close analogue, N-(2-aminophenyl)-2-phenylacetamide, involves the acylation of o-phenylenediamine with phenylacetyl chloride.[3]

Synthesis of Substituted Derivatives

The synthesis of substituted derivatives follows a similar logic, utilizing appropriately substituted anilines and/or phenylacetic acid precursors. For example, in the synthesis of certain anticonvulsant derivatives, substituted anilines are reacted with chloroacetyl chloride to form the corresponding 2-chloro-N-(substituted-phenyl)acetamide intermediates.[4] These intermediates are then reacted with various amines or other nucleophiles to generate the final products.

The choice of solvent, base, and reaction temperature can be critical for optimizing the yield and purity of the final product. For instance, in the synthesis of some N-phenylacetamide-2-oxoindole benzensulfonamide conjugates, the initial acylation is carried out in glacial acetic acid with sodium acetate.[4]

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Final Product Synthesis Aniline Substituted Aniline Chloroacetyl_Chloride Chloroacetyl Chloride Intermediate 2-Chloro-N-phenylacetamide Intermediate Second_Amine Second Substituted Aniline/Amine Final_Product This compound Derivative

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities, primarily categorized into anticonvulsant, anti-inflammatory, and anticancer (kinase inhibitory) effects.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of N-phenylacetamide derivatives. These compounds have shown efficacy in various preclinical models of epilepsy.

Mechanism of Action: The primary mechanism of action for many anticonvulsant N-phenylacetamide derivatives is the blockade of voltage-gated sodium channels.[5] By binding to these channels, the compounds stabilize the inactivated state, thereby reducing neuronal hyperexcitability and preventing the propagation of seizure activity.[6] Some derivatives may also exert their effects through interactions with other ion channels, such as voltage-gated calcium channels.

Structure-Activity Relationship (SAR): Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural requirements for anticonvulsant activity.[7][8] Key SAR findings include:

  • Aromatic Substitution: The nature and position of substituents on the N-phenyl ring significantly influence activity. Electron-withdrawing groups, such as trifluoromethyl, at the 3-position of the anilide moiety have been shown to enhance anticonvulsant potency.[4]

  • Lipophilicity: A balance of lipophilicity is crucial for both target engagement and pharmacokinetic properties.

  • Amide Conformation: The conformation of the central acetamide linker plays a role in the interaction with the target ion channel.

Derivative Class Key Structural Features Reported Activity (ED50/IC50) Mechanism of Action Reference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides3-(trifluoromethyl)anilide moietyED50 values in the low mg/kg range in MES testVoltage-sensitive sodium channel blocker[4]
α-substituted acetamido-N-benzylacetamidesVariesED50 values in the low mg/kg range in MES testLikely voltage-gated sodium and/or calcium channel modulation[8]

Anticonvulsant_Mechanism Neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Neuron->Na_Channel Depolarization Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ Influx Derivative This compound Derivative Derivative->Na_Channel Blocks Seizure Seizure Activity Action_Potential->Seizure Leads to

Anti-inflammatory Activity

Several this compound analogues have exhibited potent anti-inflammatory properties in various in vitro and in vivo models.

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9] Some derivatives may also exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[10]

Experimental Protocol: In Vitro Anti-inflammatory Assays

A common approach to assess the anti-inflammatory potential of these compounds involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Culture and Treatment: Culture RAW 264.7 cells in appropriate media. Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL).

  • Nitric Oxide (NO) Assay (Griess Assay): After 24 hours of LPS stimulation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable metabolite of NO.[9]

  • Cytokine Quantification (ELISA): Collect cell culture supernatants at appropriate time points (e.g., 6 hours for TNF-α, 24 hours for IL-6). Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[9]

  • Cell Viability Assay (MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay in parallel.[9]

Derivative Assay Result (e.g., % Inhibition at a given concentration) Reference
Acetamide, N-(2-(nonylamino)ethyl)- (Hypothetical)NO Production (LPS-stimulated RAW 264.7 cells)78.3 ± 4.2% inhibition at 10 µM[9]
Acetamide, N-(2-(nonylamino)ethyl)- (Hypothetical)TNF-α Secretion (LPS-stimulated RAW 264.7 cells)72.9 ± 3.7% inhibition at 10 µM[9]
Anticancer Activity and Kinase Inhibition

A growing area of interest is the potential of this compound derivatives as anticancer agents, often through the mechanism of kinase inhibition.

Mechanism of Action: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Derivatives of the N-phenylacetamide scaffold have been shown to inhibit various kinases, including tyrosine kinases and serine/threonine kinases. For instance, some derivatives have been identified as inhibitors of Src/Abl kinase and Aurora B kinase.[11][12] The specific kinase target and the nature of the inhibition (e.g., ATP-competitive) depend on the detailed structural features of the molecule. More recently, derivatives have been investigated as inhibitors of TRPM4 for the treatment of prostate cancer.

Structure-Activity Relationship (SAR): The SAR for kinase inhibition is highly dependent on the specific kinase being targeted. Key interactions often involve hydrogen bonding with the kinase hinge region and hydrophobic interactions within the ATP-binding pocket. The anilino and N-phenyl rings provide a scaffold that can be functionalized to achieve both potency and selectivity for a particular kinase. For example, in a series of 1-acetanilide-4-aminopyrazole-substituted quinazolines, modifications to the acetanilide portion were crucial for achieving potent and selective inhibition of Aurora B kinase.[11]

Derivative Class Target Kinase Reported Activity (IC50) Reference
2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamideNot specifiedIC50 = 52 µM (PC3 cells)[2]
2-(naphthalen-1-yloxy)-N-phenylacetamide derivativesTRPM4Antiproliferative activity in prostate cancer cells
1-acetanilide-4-aminopyrazole-substituted quinazolinesAurora B kinasePotent cellular activity[11]

Kinase_Inhibition_Pathway Signal Upstream Signal Kinase Protein Kinase Signal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Derivative This compound Derivative Derivative->Kinase Inhibits Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Proliferation Cancer Cell Proliferation Phospho_Substrate->Cell_Proliferation Promotes

Future Perspectives and Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility and the potential for extensive structural modifications make this chemical class particularly attractive for medicinal chemists.

Future research in this area should focus on several key aspects:

  • Target Identification and Selectivity: For derivatives with promising anticancer and anti-inflammatory activity, further studies are needed to identify the specific molecular targets and to optimize for selectivity to minimize off-target effects.

  • Pharmacokinetic Optimization: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their translation into clinical candidates.

  • Mechanism of Action Elucidation: Deeper investigation into the precise molecular mechanisms of action will facilitate rational drug design and the identification of potential biomarkers for patient stratification.

References

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of N-phenylacetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The N-phenylacetamide scaffold, with its archetypal member acetanilide (N-phenylacetamide), represents a fascinating journey in medicinal chemistry.[1][2] Initially introduced into clinical practice in the late 19th century as an analgesic and antipyretic, its utility was quickly hampered by toxicity concerns.[3][4] However, this did not mark the end of its story. Instead, the inherent chemical tractability and favorable pharmacokinetic properties of the N-phenylacetamide core have established it as a privileged scaffold. Modern synthetic chemistry has unleashed a plethora of derivatives, each tailored to interact with a diverse array of biological targets. This guide eschews a simple cataloging of these activities. Instead, it aims to provide a deep, mechanistic understanding of how these compounds function at a molecular level, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind their diverse biological effects, from enzyme and receptor modulation to the disruption of cellular structures, and detail the self-validating experimental systems used to confirm these mechanisms.

The Spectrum of Molecular Mechanisms: From Specific Inhibition to Broad Cellular Disruption

The N-phenylacetamide framework is not monolithic in its biological effects. Its derivatives achieve their therapeutic or biological outcomes through several distinct and sometimes overlapping mechanisms of action. This diversity is a direct result of the scaffold's ability to be chemically modified, allowing for the precise positioning of functional groups that can engage with various biological macromolecules.

Enzyme Inhibition: A Primary Modality

A predominant mechanism for many N-phenylacetamide derivatives is the targeted inhibition of specific enzymes.

  • Cyclooxygenase (COX) Inhibition: The historical analgesic and antipyretic effects of acetanilide are primarily attributed to its ability to inhibit COX-1 and COX-2 enzymes.[3] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[3] It is crucial to note that much of this activity is mediated through its primary metabolite, N-acetyl-p-aminophenol (acetaminophen), which exhibits a more favorable safety profile. The inhibition of prostaglandin synthesis effectively dampens the downstream signaling cascades responsible for nociception and pyresis.

  • Carbonic Anhydrase (CA) Inhibition: A compelling example of targeted design is the development of N-phenylacetamide-based sulfonamides as potent inhibitors of human carbonic anhydrase (hCA) isoforms.[5][6] Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer progression. By incorporating a sulfonamide group, which coordinates with the zinc ion in the enzyme's active site, these N-phenylacetamide derivatives can achieve highly specific and potent inhibition, with Kᵢ values in the low nanomolar range.[5][6] This makes them promising candidates for anticancer therapies.

  • Other Enzyme Targets: The versatility of the scaffold extends to other enzyme classes. For instance, certain halogenated derivatives have been proposed to exert antifungal activity by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in fungi.[7]

Receptor and Ion Channel Modulation

Beyond enzymatic targets, N-phenylacetamide derivatives have been engineered to interact with cell surface and intracellular receptors and channels.

  • Sigma (σ) Receptor Ligands: N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and found to possess high affinity and selectivity for σ₁ receptors, with Kᵢ values in the nanomolar range.[8] The σ₁ receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling. Ligands for this receptor are being investigated for a range of neurological and psychiatric conditions.

  • Cannabinoid Receptor 2 (CB2) Inverse Agonists: A novel class of biamide derivatives, including the N,N'-((4-(dimethylamino)phenyl)methylene)bis(2-phenylacetamide) chemotype, has been identified as selective CB2 receptor inverse agonists.[9] These compounds not only bind to the CB2 receptor but also reduce its basal level of activity. This mechanism is particularly relevant for treating conditions like osteoporosis, as these compounds have been shown to inhibit osteoclast formation.[9]

  • Transient Receptor Potential Melastatin 4 (TRPM4) Inhibition: Recently, 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were developed as inhibitors of the TRPM4 ion channel.[10] TRPM4 is implicated in the pathophysiology of several diseases, including prostate cancer, where its inhibition can suppress cell proliferation and induce apoptosis.[10]

Disruption of Cellular Structures

Some N-phenylacetamide derivatives employ a more direct, physical mechanism of action.

  • Bacterial Cell Membrane Rupture: A series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety has demonstrated potent antibacterial activity against plant pathogens like Xanthomonas oryzae.[11][12] Scanning electron microscopy studies have confirmed that the primary mechanism of action for these compounds is the direct rupture of the bacterial cell membrane, leading to leakage of intracellular contents and rapid cell death.[11][12] This physical disruption presents a significant advantage as it is less likely to induce resistance compared to mechanisms that target specific enzymes.

Modulation of Intracellular Signaling Pathways

The N-phenylacetamide core can also serve as a platform for molecules that interfere with complex signaling cascades.

  • MAPK Pathway Inhibition: While direct evidence for the parent compound is limited, structurally related molecules like 2-phenylacetamide have been shown to inhibit renal fibrosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[13] This pathway is a central regulator of cell proliferation, differentiation, and apoptosis. The potential for N-phenylacetamide derivatives to act as prodrugs that release active metabolites capable of interfering with such fundamental cellular processes is an active area of investigation.[13]

Structure-Activity Relationship (SAR): The Key to Mechanistic Specificity

The diverse mechanisms described above are a direct consequence of the chemical modifications made to the core N-phenylacetamide structure. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing potency, selectivity, and mechanism of action.

Substitutions on the phenyl ring and modifications to the acetamide group dictate the compound's interaction with its biological target. For example:

  • Anticancer Activity: The addition of a nitro moiety to 2-(4-Fluorophenyl)-N-phenylacetamide derivatives enhances cytotoxic effects against cancer cell lines like PC3 and MCF-7, whereas a methoxy group is less effective.[14]

  • Antibacterial Activity: In the N-phenylacetamide-thiazole series, the nature and position of substituents on the 4-aryl ring significantly impact the EC₅₀ values against various bacteria.[11]

  • Receptor Affinity: For σ₁ receptor ligands, substitutions on the phenylacetamide aromatic ring can dramatically influence both affinity and selectivity over σ₂ receptors.[8]

The logical relationship between chemical structure and biological target is a cornerstone of rational drug design.

SAR_Concept cluster_0 Chemical Scaffold cluster_1 Structural Modifications cluster_2 Biological Outcome Scaffold N-Phenylacetamide Core Mods Substituent Addition (e.g., -NO2, -Cl, -OCH3) Positional Isomerism Scaffold->Mods Modify Target Biological Target (Enzyme, Receptor, etc.) Mods->Target Influences Interaction Activity Biological Activity (Potency, Selectivity) Target->Activity Determines

Caption: The relationship between the core scaffold, its modifications, and the resulting biological activity.

Quantitative Analysis of Biological Activity

To compare the efficacy of different N-phenylacetamide derivatives and understand their SAR, quantitative data from standardized assays are essential. The following table summarizes representative data for various compounds across different mechanisms of action.

Compound Class/DerivativeTarget/Cell LineMechanism of ActionPotency Metric (Value)Reference
N-phenylacetamide-thiazole (A1)Xanthomonas oryzae pv. OryzaeCell Membrane RuptureEC₅₀ = 156.7 µM[11][12]
Isatin N-phenylacetamide Sulfonamide (2h)Carbonic Anhydrase II (hCA II)Enzyme InhibitionKᵢ = 5.87 nM[5][6]
Isatin N-phenylacetamide Sulfonamide (2h)Carbonic Anhydrase XII (hCA XII)Enzyme InhibitionKᵢ = 7.91 nM[5][6]
N-(1-benzylpiperidin-4-yl)phenylacetamide (1)Sigma-1 (σ₁) ReceptorReceptor BindingKᵢ = 3.90 nM[8]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b)PC3 (Prostate Cancer)Cytotoxicity/Apoptosis InductionIC₅₀ = 52 µM[14]
2-(naphthalen-1-yloxy)-N-phenylacetamide Derivative (7d)Prostate Cancer CellsTRPM4 InhibitionAntiproliferative Activity[10]

Experimental Protocols for Mechanistic Validation

The claims of a compound's mechanism of action must be substantiated by rigorous, reproducible experimental protocols. These systems are self-validating, incorporating appropriate controls to ensure the reliability of the data.

In Vitro Cytotoxicity Assay (MTT/MTS Method)

This assay is fundamental for assessing the anticancer potential of N-phenylacetamide derivatives by measuring their effect on cell viability.

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., PC3, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.[15]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare serial dilutions of the N-phenylacetamide test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) to allow the compounds to exert their effect.

  • Viability Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the reagent into formazan.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or acidified SDS) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis culture 1. Culture Cancer Cell Line seed 2. Seed Cells in 96-Well Plate culture->seed treat 3. Treat with Compound Dilutions seed->treat incubate 4. Incubate for 48-72 Hours treat->incubate add_reagent 5. Add MTT/MTS Reagent incubate->add_reagent measure 6. Measure Absorbance add_reagent->measure calculate 7. Calculate % Viability & Determine IC50 measure->calculate

Caption: General workflow for an in vitro cell viability assay (e.g., MTT/MTS).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the lowest concentration of an N-phenylacetamide derivative that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

  • Microorganism Preparation: Culture bacterial (e.g., Staphylococcus aureus) or fungal (e.g., Candida albicans) strains in appropriate broth media overnight. Dilute the microbial suspension to a standardized concentration (e.g., 10⁵ CFU/mL).[15]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using sterile broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[17]

Conclusion and Future Directions

The N-phenylacetamide scaffold is far more than a historical footnote in pharmacology. It is a dynamic and versatile platform for the development of novel therapeutic agents with a remarkable diversity of mechanisms of action. From the well-established COX inhibition of its early members to the targeted modulation of cancer-specific enzymes, neuronal receptors, and ion channels, these compounds demonstrate the power of medicinal chemistry to tailor molecular function. The ability of certain derivatives to physically disrupt bacterial membranes offers a promising avenue to combat antimicrobial resistance.

The path forward requires a continued, synergistic approach. The synthesis of novel, rationally designed derivatives must be coupled with rigorous mechanistic validation using the types of robust experimental systems detailed in this guide. Future research should focus on elucidating the effects of these compounds on complex signaling networks, exploring their potential as combination therapies, and optimizing their pharmacokinetic and safety profiles to translate the promise of this versatile scaffold into clinically effective treatments.

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2-anilino-N-phenylacetamide from Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-anilino-N-phenylacetamide, a diarylamine derivative, starting from aniline. The protocol outlines a robust two-step synthetic sequence. The first step involves the acylation of aniline with chloroacetyl chloride to yield the key intermediate, 2-chloro-N-phenylacetamide. The subsequent step is a nucleophilic substitution wherein a second molecule of aniline displaces the chloride to form the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed, field-proven protocols, mechanistic insights, and critical safety considerations.

Introduction and Synthetic Strategy

The synthesis of diarylamines and their derivatives is of significant interest in the development of pharmaceuticals, agrochemicals, and functional materials. This compound represents a core scaffold with potential for further functionalization. The synthetic strategy detailed herein is a classical and reliable approach that is accessible in a standard laboratory setting. It proceeds via two distinct chemical transformations:

  • N-Acylation: Formation of an amide bond by reacting a primary amine (aniline) with an acyl chloride (chloroacetyl chloride).

  • Nucleophilic Aliphatic Substitution: Formation of a new C-N bond by reacting the resulting α-chloro amide intermediate with a second equivalent of aniline.

This document provides the scientific rationale behind each step, detailed experimental procedures, and visual aids to ensure clarity and reproducibility.

Overall Reaction Scheme

Overall_Reaction_Scheme aniline1 Aniline intermediate 2-chloro-N-phenylacetamide aniline1->intermediate step1_label Step 1: Acylation plus1 + chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate aniline2 Aniline product This compound aniline2->product plus2 + intermediate->product step2_label Step 2: Substitution

Caption: Two-step synthesis of this compound from aniline.

Part I: Synthesis of 2-chloro-N-phenylacetamide (Intermediate)

A. Scientific Principle & Mechanistic Insight

The initial step is a nucleophilic acyl substitution. Aniline, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1] A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion and forming the stable amide bond. This reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation and deactivation of the aniline nucleophile by the generated HCl, a base is required. Common choices include aqueous sodium hydroxide or an organic base like triethylamine in an aprotic solvent.[2][3]

Acylation_Mechanism start Aniline + Chloroacetyl Chloride attack Nucleophilic Attack (Aniline on Carbonyl Carbon) start->attack 1. tetrahedral Tetrahedral Intermediate Formation attack->tetrahedral 2. collapse Collapse of Intermediate (Chloride Expulsion) tetrahedral->collapse 3. deprotonation Deprotonation (Base Neutralizes H+) collapse->deprotonation 4. product 2-chloro-N-phenylacetamide deprotonation->product 5.

Caption: Mechanism for the synthesis of 2-chloro-N-phenylacetamide.

B. Experimental Protocol

This protocol is adapted from established procedures utilizing a biphasic system with sodium hydroxide as the base.[2]

1. Reagent Preparation & Setup:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (93.1 g, 1.00 mol) in 750 mL of toluene.

  • Add 750 mL of a 10% aqueous sodium hydroxide (NaOH) solution to the flask.

  • Cool the vigorously stirred biphasic mixture to 0°C using an ice-salt bath.

2. Reaction Execution:

  • Add chloroacetyl chloride (197 g, 1.75 mol) to the dropping funnel.

  • Add the chloroacetyl chloride dropwise to the reaction mixture over approximately 45 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition.

  • After the addition is complete, remove the cooling bath and continue stirring at room temperature for 1 hour. A crystalline precipitate will form.

3. Product Isolation & Purification:

  • Filter the precipitated solid using a Büchner funnel.

  • Wash the filter cake thoroughly with cold toluene to remove any unreacted starting materials.

  • Dry the white crystalline product in a vacuum oven at 60°C to a constant weight.

4. Characterization:

  • The expected product is a white solid with a melting point of 134-136°C.[2] The yield is typically high, around 90%.[2]

C. Reagent Data Table
ReagentFormulaMW ( g/mol )AmountMolesMolar Eq.
AnilineC₆H₅NH₂93.1393.1 g1.001.0
Chloroacetyl ChlorideClCH₂COCl112.94197 g1.751.75
Sodium HydroxideNaOH40.0075 g1.8751.875
TolueneC₇H₈92.14750 mL-Solvent
WaterH₂O18.02~675 mL-Solvent

Part II: Synthesis of this compound (Final Product)

A. Scientific Principle & Mechanistic Insight

This step involves the N-alkylation of aniline via a nucleophilic substitution reaction. The previously synthesized 2-chloro-N-phenylacetamide serves as the electrophile. A second molecule of aniline acts as the nucleophile, attacking the carbon atom bearing the chlorine. The chlorine atom is displaced as a chloride ion, forming the desired C-N bond. This reaction typically requires heating to overcome the activation energy.[4] Similar to the first step, this reaction generates one equivalent of HCl, which will be neutralized by the excess aniline present or by the addition of a non-nucleophilic base.

While this direct substitution is effective, it's noteworthy that modern synthetic chemistry offers more sophisticated, metal-catalyzed methods for forming such C-N bonds, including the Ullmann Condensation (copper-catalyzed)[5][6] and the Buchwald-Hartwig Amination (palladium-catalyzed).[7][8] These methods are particularly useful for less reactive substrates but are often more complex and costly to implement.

Substitution_Mechanism start 2-chloro-N-phenylacetamide + Aniline attack Nucleophilic Attack (Aniline on α-Carbon) start->attack 1. (SN2 Pathway) transition Transition State (C-Cl bond breaking, C-N bond forming) attack->transition product_ion Protonated Product + Cl- transition->product_ion deprotonation Deprotonation product_ion->deprotonation 2. (Base or Aniline) product This compound deprotonation->product

Caption: Mechanism for the synthesis of this compound.

B. Experimental Protocol

This protocol is designed based on principles of nucleophilic substitution, using an excess of aniline to act as both reactant and acid scavenger.[4]

1. Reagent Preparation & Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-N-phenylacetamide (17.0 g, 0.10 mol) and aniline (27.9 g, 0.30 mol).

  • Optional: A high-boiling point, non-reactive solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can be added to facilitate stirring, though using excess aniline as the solvent is also feasible.

2. Reaction Execution:

  • Heat the reaction mixture with stirring in an oil bath to 120°C.

  • Maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloro-amide is consumed.

3. Product Isolation & Workup:

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 500 mL of 2M hydrochloric acid (HCl). This will protonate the excess aniline, forming a water-soluble salt (anilinium chloride), while the desired product should precipitate as it is less basic.

  • Stir the acidic slurry for 30 minutes to ensure complete dissolution of excess aniline.

  • Filter the crude product using a Büchner funnel and wash it with deionized water until the filtrate is neutral.

4. Purification:

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

  • Dry the purified product under vacuum.

C. Reagent Data Table
ReagentFormulaMW ( g/mol )AmountMolesMolar Eq.
2-chloro-N-phenylacetamideC₈H₈ClNO169.6117.0 g0.101.0
AnilineC₆H₅NH₂93.1327.9 g0.303.0

Overall Experimental Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Purification a0 Combine Aniline, Toluene, and 10% NaOH in Flask a1 Cool to 0°C a0->a1 a2 Add Chloroacetyl Chloride (Keep Temp < 10°C) a1->a2 a3 Stir at Room Temp for 1 hour a2->a3 a4 Filter Precipitate a3->a4 a5 Wash with Cold Toluene a4->a5 a6 Dry Intermediate Under Vacuum a5->a6 b0 Combine Intermediate and Excess Aniline a6->b0 Intermediate b1 Heat to 120°C for 6-8 hours b0->b1 b2 Cool to Room Temp b1->b2 b3 Pour into 2M HCl b2->b3 b4 Filter Crude Product b3->b4 b5 Wash with Water b4->b5 c0 Recrystallize from Ethanol/Water b5->c0 c1 Dry Final Product c0->c1 end end c1->end This compound

Caption: Complete workflow from starting materials to purified product.

Critical Safety Precautions

All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Aniline: Highly toxic by inhalation, skin contact, and ingestion. It is a suspected mutagen and carcinogen. Handle with extreme care.

  • Chloroacetyl Chloride: Highly corrosive and a potent lachrymator (causes tearing).[9] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[10][11] Handle under an inert atmosphere if possible and keep away from moisture.[9] Ensure all glassware is dry. In case of a spill, do not use water; use a dry absorbent material.[12][13]

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin and eye burns. Handle with care.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

Ensure that eyewash stations and safety showers are readily accessible.[9][13]

References

Synthesis of 2-anilino-N-phenylacetamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Nucleophilic Substitution Reaction for the Preparation of a Key Pharmaceutical Intermediate

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-anilino-N-phenylacetamide, a valuable chemical intermediate in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, and address critical safety considerations.

Introduction

This compound belongs to the class of N-phenylacetamide derivatives, which are recognized for their diverse biological activities. While the direct applications of this specific molecule are a subject of ongoing research, related phenylacetamide structures have shown potential as antidepressant and antimicrobial agents. The synthesis of this compound serves as a fundamental example of a nucleophilic substitution reaction, a cornerstone of organic chemistry.

The protocol outlined herein describes a two-step synthesis. The first step involves the preparation of the precursor, 2-chloro-N-phenylacetamide, through the acylation of aniline with chloroacetyl chloride. The second, and principal, step is the nucleophilic displacement of the chlorine atom from 2-chloro-N-phenylacetamide by another molecule of aniline to form the desired product.

Chemical Principles and Mechanism

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. In this type of reaction, a nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group.

Step 1: Synthesis of 2-chloro-N-phenylacetamide

Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide, 2-chloro-N-phenylacetamide.

Step 2: Synthesis of this compound

In the main reaction, a second molecule of aniline acts as the nucleophile. The lone pair of electrons on the nitrogen atom of aniline attacks the carbon atom bonded to the chlorine in 2-chloro-N-phenylacetamide. The chlorine atom, being a good leaving group, is displaced. A base is typically added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Reaction_Mechanism Aniline1 Aniline (Nucleophile) TransitionState Transition State Aniline1->TransitionState Attacks α-carbon Byproduct2 HCl (neutralized by base) Aniline1->Byproduct2 forms Chloroacetamide 2-chloro-N-phenylacetamide (Electrophile) Chloroacetamide->TransitionState Chlorine departs Chloroacetamide->Byproduct2 forms Base Base (e.g., Triethylamine) Byproduct1 Triethylammonium chloride Base->Byproduct1 Neutralizes HCl Product This compound TransitionState->Product

Caption: Workflow of the S(_{N})2 reaction for this compound synthesis.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the precursor, 2-chloro-N-phenylacetamide, and the subsequent synthesis of the final product, this compound.

Part 1: Synthesis of 2-chloro-N-phenylacetamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.139.31 g (9.1 mL)0.10
Chloroacetyl chloride112.9412.42 g (8.9 mL)0.11
Sodium Acetate82.0310.0 g0.12
Glacial Acetic Acid60.0550 mL-
Deionized Water18.02500 mL-

Procedure:

  • In a 250 mL beaker, dissolve 10.0 g of sodium acetate in 100 mL of deionized water.

  • In a separate 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 9.31 g (9.1 mL) of aniline and 50 mL of glacial acetic acid.

  • Stir the mixture at room temperature to obtain a clear solution.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 12.42 g (8.9 mL) of chloroacetyl chloride dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for another hour.

  • Slowly pour the reaction mixture into a 1 L beaker containing 400 mL of ice-cold deionized water while stirring vigorously.

  • A white precipitate of 2-chloro-N-phenylacetamide will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with two portions of 50 mL of cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-chloro-N-phenylacetamide as white crystals.

  • Dry the purified product in a vacuum oven at 50-60 °C.

  • Determine the yield and melting point (literature m.p. 136-137 °C).

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-chloro-N-phenylacetamide169.618.48 g0.05
Aniline93.135.59 g (5.4 mL)0.06
Triethylamine101.196.07 g (8.4 mL)0.06
Ethanol (95%)-100 mL-
Deionized Water18.02200 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8.48 g of 2-chloro-N-phenylacetamide, 5.59 g (5.4 mL) of aniline, and 100 mL of 95% ethanol.

  • To this mixture, add 6.07 g (8.4 mL) of triethylamine.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of cold deionized water while stirring.

  • A solid precipitate of this compound will form.

  • Collect the crude product by vacuum filtration.

  • Wash the product with two portions of 30 mL of cold deionized water.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain the purified product.

  • Dry the final product in a vacuum oven at 60-70 °C.

  • Determine the yield and melting point of the purified this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the secondary amines and the amide, the C=O stretching of the amide, and the C-N stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (226.27 g/mol ).

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aniline: Aniline is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Handle with extreme care and avoid inhalation of vapors.

  • Chloroacetyl chloride: Chloroacetyl chloride is corrosive and a lachrymator. It reacts violently with water. Handle with care in a fume hood.

  • Triethylamine: Triethylamine is a flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe eye and skin irritation.

  • Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Troubleshooting

IssuePossible CauseSolution
Low yield in Part 1Incomplete reaction; loss of product during work-up.Ensure the reaction temperature is maintained below 10 °C during the addition of chloroacetyl chloride. Be careful during the transfer and washing of the product.
Oily product in Part 2Impurities present; incomplete reaction.Ensure the starting materials are pure. Monitor the reaction by TLC to ensure completion. Try a different recrystallization solvent.
Difficulty in crystallizationProduct is too soluble in the chosen solvent.Add a co-solvent in which the product is less soluble (e.g., water to an ethanol solution) to induce crystallization. Scratch the inside of the flask with a glass rod.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences. The principles and techniques described are also broadly applicable to the synthesis of other related N-phenylacetamide derivatives.

Application Note: High-Purity Isolation of 2-anilino-N-phenylacetamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-anilino-N-phenylacetamide using normal-phase flash column chromatography. The methodology is designed for researchers, medicinal chemists, and drug development professionals requiring a high-purity final compound. This guide emphasizes the rationale behind experimental choices, from solvent system selection to fraction analysis, ensuring a robust and reproducible purification strategy.

Introduction: The Rationale for Chromatographic Purification

This compound is a compound of interest in medicinal chemistry and materials science due to its amide and aniline functionalities. The synthesis of this molecule, typically through the coupling of an aniline derivative with a phenylacetamide precursor, can often result in a crude mixture containing unreacted starting materials and various side products. For downstream applications, particularly in a research and development setting, the isolation of the target compound in high purity is paramount.

Column chromatography is a powerful and widely used technique for the purification of organic compounds.[1] This method leverages the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2] For moderately polar compounds like this compound, normal-phase chromatography, which employs a polar stationary phase (silica gel) and a less polar mobile phase, is an effective strategy.[3][4] The components of the crude mixture will travel through the column at different rates based on their polarity, allowing for their separation and collection as distinct fractions.[5]

This document will detail a laboratory-scale flash column chromatography protocol for the purification of this compound, a technique that utilizes pressure to accelerate the separation process, leading to faster run times and improved resolution.[1]

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column purification, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale model for column chromatography, allowing for the rapid determination of the optimal mobile phase composition.[3]

Principle of TLC-based Method Development

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC.[6] For an effective column separation, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[6] This range ensures that the compound will elute from the column in a reasonable volume of solvent, without being too strongly or too weakly retained.

TLC Protocol
  • Sample Preparation: Prepare a dilute solution of the crude this compound mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.[7]

  • Elution: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. Start with a relatively non-polar mixture (e.g., 80:20 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate in subsequent trials.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots. Given the aromatic nature of this compound and its likely impurities, UV light (254 nm) should be effective for visualization.[5][8] The spots will appear as dark areas on the fluorescent background of the TLC plate. For more comprehensive visualization, a potassium permanganate stain can be used, which reacts with most organic compounds to produce yellow-brown spots on a purple background.[8]

  • Rf Calculation and Optimization: Calculate the Rf value for each spot. Adjust the n-hexane:ethyl acetate ratio until the spot corresponding to this compound has an Rf of approximately 0.25-0.35, and there is clear separation from any impurity spots.

Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment
Reagents and Consumables Equipment
Crude this compoundGlass chromatography column (approx. 40 mm diameter)
Silica gel (60 Å, 40-63 µm particle size)Air or nitrogen source with pressure regulator
n-Hexane (HPLC grade)Fraction collector or test tubes
Ethyl acetate (HPLC grade)Rotary evaporator
TLC plates (silica gel 60 F254)TLC developing chamber and visualization tools (UV lamp)
Cotton or glass woolBeakers, Erlenmeyer flasks, and other standard glassware
Safety Precautions
  • Conduct the entire procedure in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • n-Hexane and ethyl acetate are flammable; keep away from ignition sources.

  • Silica gel dust can be a respiratory irritant; handle with care.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation p1 Column Packing c1 Sample Loading p1->c1 p2 Sample Preparation p2->c1 c2 Elution (Gradient) c1->c2 c3 Fraction Collection c2->c3 a1 TLC Analysis of Fractions c3->a1 a2 Pooling of Pure Fractions a1->a2 a3 Solvent Evaporation a2->a3 a4 Yield and Purity Determination a3->a4

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Packing (Slurry Method):

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 n-hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Continuously add the initial eluent to the column, ensuring the silica bed does not run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice for its volatility and solvating power).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand layer.

    • Carefully add a small amount of the initial eluent to wash any remaining sample from the column walls onto the silica gel.

  • Elution (Gradient Elution):

    • Begin the elution with the non-polar solvent mixture determined from the TLC analysis (e.g., 95:5 n-hexane:ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating compounds with different polarities than an isocratic elution (constant solvent composition).

    • Start collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15, and so on). This will sequentially elute compounds of increasing polarity.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Develop the TLC plate in the optimized solvent system and visualize under UV light.

    • Fractions containing the pure this compound (as determined by a single spot at the correct Rf value) should be combined in a clean, pre-weighed round-bottom flask.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Expected Results and Troubleshooting

Parameter Expected Outcome Troubleshooting
TLC of Crude Mixture Multiple spots, with the product spot well-separated from others.If spots are streaky, the sample may be too concentrated or insoluble in the eluent. If separation is poor, further optimization of the solvent system is needed.
Elution Order Less polar impurities will elute first, followed by this compound, and then more polar impurities (e.g., unreacted aniline).If the product elutes too quickly, decrease the initial polarity of the mobile phase. If it elutes too slowly, increase the polarity.
Purity of Final Product A single spot on a TLC plate; clean NMR and mass spectra.If impurities are still present, a second column chromatography may be necessary, or recrystallization could be attempted.
Yield Varies depending on the efficiency of the synthesis and purification.Low yield may be due to incomplete elution from the column or loss during workup.

Conclusion

The flash column chromatography protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By first optimizing the separation conditions using TLC, researchers can confidently scale up the purification to obtain a high-purity product suitable for a wide range of scientific applications. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.

References

Application Note: Comprehensive Analytical Strategies for the Characterization of 2-Anilino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-anilino-N-phenylacetamide (CAS 4951-20-6), a key chemical intermediate.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind the choice of techniques and parameters. This document outlines the use of spectroscopic, chromatographic, and thermal analysis techniques for unequivocal identification, purity assessment, and stability evaluation, ensuring data integrity and regulatory compliance.

Introduction

This compound, a molecule featuring both aniline and phenylacetamide moieties, serves as a versatile building block in organic synthesis and pharmaceutical development. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of downstream products. Rigorous analytical characterization is therefore a non-negotiable step in the quality control (QC) and development pipeline.

The objective of a robust analytical program is to confirm the molecule's identity, quantify its purity by identifying and measuring impurities, and assess its physical properties. This application note details an integrated approach, leveraging orthogonal techniques to build a complete analytical profile of the compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueSource
Chemical Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.27 g/mol [1][2]
Appearance Solid (predicted)
Solubility Soluble in organic solvents like methanol, ethanol, ethyl acetate; sparingly soluble in non-polar solvents like hexanes.[3]

Note: Some properties are based on closely related structures and may require experimental verification.

Integrated Analytical Workflow

A multi-technique approach is essential for a comprehensive characterization. The following diagram illustrates a logical workflow for analyzing a new batch of this compound, starting from initial identification to detailed impurity profiling.

Analytical_Workflow cluster_0 Primary Characterization (Identity & Purity) cluster_1 Quantitative & Purity Analysis cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation - Key Impurities HPLC HPLC-UV/PDA - Assay (Quantification) - Purity (% Area) - Related Substances NMR->HPLC MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern MS->HPLC IR FTIR Spectroscopy - Functional Group ID IR->HPLC GC GC-MS - Volatile Impurities - Residual Solvents HPLC->GC Thermal Thermal Analysis (DSC, TGA) - Melting Point - Thermal Stability - Polymorphism HPLC->Thermal Report Certificate of Analysis (CoA) HPLC->Report GC->Report Thermal->Report Sample New Batch of This compound Sample->NMR Sample->MS Sample->IR

Caption: Integrated workflow for characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide fingerprint-level information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR should be performed.

  • Rationale: ¹H NMR confirms the presence and connectivity of protons, showing characteristic signals for aromatic, methylene, and amide groups. ¹³C NMR verifies the carbon skeleton, including the crucial amide carbonyl carbon.

  • Expected ¹H NMR Signals (in CDCl₃):

    • δ 6.5-7.5 ppm: Complex multiplets corresponding to the aromatic protons on both phenyl rings.[3]

    • δ ~3.6 ppm: A singlet for the benzylic methylene (-CH₂-) protons.[4][5]

    • Variable δ: Distinct, potentially broad signals for the amide (-NH-) and aniline (-NH-) protons.[3][6]

  • Expected ¹³C NMR Signals (in CDCl₃):

    • δ ~170 ppm: Amide carbonyl carbon.[3]

    • δ 110-150 ppm: Aromatic carbons.

    • δ ~45 ppm: Benzylic methylene carbon.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups present in the molecule.

  • Rationale: The presence of amide and amine groups gives rise to characteristic absorption bands. This technique is fast and excellent for a quick identity check.

  • Expected Key Absorption Bands (cm⁻¹):

    • ~3300 cm⁻¹: N-H stretching (amide).[8]

    • ~1660 cm⁻¹: C=O stretching (Amide I band).[8]

    • ~1540 cm⁻¹: N-H bending (Amide II band).[8]

    • ~3050 cm⁻¹: Aromatic C-H stretching.[8]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Rationale: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer confirms the exact mass of the molecule, providing strong evidence for the elemental composition. Electron Ionization (EI) can be used with GC to reveal characteristic fragmentation.

  • Expected Ions:

    • [M+H]⁺: Protonated molecular ion corresponding to a mass of 227.1184 for C₁₄H₁₅N₂O⁺.

    • Key Fragments (EI): Fragments corresponding to the loss of the phenylacetamide moiety or cleavage at the aniline linkage. Common fragments for related structures include m/z 91 (tropylium ion) and 92 (aniline fragment).[8]

Chromatographic Methods for Purity and Assay

Chromatography is the gold standard for separating the main compound from impurities and for accurate quantification.[9] All chromatographic methods must be validated according to established guidelines such as ICH Q2(R1) to ensure they are suitable for their intended purpose.[10][11][12]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the primary method for determining purity and assay.

  • Rationale: The polarity of this compound makes it well-suited for separation on a C18 or C8 stationary phase. A gradient elution method is often necessary to resolve early-eluting polar impurities and late-eluting non-polar impurities in a single run.[13]

  • Protocol: RP-HPLC Purity and Assay Determination

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a final concentration of ~0.5 mg/mL.

    • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for tailing factor (0.8-1.8), theoretical plates, and injection precision (%RSD ≤ 2.0), as per USP <621> guidelines.[14][15][16]

    • Data Analysis: Purity is determined by area percent. The assay is calculated against a certified reference standard of known purity.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid (aq), B: Acetonitrile
Gradient 30% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 250 nm
Injection Vol. 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.

  • Rationale: The compound itself may not be sufficiently volatile or thermally stable for direct GC analysis, but this technique is ideal for analyzing volatile organic compounds that may be present as impurities. Headspace GC is the standard approach for residual solvent analysis.

  • Protocol: Headspace GC-MS for Residual Solvents

    • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometer detector.

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO, DMF).

    • GC Conditions:

      • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film.

      • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

      • Injector Temp: 250 °C.

      • Carrier Gas: Helium at a constant flow.

    • Data Analysis: Identify solvents by retention time and mass spectrum against a library. Quantify against prepared standards.

Thermal Analysis

Thermal analysis provides critical information about the material's physical properties, including melting point, thermal stability, and polymorphism.[17][18]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[19]

  • Rationale: DSC is used to determine the melting point and enthalpy of fusion, which are characteristic properties of a pure crystalline solid.[19] It can also reveal the presence of different polymorphic forms, which may have different physical properties.

  • Protocol: Melting Point and Polymorph Screen

    • Instrumentation: Calibrated DSC instrument.

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal.

    • Method: Heat the sample from ambient temperature to a point above its melting temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data Analysis: The melting point is determined from the onset or peak of the endothermic melting event. The shape and temperature of the peak can indicate purity and the presence of polymorphs.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[17][20]

  • Rationale: TGA is used to assess thermal stability and decomposition temperature. It can also quantify the amount of residual solvent or water present in the sample.

  • Protocol: Thermal Stability Assessment

    • Instrumentation: Calibrated TGA instrument.

    • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

    • Method: Heat the sample from ambient to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data Analysis: The onset of significant mass loss indicates the beginning of thermal decomposition. Mass loss at lower temperatures (e.g., below 150 °C) may correspond to the loss of volatile substances like water or solvents.[19]

LCMS_Workflow Start Inject Sample (0.5 mg/mL) HPLC RP-HPLC Separation (C18 Column, Gradient) Start->HPLC PDA PDA Detector (Acquire UV-Vis Spectra) HPLC->PDA MS_Scan MS Detector (Scan Mode) (e.g., m/z 100-1000) HPLC->MS_Scan Data_Processing Chromatogram Integration PDA->Data_Processing MS_Scan->Data_Processing Peak_ID Identify Main Peak (Retention Time) Data_Processing->Peak_ID Impurity_Analysis Analyze Minor Peaks (Area < 2%) Peak_ID->Impurity_Analysis Main Peak >98% Mass_Spec_Confirm Extract Mass Spectrum for Each Peak Impurity_Analysis->Mass_Spec_Confirm Report Generate Purity Report - % Area of Main Peak - List of Impurities Impurity_Analysis->Report Structure_Prop Propose Impurity Structures Mass_Spec_Confirm->Structure_Prop Structure_Prop->Report

Caption: Detailed LC-MS workflow for impurity profiling.

Conclusion

The comprehensive analytical characterization of this compound requires a strategic combination of spectroscopic, chromatographic, and thermal techniques. The methodologies outlined in this application note provide a robust framework for confirming the identity, quantifying the purity and assay, and evaluating the physicochemical properties of the compound. Adherence to these protocols, grounded in established scientific principles and regulatory guidelines, will ensure the generation of high-quality, reliable data essential for research, development, and quality control applications.

References

Application Notes & Protocols: The Versatility of the 2-Anilino-N-phenylacetamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the diverse applications of the 2-anilino-N-phenylacetamide core structure in medicinal chemistry. This document delves into the synthesis, biological evaluation, and therapeutic potential of this versatile scaffold, offering both foundational knowledge and detailed experimental protocols.

Introduction: The this compound Scaffold - A Privileged Structure

The this compound moiety represents a significant "privileged structure" in medicinal chemistry. Its basic framework, consisting of a central acetamide linker flanked by two phenyl rings, provides a unique combination of rigidity and conformational flexibility. This allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activities. Phenylacetamide derivatives, in general, are known to exhibit a wide spectrum of biological effects, including anticonvulsant, anticancer, analgesic, and antimicrobial properties[1][2][3]. The introduction of an aniline group at the second position of the acetamide creates a scaffold with a rich potential for hydrogen bonding and π-π stacking interactions, making it an excellent candidate for targeting various biological macromolecules.

This guide will explore the key therapeutic areas where this compound derivatives have demonstrated significant promise, providing detailed protocols for their synthesis and biological characterization.

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a nucleophilic substitution reaction. A common and straightforward approach is the reaction between a haloacetamide (most commonly a chloro- or bromoacetamide) and an appropriate aniline derivative.

Rationale Behind the Synthetic Strategy

The core of this synthetic route is the formation of a new carbon-nitrogen bond. The α-haloacetamide serves as an excellent electrophile due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-X bond (where X is a halogen) and makes the α-carbon susceptible to nucleophilic attack. The aniline derivative, with its nucleophilic amino group, readily attacks this electrophilic carbon, displacing the halide and forming the desired anilino-acetamide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion.

General Synthetic Workflow Diagram

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Aniline Derivative Aniline Derivative Step 1: Amide Formation Step 1: Amide Formation Aniline Derivative->Step 1: Amide Formation Haloacetyl Halide Haloacetyl Halide Haloacetyl Halide->Step 1: Amide Formation N-Phenyl-2-haloacetamide N-Phenyl-2-haloacetamide Step 1: Amide Formation->N-Phenyl-2-haloacetamide Step 2: Nucleophilic Substitution Step 2: Nucleophilic Substitution N-Phenyl-2-haloacetamide->Step 2: Nucleophilic Substitution This compound Derivative This compound Derivative Step 2: Nucleophilic Substitution->this compound Derivative Substituted Aniline Substituted Aniline Substituted Aniline->Step 2: Nucleophilic Substitution

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of 2-(4-Sulphamoylanilino)-N-phenylacetamide

This protocol is adapted from a known synthesis of a sulfonamide-containing derivative, demonstrating a practical application of the general synthetic strategy[4].

Materials:

  • α-Chloroacetanilide

  • Sulfanilamide

  • 2N Hydrochloric Acid (HCl)

  • Acetone

  • Autoclave

  • Filtration apparatus

  • Trituration equipment

Procedure:

  • Combine α-chloroacetanilide (17.0 g) and sulfanilamide (34.5 g) in a suitable autoclave vessel.

  • Heat the mixture at 120°C for 8 hours.

  • After cooling, triturate the resulting solid mixture with 2N HCl.

  • Filter the suspension to collect the crude product.

  • Recrystallize the crude product from acetone to yield pure 2-(4-sulphamoylanilino)-N-phenylacetamide (yield: 27.5 g, m.p. 257-258°C)[4].

Application in Anticonvulsant Drug Discovery

The phenylacetamide scaffold is a cornerstone in the development of anticonvulsant drugs. Derivatives of this compound have been designed and evaluated for their efficacy in various animal models of epilepsy[5][6].

Rationale and Mechanism of Action

Many anticonvulsant drugs exert their effects by modulating voltage-gated sodium channels. By binding to these channels, they stabilize the inactivated state, thereby reducing the firing of action potentials and preventing seizure propagation. The structural features of this compound derivatives allow them to interact with these channels. For instance, some potent derivatives have been shown to be moderate binders to neuronal voltage-sensitive sodium channels[6]. The aromatic rings can engage in hydrophobic interactions, while the amide and aniline moieties can form crucial hydrogen bonds within the channel's binding pocket.

Protocol: Evaluation of Anticonvulsant Activity

The following protocols are standard preclinical screening methods for assessing the potential of a compound as an anticonvulsant.

3.2.1. Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

Materials:

  • Male mice or rats

  • Corneal electrodes

  • Electroshock apparatus

  • Test compound and vehicle control

Procedure:

  • Administer the test compound (e.g., at doses of 30, 100, 300 mg/kg) intraperitoneally (i.p.) or orally (p.o.) to a group of animals. Administer the vehicle to a control group.

  • At a predetermined time after administration (e.g., 30 min, 4 hours), deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 s) through corneal electrodes.

  • Observe the animals for the presence or absence of a tonic hind limb extension.

  • The absence of the tonic hind limb extension is considered as the endpoint for protection[5][6].

  • Calculate the ED50 (the dose that protects 50% of the animals) for active compounds.

3.2.2. Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures.

Materials:

  • Male mice or rats

  • Pentylenetetrazole (PTZ) solution

  • Test compound and vehicle control

Procedure:

  • Administer the test compound and vehicle control as described in the MES test.

  • At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice) subcutaneously.

  • Observe the animals for the onset of clonic seizures (characterized by clonus of at least 5 seconds duration).

  • The absence of clonic seizures within a specified observation period (e.g., 30 minutes) indicates protection.

  • Calculate the ED50 for active compounds.

3.2.3. 6-Hz Psychomotor Seizure Test

This model is used to identify compounds effective against therapy-resistant partial seizures[5][6].

Materials:

  • Male mice

  • Corneal electrodes

  • Pulse generator for 6-Hz stimulation

Procedure:

  • Administer the test compound and vehicle as previously described.

  • At the time of peak effect, deliver a 6-Hz electrical stimulus of a specific current (e.g., 32 mA or 44 mA) for 3 seconds through corneal electrodes.

  • Observe the animals for seizure activity, characterized by a "stunned" posture with rearing and forelimb clonus.

  • Protection is defined as the absence of this seizure activity.

  • Calculate the ED50 for active compounds.

Structure-Activity Relationship (SAR) Insights

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that the nature of the substituent on the anilide moiety significantly influences anticonvulsant activity. For instance, derivatives with a 3-(trifluoromethyl)anilide group generally exhibit higher activity in the MES test compared to their 3-chloroanilide counterparts[5][6]. This suggests that electron-withdrawing groups at the meta position of the anilide ring are favorable for this specific activity.

Application in Anticancer Drug Discovery

Phenylacetamide and its derivatives have been investigated for their antiproliferative and pro-apoptotic effects on various cancer cell lines[7][8][9][10]. The this compound scaffold combines the features of both phenylacetamide and aniline derivatives, both of which are known to inhibit cell proliferation[7][8].

Rationale and Potential Mechanisms

The anticancer activity of phenylacetamide derivatives is often associated with their ability to induce cell differentiation and apoptosis[7][8]. While the precise molecular targets are often multifaceted, potential mechanisms include the inhibition of key signaling pathways involved in cell growth and survival, or the induction of cellular stress leading to programmed cell death. The structural design allows for the introduction of various substituents on the phenyl rings to optimize interactions with specific biological targets.

Protocol: In Vitro Cytotoxicity Evaluation (MTT/MTS Assay)

This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer)[8]

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin or imatinib)[7][10].

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add the MTT or MTS solution to each well and incubate for a further 2-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan product.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The following table summarizes the cytotoxic activity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against the PC3 prostate cancer cell line, as reported in the literature[7][10].

CompoundR (Substitution on N-phenyl ring)IC50 (µM) against PC3 cells[7][10]
2b 3-Nitro52
2c 4-Nitro80
Imatinib (Reference) -40

Note: Lower IC50 values indicate higher cytotoxic potency.

The data suggests that derivatives with a nitro moiety exhibit notable cytotoxic effects, with the position of the nitro group influencing the activity[7][10].

Application in Antimicrobial Agent Development

Derivatives of the acetamide scaffold have been explored for their potential as antimicrobial agents, showing activity against various bacterial and fungal strains[11][12][13].

Rationale for Antimicrobial Activity

The mechanism of antimicrobial action for this class of compounds is not fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the phenyl rings can facilitate passage through the microbial cell wall, while the amide linker can participate in hydrogen bonding with target enzymes.

Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This is a widely used method for preliminary screening of antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans)

  • Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile paper discs

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., ampicillin, streptomycin) and antifungal agents (e.g., nystatin)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an agar plate to create a lawn.

  • Impregnate sterile paper discs with a known concentration of the test compounds.

  • Place the discs on the surface of the inoculated agar plates. Also, place a disc with the solvent as a negative control and discs with standard antimicrobial agents as positive controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The this compound scaffold is a highly adaptable and valuable platform in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. The research highlighted in these notes demonstrates its potential in creating novel anticonvulsant, anticancer, and antimicrobial compounds. Future research should focus on elucidating the precise mechanisms of action and optimizing the structure-activity relationships to develop candidates with enhanced potency and selectivity, and favorable pharmacokinetic profiles for further preclinical and clinical development.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 2-Anilino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The 2-Anilino-N-phenylacetamide Scaffold - A Framework for Discovery

The this compound core structure represents a versatile scaffold in medicinal chemistry. Phenylacetamide derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anticonvulsant, and antiproliferative effects.[1][2] The structural motif, characterized by two phenyl rings linked by an acetamide backbone, offers rich opportunities for chemical modification to modulate physicochemical properties and biological targets. Given the established bioactivity of related compounds, such as inhibitors of cyclooxygenase (COX) enzymes and carbonic anhydrase, a systematic in vitro evaluation of novel this compound analogs is a critical step in the drug discovery process.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays to characterize the bioactivity of this compound and its derivatives. The protocols herein are designed to establish a foundational understanding of a compound's cellular and biochemical effects, from initial toxicity screening to more specific target-based and pathway-level investigations. We will proceed with a tiered approach, beginning with broad assessments of cell health and moving towards more defined mechanistic studies.

A Tiered Strategy for Bioactivity Profiling

A logical, stepwise approach is essential for the efficient evaluation of a novel chemical entity. This ensures that resources are directed toward compounds with the most promising therapeutic potential while minimizing confounding factors such as cytotoxicity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Oriented & Pathway Analysis cluster_2 Tier 3: Mechanistic & Selectivity Studies A Compound Synthesis & Solubilization B Cell Viability & Cytotoxicity Assays A->B Initial Profiling C Enzyme Inhibition Assays (e.g., Kinase, COX) B->C Hits with Low Toxicity D Cellular Pathway Analysis (e.g., NF-κB Reporter Assay) B->D E IC50 Determination & Selectivity Profiling C->E Confirmed Hits D->E F Mechanism of Action (e.g., Enzyme Kinetics) E->F

Caption: A tiered workflow for in vitro screening of this compound bioactivity.

Tier 1: Foundational Analysis - Cell Viability and Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell health. These assays are crucial for distinguishing between targeted anti-proliferative effects and non-specific cytotoxicity.[5] A compound that indiscriminately kills all cells is generally not a viable therapeutic candidate.

Principle of Cell Viability Assays

Cell viability assays provide a quantitative measure of the number of living cells in a population, often by assessing metabolic activity, membrane integrity, or ATP content.[5] In contrast, cytotoxicity assays specifically measure markers of cell death, such as the release of intracellular enzymes.[6]

Protocol 1: Resazurin (AlamarBlue) Cell Viability Assay

This assay is a rapid, sensitive, and cost-effective method for quantifying cell viability.[7] It utilizes the redox indicator resazurin, a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.

Materials:

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Cell culture medium appropriate for the chosen cell line

  • 96-well clear-bottom black plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Microplate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. The optimal cell number should be determined empirically to ensure logarithmic growth throughout the experiment.[7][8]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Incubation: Remove the old medium from the cells and add the medium containing the test compound, positive control, or vehicle control. Incubate for a duration relevant to the expected biological effect (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Following the incubation period, add resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubation with Reagent: Incubate the plate at 37°C for 1-4 hours, protected from light. The incubation time should be optimized to achieve a robust signal without reaching saturation.

  • Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Express the viability of treated cells as a percentage of the vehicle-treated control cells.

ParameterRecommendationRationale
Cell Line Cancer cell line (e.g., MCF7, A549) or relevant normal cell lineChoice depends on the therapeutic area of interest.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase during treatment.[7]
Compound Conc. Logarithmic series (e.g., 0.01 µM to 100 µM)To determine a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Incubation Time 24 - 72 hoursAllows sufficient time for the compound to exert its effects.
Controls Vehicle (DMSO), Untreated, Positive (Doxorubicin)Essential for data normalization and assay validation.

Tier 2: Target-Oriented and Pathway Analysis

Compounds that demonstrate interesting activity at non-toxic concentrations can be advanced to secondary screening. This tier focuses on identifying potential molecular targets and pathways modulated by the this compound derivative.

A. Enzyme Inhibition Assays

Based on the activities of similar scaffolds, protein kinases and cyclooxygenases are plausible targets.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction.[9] A decrease in kinase activity due to inhibition results in a higher ATP level and thus a stronger luminescent signal.

Materials:

  • Recombinant kinase of interest (e.g., a specific receptor tyrosine kinase or a cyclin-dependent kinase)

  • Kinase-specific substrate peptide or protein

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • ATP at a concentration near the Kₘ for the specific kinase

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • Known kinase inhibitor as a positive control

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white microplate, add the kinase assay buffer, the test compound at various concentrations, and the recombinant kinase.

  • Pre-incubation: Gently mix and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction should be in the linear range.

  • Termination and Signal Generation: Add the luminescent ATP detection reagent. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.[9]

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-based luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

ParameterRecommendationRationale
Kinase Target Select based on disease relevance (e.g., EGFR, CDK10, JAK)Focuses the screening on therapeutically relevant pathways.[10][11]
ATP Concentration At or near the Kₘ valueEnsures sensitivity to competitive inhibitors.[12]
Substrate Specific peptide or protein for the chosen kinaseEnsures the measured activity is from the kinase of interest.
Assay Format Biochemical (cell-free)Directly measures the effect on the enzyme without confounding cellular factors.[9][13]
Protocol 3: Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G₂ (PGG₂) is coupled to the oxidation of a probe, which generates a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.[14]

Materials:

  • Recombinant human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as controls

  • Black 96-well plate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Enzyme and Control Preparation: In a black 96-well plate, add assay buffer to all wells. Add the test compound at various concentrations to the 'Inhibitor' wells. Add a known inhibitor to the 'Inhibitor Control' wells. Add only buffer to the 'Enzyme Control' wells.[14]

  • Master Mix Preparation: Prepare a reaction master mix containing COX Assay Buffer, the fluorometric probe, and the COX enzyme (either COX-1 or COX-2).

  • Reaction Addition: Add the master mix to all wells except the 'Background' wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C or 37°C for 5-10 minutes, taking readings every minute.[14]

  • Data Analysis: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Calculate the percent inhibition using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100, where EC is the Enzyme Control and S is the Sample.[14] Determine the IC₅₀ values for both COX-1 and COX-2 to assess selectivity.

B. Cellular Pathway Analysis

To understand how the compound affects cellular signaling networks, a pathway-focused assay is invaluable. The NF-κB pathway is a central regulator of inflammation and cell survival and is a common target for anti-inflammatory and anti-cancer drugs.[15][16]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Releases NF-κB DNA κB DNA Binding Site NFkB_nuc->DNA Binds Gene Target Gene (Reporter Gene) DNA->Gene Activates Transcription Transcription Gene->Transcription Inhibitor Potential Inhibition Point by this compound Inhibitor->IKK

Caption: The canonical NF-κB signaling pathway and potential point of inhibition.

Protocol 4: NF-κB Luciferase Reporter Assay

This assay utilizes a cell line that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by its enzymatic activity.[17]

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Cell culture medium

  • White, opaque 96-well plates

  • Inducing agent (e.g., TNF-α or LPS)

  • Test compound (this compound)

  • Luciferase assay reagent (containing luciferin substrate)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. This allows the compound to enter the cells and interact with its potential target before pathway activation.

  • Pathway Stimulation: Add the inducing agent (e.g., TNF-α at 10 ng/mL) to the wells to activate the NF-κB pathway.[16] Include appropriate controls: unstimulated cells, stimulated cells with vehicle, and stimulated cells with a known NF-κB inhibitor (e.g., BAY 11-7082).

  • Incubation: Incubate the plate for an optimal period for reporter gene expression (typically 6-8 hours).

  • Cell Lysis and Signal Generation: Remove the medium and add the luciferase assay reagent, which lyses the cells and provides the luciferin substrate.

  • Measurement: After a short incubation (10-15 minutes) at room temperature to stabilize the signal, measure the luminescence in a plate-based luminometer.

  • Data Analysis: Normalize the data by running a parallel cell viability assay (e.g., CellTiter-Glo®, which also measures ATP) to ensure that the reduction in luciferase signal is due to pathway inhibition and not cytotoxicity.[17] Calculate the percent inhibition relative to the stimulated vehicle control.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound bioactivity. By systematically assessing cytotoxicity, target-based enzyme inhibition, and effects on key cellular signaling pathways, researchers can efficiently identify promising lead compounds. Positive hits from these assays would warrant further investigation, including selectivity profiling against a broader panel of kinases or other targets, detailed enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive), and validation in more complex cellular models before advancing to in vivo studies.

References

Application Notes and Protocols for the Development of Novel Anticonvulsants from N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic design, synthesis, and preclinical evaluation of novel anticonvulsant agents derived from the N-phenylacetamide scaffold. Epilepsy, a prevalent neurological disorder, necessitates the development of new therapeutic agents with improved efficacy and safety profiles.[1][2] N-phenylacetamide derivatives represent a promising chemical class, with many analogs demonstrating significant activity in established preclinical models of epilepsy. This guide outlines detailed protocols for chemical synthesis, a robust preclinical screening cascade—including in vivo and in vitro assays—and strategies for lead optimization based on structure-activity relationship (SAR) insights. The methodologies are designed to be self-validating, incorporating critical decision points and explaining the scientific rationale behind experimental choices to facilitate the identification of promising drug candidates.

Introduction: The Rationale for N-phenylacetamide Derivatives in Anticonvulsant Discovery

Epilepsy is a chronic neurological condition characterized by recurrent seizures, affecting approximately 1% of the global population.[1][2] Current pharmacotherapy is symptomatic, aiming to suppress seizures rather than cure the underlying pathology.[1] Many established antiepileptic drugs (AEDs) are associated with significant side effects or fail to provide adequate seizure control in up to 30% of patients, highlighting the urgent need for novel therapeutic agents.

The N-phenylacetamide scaffold is a key structural motif in medicinal chemistry, serving as a versatile starting point for various therapeutic agents.[3][4] Its derivatives have been investigated for a range of biological activities, including antibacterial and carbonic anhydrase inhibition.[5][6] In the context of epilepsy, the amide functional group is a critical pharmacophoric element found in several successful AEDs.[7] Research into N-phenylacetamide analogs has revealed that specific structural modifications can yield potent anticonvulsant activity, often through mechanisms involving the modulation of voltage-gated sodium channels.[1][8][9] These channels are crucial for regulating neuronal excitability, and their blockade is a clinically validated mechanism for controlling generalized tonic-clonic and partial seizures.[9][10]

This guide provides an integrated workflow for advancing N-phenylacetamide derivatives from initial concept to a preclinical lead candidate.

Section 1: Design Strategy and Structure-Activity Relationship (SAR)

The design of novel N-phenylacetamide analogs is guided by established SAR principles. The core structure consists of three key regions that can be systematically modified to optimize anticonvulsant activity and minimize neurotoxicity.

  • Aryl Ring (A): Substitution on this ring is critical. Studies have shown that electron-withdrawing groups, such as trifluoromethyl (-CF3) or chloro (-Cl) at the 3-position, can significantly enhance activity in the Maximal Electroshock (MES) seizure model.[1][8]

  • Acetamide Linker (B): The amide bond is generally considered essential for activity. Modifications here are less common, but altering the linker length or conformation can influence target binding and pharmacokinetic properties.[7]

  • Terminal Group (C): This region offers significant scope for modification to improve potency, selectivity, and physicochemical properties (e.g., solubility, BBB penetration). Introducing moieties like a 4-phenylpiperazine group has proven effective in yielding highly active compounds.[1][8]

A quantitative structure-activity relationship (QSAR) approach can further refine the design process by correlating molecular descriptors (e.g., logP, electronic properties) with biological activity, enabling the in silico prediction of potency for novel designs.[11][12]

Section 2: General Protocol for Chemical Synthesis

The synthesis of N-phenylacetamide derivatives is typically achieved through a straightforward alkylation reaction.[1][2] The following protocol describes a general procedure based on published methods.

Protocol 2.1: Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Analog

This two-step protocol first prepares an essential alkylating reagent, followed by its reaction with a selected amine.

Step 1: Synthesis of 2-chloro-N-(3-substituted-phenyl)acetamide (Alkylating Reagent)

  • Reaction Setup: To a solution of the appropriately substituted aniline (e.g., 3-chloroaniline or 3-trifluoromethylaniline) (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a 2% aqueous solution of sodium hydroxide.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add 2-chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C. The biphasic system ensures that the HCl byproduct is neutralized by the base.

  • Reaction Monitoring: Stir the reaction vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Work-up and Isolation: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Alkylation of Amine with the Chloroacetamide Reagent

  • Reaction Setup: In a round-bottom flask, combine the desired terminal amine (e.g., 1-phenylpiperazine) (1.0 eq), the chloroacetamide reagent from Step 1 (1.0 eq), and anhydrous potassium carbonate (2.0 eq) in dry acetone.

  • Catalysis: Add a catalytic amount of potassium iodide. This facilitates the reaction via the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.

  • Alkylation: Heat the mixture to 60 °C and stir for 8-12 hours. The solid-liquid biphasic system drives the reaction to completion.[1]

  • Monitoring and Isolation: Monitor the reaction by TLC/HPLC. Once complete, filter off the inorganic salts and evaporate the solvent.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to obtain the final N-phenylacetamide derivative.

  • Characterization: Fully characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity (>95%).[1]

Section 3: Preclinical Screening Cascade

A tiered screening approach is essential for efficiently identifying compounds with the most promising therapeutic potential. The workflow progresses from high-throughput in vivo models to more specific mechanistic and safety assays.

G cluster_0 Phase 1: Primary In Vivo Screening cluster_1 Phase 2: Secondary Evaluation cluster_2 Phase 3: Mechanistic & PK Profiling cluster_3 Outcome Synthesis Chemical Library Synthesis (N-phenylacetamide derivatives) MES Maximal Electroshock (MES) Test (Model for Generalized Seizures) Synthesis->MES Initial Efficacy Screen scPTZ Subcutaneous PTZ (scPTZ) Test (Model for Absence Seizures) Synthesis->scPTZ Assess Seizure Threshold Rotarod Rotarod Neurotoxicity Test MES->Rotarod Assess Acute Toxicity Dose_Response ED50 / TD50 Determination MES->Dose_Response Quantify Potency & Safety (Active Compounds) Rotarod->Dose_Response Quantify Potency & Safety (Active Compounds) Hz_test 6-Hz Psychomotor Seizure Test (Model for Drug-Resistant Epilepsy) In_Vitro In Vitro Mechanistic Assays (e.g., Sodium Channel Binding) Hz_test->In_Vitro Elucidate Mechanism (Promising Leads) Dose_Response->Hz_test Test in Refractory Model PK_Studies Pharmacokinetic (PK) Profiling (ADME) In_Vitro->PK_Studies Assess Drug-like Properties Candidate Lead Candidate Selection PK_Studies->Candidate

Caption: Preclinical drug discovery workflow for N-phenylacetamide anticonvulsants.

Protocol 3.1: Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[13][14] It measures the ability of a drug to prevent the hindlimb tonic extension phase of a supramaximal electrical stimulus.

  • Animals: Male ICR mice (20-25 g).

  • Apparatus: A constant current shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.). A typical screening dose is 30-100 mg/kg.[7] Include a vehicle control group and a positive control group (e.g., Phenytoin, 30 mg/kg).

    • At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. A drop of saline on the electrodes ensures good electrical contact.

    • Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the complete abolition of this reflex.

    • Rationale: This model is highly predictive of clinical efficacy for drugs that act by blocking voltage-gated sodium channels.[10][13]

Protocol 3.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test identifies agents that raise the seizure threshold and is considered a model for generalized absence seizures.[1][15] It involves inducing clonic seizures with a chemical convulsant.

  • Animals: Male ICR mice (20-25 g).

  • Reagents: Pentylenetetrazole (PTZ) dissolved in saline.

  • Procedure:

    • Administer the test compound (i.p. or p.o.) as described in Protocol 3.1.

    • At the time of peak effect, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[16]

    • Endpoint: Place the animal in an observation chamber and observe for 30 minutes. The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.

    • Rationale: This test identifies compounds that enhance GABAergic inhibition or block T-type calcium channels, complementing the MES test by detecting different mechanisms of action.[15]

Protocol 3.3: Rotarod Neurotoxicity Test

This test assesses acute neurological toxicity, such as motor impairment, which could produce a false positive in seizure models.[2][8] An effective anticonvulsant should show a clear separation between its efficacious dose and a dose that causes motor deficits.

  • Animals: Male ICR mice (20-25 g).

  • Apparatus: A rotating rod apparatus (e.g., 3 cm diameter, rotating at 6 rpm).

  • Procedure:

    • Training: Pre-train all mice on the rotarod until they can remain on the moving rod for at least 60 seconds.

    • Testing: Administer the test compound at various doses.

    • At the time of peak effect, place each mouse on the rotating rod.

    • Endpoint: Record the time the animal remains on the rod over a 60-second trial. Motor impairment is defined as the inability to remain on the rod for the full duration.

    • Rationale: This assay is crucial for establishing a therapeutic window. The results are used to calculate a Protective Index (PI), a key metric for candidate selection.

Section 4: Data Interpretation and Lead Advancement

Data from the primary screening cascade are used to select promising "hit" compounds for further evaluation. Key metrics are the median effective dose (ED₅₀) in seizure models and the median toxic dose (TD₅₀) from the rotarod test.

Protective Index (PI) = TD₅₀ / ED₅₀

A higher PI indicates a wider margin of safety and is a primary criterion for advancing a compound.[11]

Compound IDR-Group (Aryl Ring)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)
REF-PHT -9.5>10068.57.2
NPA-01 3-Cl25.2>100>300>11.9
NPA-02 3-CF₃15.8>100>300>19.0
NPA-03 4-Cl78.1>100>300>3.8
NPA-04 HInactiveInactive>300-

Table 1: Representative preclinical data for a hypothetical series of N-phenylacetamide (NPA) derivatives compared to the reference drug Phenytoin (PHT).

From this data, compound NPA-02 would be selected for further study due to its high potency in the MES screen and excellent Protective Index.

G Start Hit Compound Identified (e.g., NPA-02) Decision1 PI > 10 ? Start->Decision1 Activity_6Hz Test in 6-Hz Model (Assess efficacy in drug-resistant model) Decision1->Activity_6Hz Yes Stop1 STOP (Poor Safety Margin) Decision1->Stop1 No Decision2 Active in 6-Hz ? Activity_6Hz->Decision2 PK_Profile Initiate PK / ADME and In Vitro MoA Studies Decision2->PK_Profile Yes Stop2 STOP (Limited Spectrum of Activity) Decision2->Stop2 No Lead Advance to Lead Optimization PK_Profile->Lead

Caption: Decision-making workflow for hit-to-lead progression.

Protocol 4.1: The 6-Hz Psychomotor Seizure Test

Compounds showing a promising safety profile are then evaluated in the 6-Hz model, which is predictive of efficacy against therapy-resistant partial seizures.[1][8]

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Administer the test compound as previously described.

    • At the time of peak effect, deliver a low-frequency, long-duration electrical stimulus (e.g., 32 mA, 6 Hz, 3 seconds) via corneal electrodes.

    • Endpoint: Immediately after stimulation, observe the animal for signs of seizure activity (e.g., stun, forelimb clonus, twitching). Protection is defined as the absence of these seizure behaviors.

    • Rationale: Unlike the MES test, this model is sensitive to drugs with novel mechanisms of action, such as levetiracetam, and can identify candidates for difficult-to-treat epilepsies.[1]

Section 5: Mechanistic and Pharmacokinetic Profiling

Promising leads from in vivo testing should be subjected to further studies to elucidate their mechanism of action (MoA) and assess their drug-like properties.

In Vitro Mechanistic Assays
  • Voltage-Gated Sodium Channel Binding: Given the SAR data, a primary hypothesis is that these compounds interact with sodium channels. Radioligand binding assays using rat brain synaptosomes can confirm binding to site 2 of the channel, the target of many AEDs.[1][8]

  • Patch-Clamp Electrophysiology: This technique provides functional data by directly measuring the effect of a compound on ion channel currents in cultured neurons or cell lines expressing the channel of interest. It can confirm whether a compound is a channel blocker and characterize its effects on channel gating.[17]

Pharmacokinetic (PK) Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.[18][19] Early PK screening helps identify liabilities that may prevent a compound from becoming a viable drug.

  • Key Parameters: Important PK parameters to measure include half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[20]

  • In Vitro ADME Assays: Initial assessment can be done using assays for metabolic stability (microsomal stability assay), plasma protein binding, and cell permeability (e.g., Caco-2 assay for intestinal absorption).[21]

  • In Vivo PK Studies: Compounds with favorable in vitro profiles are then studied in rodents (mice or rats) to determine their full PK profile after intravenous and oral administration.[22]

ParameterDescriptionIdeal Characteristics for a CNS Drug
LogP / LogD Lipophilicity1 - 3
Solubility Aqueous solubility at physiological pH> 50 µM
Permeability Ability to cross biological membranes (e.g., gut wall, BBB)High (Papp > 10 x 10⁻⁶ cm/s)
Metabolic Stability Resistance to metabolism by liver enzymest₁/₂ in liver microsomes > 30 min
Plasma Protein Binding Fraction of drug bound to plasma proteins< 95% (higher free fraction)
Oral Bioavailability (%F) Fraction of oral dose reaching systemic circulation> 30%

Table 2: Key pharmacokinetic and physicochemical parameters for lead optimization.

Conclusion

The N-phenylacetamide scaffold provides a fertile ground for the discovery of novel anticonvulsant agents. By employing a systematic and integrated approach that combines rational drug design, efficient chemical synthesis, and a robust preclinical evaluation cascade, researchers can effectively identify and optimize lead candidates. The protocols and workflow detailed in this guide provide a validated framework for progressing compounds from initial synthesis to lead selection, with a focus on establishing a clear therapeutic window and understanding the underlying mechanism of action. This structured methodology increases the probability of discovering next-generation AEDs with superior efficacy and safety for the treatment of epilepsy.

References

The Strategic Utility of 2-Anilino-N-phenylacetamide in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. 2-Anilino-N-phenylacetamide (CAS No. 4951-20-6) emerges as a strategically significant, yet often overlooked, chemical intermediate.[1] Its bifunctional nature, possessing both a secondary aniline nitrogen and an amide linkage, provides a versatile platform for the synthesis of a variety of heterocyclic scaffolds. These scaffolds are the core of numerous biologically active compounds, underscoring the importance of this intermediate in the drug discovery pipeline.

This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its utility as a precursor for the synthesis of 1,4-benzodiazepin-2-ones, a class of compounds renowned for their anxiolytic, anticonvulsant, and muscle relaxant properties.[2] We will delve into the synthetic protocols, mechanistic underpinnings, and the rationale behind the experimental choices, offering researchers a practical and scientifically rigorous resource.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of a starting material is crucial for successful synthetic planning.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.27 g/mol [1]
CAS Number 4951-20-6[1]
Appearance Typically an off-white to pale yellow solid
Solubility Generally soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in non-polar solvents and water.

Synthesis of the Intermediate: this compound

The preparation of this compound is a critical first step. A common and effective method involves a two-step process: the synthesis of an N-phenyl-2-chloroacetamide intermediate, followed by a nucleophilic substitution with aniline. This approach provides a reliable route to the desired product in good yields.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Phenyl-2-chloroacetamide

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.

  • Base Addition: Add triethylamine (1.1 eq) to the solution to act as a base and scavenger for the HCl byproduct.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent from the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, a dilute solution of HCl (e.g., 1M HCl) to remove unreacted aniline and triethylamine, and finally with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude N-phenyl-2-chloroacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the N-phenyl-2-chloroacetamide (1.0 eq) from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Nucleophilic Substitution: Add aniline (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 eq) to the reaction mixture. The base is crucial to neutralize the HCl formed during the reaction.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts and residual DMF. The crude this compound can be purified by recrystallization from ethanol to afford the final product as a solid.

G cluster_0 Step 1: Synthesis of N-Phenyl-2-chloroacetamide cluster_1 Step 2: Synthesis of this compound Aniline Aniline Reaction1 Acylation at 0°C Aniline->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 Triethylamine Triethylamine in DCM Triethylamine->Reaction1 Workup1 Aqueous Work-up Reaction1->Workup1 Intermediate N-Phenyl-2-chloroacetamide Workup1->Intermediate Reaction2 Nucleophilic Substitution at 80-100°C Intermediate->Reaction2 Aniline2 Aniline Aniline2->Reaction2 Base K₂CO₃ in DMF Base->Reaction2 Workup2 Precipitation in Water Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Core Application: Synthesis of 1,4-Benzodiazepin-2-ones

A primary application of this compound is its use as a key precursor in the synthesis of 1,4-benzodiazepin-2-ones. This class of heterocyclic compounds forms the structural core of many widely used pharmaceuticals. The synthesis is typically achieved through an intramolecular cyclization reaction.

Rationale and Mechanistic Insight

The intramolecular cyclization of this compound to form a 1,4-benzodiazepin-2-one is an example of an electrophilic aromatic substitution reaction. A common and effective method to facilitate this transformation is the Bischler-Napieralski reaction, which employs a dehydrating agent such as phosphorus oxychloride (POCl₃).[3][4]

The reaction proceeds through the activation of the amide carbonyl group by POCl₃, forming a highly electrophilic intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aniline ring, leading to the formation of the seven-membered diazepine ring.

G Start This compound Activation Activation of Amide Carbonyl Start->Activation Reagent POCl₃ Reagent->Activation Intermediate Electrophilic Intermediate Activation->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product 1,4-Benzodiazepin-2-one Derivative Deprotonation->Product

Caption: Simplified mechanism of the Bischler-Napieralski-type cyclization.

Experimental Protocol: Cyclization to a 1,4-Benzodiazepin-2-one Derivative

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube (e.g., filled with calcium chloride), place this compound (1.0 eq).

  • Solvent Addition: Add a dry, inert solvent such as toluene or xylene to the flask.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the reaction mixture. The addition may be exothermic, so it should be done slowly, and the flask may be cooled in an ice bath if necessary.

  • Heating: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 110-140 °C) and maintain it for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

  • Basification: The resulting aqueous solution will be acidic. Carefully neutralize it with a base, such as a concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), until the pH is basic (pH 8-9). This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-benzodiazepin-2-one derivative.

Expected Data for a Representative 1,4-Benzodiazepin-2-one Product

The following table provides expected analytical data for a representative product based on the cyclization of this compound. Actual values may vary depending on the specific reaction conditions and purification methods.

AnalysisExpected Outcome
Appearance White to off-white solid
Yield 60-80% (typical for analogous reactions)
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the methylene protons of the diazepine ring, and a broad singlet for the amide N-H.
¹³C NMR Resonances for the aromatic carbons, the methylene carbon, and the amide carbonyl carbon.
Mass Spec (m/z) A molecular ion peak corresponding to the expected molecular weight of the cyclized product.

Further Applications and Future Directions

While the synthesis of benzodiazepines is a prominent application, the versatile structure of this compound opens avenues for the synthesis of other important heterocyclic systems. For instance, with appropriate modifications and reaction partners, it could serve as a precursor for:

  • Quinazolinones: These compounds exhibit a wide range of biological activities, and various synthetic routes could be adapted to utilize this compound.

  • Other Fused Heterocycles: The reactive sites on the molecule could be exploited to construct other fused ring systems of medicinal interest.

The development of novel, efficient, and stereoselective methods for the transformation of this compound remains an active area of research with significant potential for the discovery of new therapeutic agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of medicinally relevant heterocyclic compounds. Its utility in the preparation of 1,4-benzodiazepin-2-ones, a privileged scaffold in drug discovery, highlights its importance. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this intermediate in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical research and development.

References

Application Note: Experimental Setups for the Acylation of o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gateway to Benzimidazoles and Beyond

o-Phenylenediamine (OPD) is a cornerstone aromatic diamine in synthetic organic chemistry. Its true value is often unlocked through acylation, a fundamental transformation that introduces an acyl group (R-C=O) onto one or both of its nucleophilic amino groups. This reaction is not merely a simple functional group modification; it is the primary and most versatile gateway to the synthesis of benzimidazoles.[1][2] Benzimidazoles are a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antiulcer (e.g., omeprazole), antihypertensive, and antitumor agents.[2][3]

The acylation of OPD can yield mono-acylated products, di-acylated products, or, most significantly, can be the initial step in a one-pot cyclocondensation to form 2-substituted benzimidazoles.[1][3] The choice of experimental setup—dictated by the acylating agent, catalyst, and reaction conditions—determines the final product. Understanding the causality behind these choices is critical for researchers aiming for high-yield, selective, and reproducible syntheses.

This application note provides an in-depth guide to the experimental setups for the acylation of OPD. It moves beyond simple recipes to explain the underlying mechanisms, offering detailed, field-proven protocols for various methods, from classical approaches to modern green chemistry techniques.

Mechanistic Rationale: The Nucleophilic Heart of the Reaction

The acylation of OPD is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on a nitrogen atom of OPD acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride, acid anhydride, or carboxylic acid). This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the N-acylated product.

A key challenge is controlling selectivity. Because OPD has two amino groups, the reaction can proceed to form a mono-acylated product, a di-acylated product, or undergo a subsequent intramolecular cyclization. The relative nucleophilicity of the amino groups and the reaction conditions are paramount in directing the outcome.[4]

Caption: General mechanism of the N-acylation of o-phenylenediamine.

Critical Safety and Handling Protocols

Scientific integrity begins with safety. Both o-phenylenediamine and many common acylating agents are hazardous materials that demand rigorous handling procedures.

o-Phenylenediamine (OPD):

  • Hazards: Toxic if swallowed, harmful in contact with skin or if inhaled, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[5][6][7] It is also very toxic to aquatic life.[5]

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[7][8] Avoid creating dust.[6]

  • Storage: Store in a tightly closed container in a cool, dry place, away from light, moisture, and incompatible materials like strong oxidizing agents and acids.[5][8]

Acylating Agents (Acyl Chlorides & Anhydrides):

  • Hazards: These reagents are often corrosive, lachrymatory (tear-inducing), and react violently with water and other nucleophiles.

  • Handling: Handle exclusively in a chemical fume hood. Ensure all glassware is thoroughly dried to prevent vigorous, exothermic reactions with residual moisture.[9] Add these reagents to the reaction mixture slowly and carefully, often at a reduced temperature (e.g., in an ice bath).

Protocol I: Classical Acylation with Acyl Halides

This method is highly efficient due to the high reactivity of acyl chlorides. The reaction is typically fast and exothermic. The key experimental consideration is the management of the hydrogen chloride (HCl) byproduct, which is acidic and can protonate the starting material, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl as it forms.

Detailed Protocol: Synthesis of N-(2-aminophenyl)acetamide using Acetyl Chloride
  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add o-phenylenediamine (5.41 g, 50 mmol).

    • Add anhydrous dichloromethane (DCM, 100 mL) and triethylamine (7.0 mL, 50 mmol).

    • Cool the resulting solution to 0 °C in an ice-water bath with continuous stirring.

  • Reagent Addition:

    • In a separate, dry dropping funnel, prepare a solution of acetyl chloride (3.55 mL, 50 mmol) in anhydrous DCM (20 mL).

    • Add the acetyl chloride solution dropwise to the stirred OPD solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow, cold addition prevents overheating and minimizes side reactions, including di-acylation.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The disappearance of the OPD spot and the appearance of a new, higher Rf product spot indicates completion.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL) to remove excess amine, saturated aqueous NaHCO₃ (50 mL) to remove acidic impurities, and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure mono-acylated product.

Protocol II: Acylation with Acid Anhydrides

Using an acid anhydride, such as acetic anhydride, is a common and slightly milder alternative to acyl chlorides.[10] This method avoids the generation of corrosive HCl gas, instead producing a carboxylic acid as a byproduct, which is less reactive and easier to handle. While often requiring slightly longer reaction times or gentle heating, this method can offer better control.

Detailed Protocol: Synthesis of N,N'-(1,2-phenylene)diacetamide using Acetic Anhydride
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve o-phenylenediamine (2.70 g, 25 mmol) in glacial acetic acid (30 mL).

  • Reagent Addition:

    • Add acetic anhydride (7.1 mL, 75 mmol, 3.0 equivalents) to the solution. Causality: An excess of the acylating agent is used to drive the reaction towards the di-acylated product.

  • Reaction and Monitoring:

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 118 °C) for 1 hour.

    • Monitor the reaction by TLC until the starting material and mono-acylated intermediate are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to induce precipitation.

    • Collect the solid product by suction filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (3 x 20 mL) to remove acetic acid.

    • Dry the product under vacuum to yield pure N,N'-(1,2-phenylene)diacetamide.

FeatureAcylation with Acyl ChloridesAcylation with Acid Anhydrides
Reactivity Very HighHigh
Byproduct HCl (gas)Carboxylic Acid
Conditions Typically 0 °C to RTOften requires gentle heating/reflux
Base Required Yes (e.g., Pyridine, Et₃N)Often optional or catalytic
Handling More hazardous, moisture-sensitiveLess hazardous

Table 1: Comparison of Classical Acylating Agents for o-Phenylenediamine.

Protocol III: One-Pot Benzimidazole Synthesis via Acylation-Condensation

The most prominent application of OPD acylation is the synthesis of benzimidazoles. This is typically achieved by reacting OPD with a carboxylic acid or an aldehyde.[11][12] The reaction, often catalyzed by acid, proceeds through an initial N-acylation followed by an intramolecular cyclization and dehydration to form the stable aromatic benzimidazole ring.[1]

Detailed Protocol: Green Synthesis of 2-phenyl-1H-benzimidazole

This protocol utilizes an environmentally benign catalyst and solvent system, reflecting modern synthetic practices.[13][14]

  • Reaction Setup:

    • In a 50 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol), and ethanol (20 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol, 10 mol%). Causality: The acid catalyzes both the initial imine/aminal formation and the subsequent cyclization and dehydration steps.[12]

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The reaction environment is aerobic; atmospheric oxygen often serves as the oxidant for the final aromatization step.[15]

  • Work-up and Purification:

    • After cooling to room temperature, reduce the solvent volume by half using a rotary evaporator.

    • Pour the concentrated mixture into 50 mL of ice-cold water with stirring.

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.

    • Collect the crude solid by suction filtration and wash thoroughly with cold water.

    • Purify the product by recrystallization from ethanol to afford pure 2-phenyl-1H-benzimidazole.

Caption: A generalized experimental workflow for acylation and purification.

Product Purification and Characterization

A successful synthesis is validated by rigorous purification and characterization.

  • Purification:

    • Recrystallization: This is the most common method for purifying solid acylated OPD derivatives. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.[16][17]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is employed, eluting with a solvent system determined by prior TLC analysis.

  • Characterization:

    • ¹H NMR Spectroscopy: The formation of an amide bond is confirmed by the appearance of a broad singlet for the N-H proton, typically in the range of 8-10 ppm. A downfield shift of the aromatic protons adjacent to the new amide group is also expected.[18]

    • IR Spectroscopy: Successful acylation is indicated by the appearance of a strong carbonyl (C=O) stretching band for the amide group, typically around 1650-1680 cm⁻¹, and an N-H stretching band around 3200-3300 cm⁻¹.[19]

    • Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of the acyl group.

Conclusion

The acylation of o-phenylenediamine is a versatile and powerful reaction central to the synthesis of high-value chemical entities, particularly benzimidazoles. The choice of experimental setup, from the acylating agent to the catalytic system, directly governs the reaction's outcome. By understanding the mechanistic principles and adhering to rigorous safety and procedural standards, researchers can effectively and selectively synthesize a wide array of acylated derivatives. The protocols detailed herein provide a robust foundation for professionals in chemical research and drug development to harness this critical transformation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-anilino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-anilino-N-phenylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into maximizing the yield and purity of this valuable synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction with scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The synthesis of this compound (CAS 4951-20-6) is typically achieved through the N-arylation of aniline with an N-phenylacetamide synthon.[1] The two most prevalent and logical strategies are:

  • Nucleophilic Aromatic Substitution (SNAc): This is the most direct route, involving the reaction of aniline with 2-chloro-N-phenylacetamide. The lone pair of the aniline nitrogen acts as a nucleophile, displacing the chloride leaving group. This reaction is often facilitated by a base and thermal conditions. A similar approach involves heating α-chloracetanilide with an aniline derivative, which can be adapted for this synthesis.[2]

  • Transition Metal-Catalyzed Cross-Coupling: For more challenging substrates or to achieve milder reaction conditions, methods like the Buchwald-Hartwig amination or the Ullmann condensation are employed.[3][4] These reactions use palladium or copper catalysts, respectively, to form the C-N bond between an aryl halide (or pseudohalide) and an amine. While more complex to set up, they offer broader substrate scope and functional group tolerance.[5]

Q2: My yield is consistently low when using the nucleophilic substitution method. What are the first things to check?

Low yields in this synthesis are a common challenge. The investigation should be systematic, starting with the most likely culprits:

  • Reagent Purity: Ensure both your aniline and 2-chloro-N-phenylacetamide are pure. Aniline is susceptible to oxidation (often indicated by a dark color), which can inhibit the reaction. 2-chloro-N-phenylacetamide can hydrolyze in the presence of moisture.[6]

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.[2] However, excessive temperatures can lead to decomposition of reactants or products and the formation of polymeric side products. A systematic temperature optimization study is recommended.

  • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can stabilize charged intermediates formed during the substitution.[8]

Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a clear indication of non-selective reactivity. The most probable side products are:

  • Unreacted Starting Materials: The most obvious spots.

  • N,N'-diphenylpiperazine-2,5-dione: This can result from the dimerization of 2-chloro-N-phenylacetamide with itself under basic conditions.

  • Di-arylated Product: The product, this compound, still possesses a secondary amine that can potentially react with another molecule of 2-chloro-N-phenylacetamide. This is more likely if an excess of the chloro-acetamide is used.

  • Hydrolysis Product: If water is present in the reaction, 2-chloro-N-phenylacetamide can hydrolyze to 2-hydroxy-N-phenylacetamide.[9]

Q4: How does the choice of catalyst and ligand impact yield in a cross-coupling approach?

For Buchwald-Hartwig or Ullmann-type reactions, the catalyst system is the heart of the transformation.

  • For Buchwald-Hartwig (Palladium-catalyzed): The yield is highly dependent on the phosphine ligand.[3] Bulky, electron-rich ligands (e.g., Josiphos, XPhos) are generally required to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[10] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence catalyst activity.[11]

  • For Ullmann Condensation (Copper-catalyzed): Traditional Ullmann reactions required harsh conditions.[4][12] Modern protocols use ligands, such as diamines or N,N-dimethyl glycine, which chelate to the copper center, increase its solubility, and facilitate the reaction under much milder conditions, thereby improving yields and functional group tolerance.[13][14]

Troubleshooting Guide: From Low Yield to High Purity

This section provides a structured approach to diagnosing and solving common experimental issues.

Issue 1: Low or No Product Formation

If your reaction is not proceeding as expected, a logical, step-by-step diagnosis is necessary.

Caption: A logical workflow for diagnosing and addressing low product yield.

Issue 2: Excessive Side Product Formation

The presence of significant impurities requires a re-evaluation of reaction selectivity.

Table 1: Common Side Products and Mitigation Strategies

Side ProductPotential CauseSuggested Solution
Di-arylated Product Incorrect stoichiometry (excess 2-chloro-N-phenylacetamide); High reaction temperature.Use a slight excess of aniline (1.2-1.5 equivalents). Add the 2-chloro-N-phenylacetamide solution slowly to the aniline solution to maintain a low concentration of the alkylating agent. Reduce the reaction temperature.
Polymeric Materials High reaction concentration or temperature, leading to uncontrolled side reactions.Reduce the overall reaction concentration. Ensure the reaction temperature is carefully controlled and not exceeding the stability threshold of the reactants/product.
Hydrolysis of Starting Material Presence of water in the solvent or on glassware.Use anhydrous solvents and dry glassware thoroughly. Running the reaction under an inert atmosphere of nitrogen or argon can also help prevent moisture ingress.[9]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions.

Materials:

  • Aniline (purified by distillation)

  • 2-chloro-N-phenylacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Brine solution

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-N-phenylacetamide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Reactant Addition: Add aniline (1.2 eq) to the flask.

  • Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chloro-N-phenylacetamide spot has been consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Visualizing the Workflow

References

avoiding di-acylated byproducts in 2-anilino-N-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Mitigating Di-acylated Byproduct Formation

Welcome to the Technical Support Center for the synthesis of 2-anilino-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on the prevention of di-acylated byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

The Challenge: Understanding Di-acylation in this compound Synthesis

The synthesis of this compound typically involves a two-step process. First, a nucleophilic substitution reaction between aniline and a chloroacetylating agent, such as chloroacetyl chloride, forms 2-chloro-N-phenylacetamide. This is followed by a second nucleophilic substitution where another molecule of aniline displaces the chloride to yield the desired product.

The primary challenge in this synthesis is the formation of a di-acylated byproduct. This occurs when the nitrogen of the newly formed secondary amine in this compound undergoes a subsequent acylation reaction. The presence of two nucleophilic nitrogen atoms in the product molecule—the anilino nitrogen and the amide nitrogen—creates a competitive reaction environment.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the synthesis of this compound, providing detailed explanations and actionable protocols.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. How can I confirm it is the di-acylated product?

A1: Identification of the Di-acylated Byproduct

The most common higher molecular weight byproduct is the di-acylated species, N-(2-anilinoacetyl)-N-phenyl-2-chloroacetamide. You can confirm its identity using the following analytical techniques:

  • Thin Layer Chromatography (TLC): The di-acylated product will have a different Rf value compared to the starting materials and the desired mono-acylated product. It is typically less polar than this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the N-H proton signal of the amide in the desired product. The chemical shift of the methylene protons adjacent to the acylated nitrogen will also be different.

    • ¹³C NMR: The carbonyl carbon signals will be indicative of the two different amide environments in the di-acylated product.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the di-acylated byproduct.

A detailed protocol for the analytical characterization can be found in the "Experimental Protocols" section.

Q2: What are the primary factors that lead to the formation of the di-acylated byproduct?

A2: Key Factors Influencing Di-acylation

The formation of the di-acylated byproduct is primarily influenced by the following factors:

  • Stoichiometry: An excess of the acylating agent (e.g., chloroacetyl chloride) is a major contributor to di-acylation.[1]

  • Reaction Temperature: Higher temperatures can increase the rate of the less favorable amide N-acylation.

  • Base: The choice and amount of base used to scavenge the HCl byproduct can influence the nucleophilicity of the amide nitrogen. Stronger bases can deprotonate the amide, making it a more potent nucleophile.

  • Rate of Addition: Rapid addition of the acylating agent can create localized areas of high concentration, promoting di-acylation.

The interplay of these factors determines the selectivity of the reaction.

Q3: How can I modify my reaction conditions to minimize the formation of the di-acylated byproduct?

A3: Strategies for Minimizing Di-acylation

To favor the formation of the desired mono-acylated product, consider the following modifications to your protocol:

  • Control Stoichiometry: Use a slight excess of aniline relative to the chloroacetylating agent. This ensures that the acylating agent is the limiting reagent and is consumed before it can react with the product.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of the competing di-acylation reaction.[2]

  • Optimize the Base: Use a mild, non-nucleophilic base such as sodium bicarbonate or triethylamine in a stoichiometric amount to neutralize the HCl formed. Avoid strong bases that can significantly increase the nucleophilicity of the amide nitrogen.

  • Slow and Controlled Addition: Add the acylating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the acylating agent and favors the more reactive primary amine.

A detailed, optimized protocol is provided in the "Experimental Protocols" section.

Q4: I have already synthesized a mixture containing the di-acylated byproduct. How can I purify my desired product?

A4: Purification Strategies

If di-acylation has already occurred, you can purify the this compound using the following techniques:

  • Column Chromatography: This is the most effective method for separating the mono- and di-acylated products due to their different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.

  • Recrystallization: If the difference in solubility between the desired product and the byproduct is significant, recrystallization from a suitable solvent can be an effective purification method.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize the formation of di-acylated byproducts.

Materials:

  • Aniline (2.2 equivalents)

  • Chloroacetyl chloride (1.0 equivalent)

  • Triethylamine (1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (2.2 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve chloroacetyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the aniline solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Characterization of Reaction Products

TLC Analysis:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 30% Ethyl acetate in Hexanes (can be optimized)

  • Visualization: UV light (254 nm)

¹H NMR Analysis:

  • Solvent: CDCl₃ or DMSO-d₆

  • Expected Signals for this compound:

    • Singlet for the methylene protons (CH₂)

    • Multiplets for the aromatic protons

    • Broad singlets for the two N-H protons

  • Expected Changes for the Di-acylated Byproduct:

    • Disappearance of the amide N-H proton signal

    • Shift in the methylene proton signal

Visualizing the Reaction Pathway and Troubleshooting Logic

Reaction Mechanism and Byproduct Formation

Reaction_Mechanism cluster_step1 Step 1: Mono-acylation cluster_step2 Step 2: Desired Reaction cluster_side_reaction Side Reaction: Di-acylation Aniline1 Aniline Intermediate 2-Chloro-N-phenylacetamide Aniline1->Intermediate + CAC CAC Chloroacetyl Chloride Product 2-Anilino-N- phenylacetamide Intermediate->Product + Aniline Aniline2 Aniline Diacylated Di-acylated Byproduct Product->Diacylated + Excess CAC

Caption: Reaction pathway for the synthesis of this compound and the formation of the di-acylated byproduct.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start High level of di-acylated byproduct detected CheckStoichiometry Check Stoichiometry of Acylating Agent Start->CheckStoichiometry CheckTemp Review Reaction Temperature Start->CheckTemp CheckBase Evaluate Base Choice and Amount Start->CheckBase CheckAddition Assess Rate of Acylating Agent Addition Start->CheckAddition OptimizeStoichiometry Use slight excess of aniline CheckStoichiometry->OptimizeStoichiometry OptimizeTemp Lower reaction temperature (0-5 °C) CheckTemp->OptimizeTemp OptimizeBase Use mild, non-nucleophilic base (e.g., NaHCO₃) CheckBase->OptimizeBase OptimizeAddition Add acylating agent dropwise over time CheckAddition->OptimizeAddition

Caption: Troubleshooting flowchart for minimizing di-acylated byproduct formation.

Data Summary

ParameterRecommendation for Minimizing Di-acylationRationale
Stoichiometry Aniline : Chloroacetyl chloride > 2:1Ensures the acylating agent is the limiting reactant.
Temperature 0 - 5 °CReduces the rate of the less favorable amide N-acylation.[2]
Base Mild, non-nucleophilic (e.g., NaHCO₃, Et₃N)Prevents significant deprotonation and activation of the amide nitrogen.
Addition Rate Slow, dropwise additionMaintains a low concentration of the highly reactive acylating agent.

References

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amide Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low yields in amide bond formation. As Senior Application Scientists, we've compiled our field-proven insights into this series of frequently asked questions and troubleshooting guides to help you optimize your reactions for success.

Section 1: Diagnosing the Root Cause of Low Yield

Question: My amide coupling reaction is resulting in a low yield or no product at all. What are the most common culprits?

Answer: Low yields in amide coupling are typically traced back to a few key areas: the integrity of your starting materials, the effectiveness of your carboxylic acid activation, the availability of your amine nucleophile, and the overall reaction conditions. A systematic approach to troubleshooting is crucial.

Several factors can contribute to poor outcomes in amide coupling reactions.[1][2] The primary reasons often involve:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a reactive intermediate for the amine to attack. If the coupling reagent is old, impure, or insufficient, this activation step will be inefficient.[1]

  • Amine Deactivation or Unavailability: The amine must be a free nucleophile to participate in the reaction. Protonation of the amine by the carboxylic acid starting material to form an unreactive ammonium salt is a common issue.[1][3] Additionally, steric hindrance can prevent the amine from approaching the activated carboxylic acid.[1]

  • Hydrolysis of Activated Intermediates: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively halting the reaction.[1] It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and temperature can significantly influence the reaction's success.[1]

To begin troubleshooting, we recommend verifying the purity and dryness of your starting materials and reagents. Subsequently, re-evaluate your choice of coupling agent, base, and solvent in the context of your specific substrates.

Question: I suspect an issue with my carboxylic acid activation. How can I ensure this step is efficient?

Answer: Effective carboxylic acid activation is the cornerstone of a successful amide coupling reaction. The choice of coupling reagent is paramount and should be tailored to your specific substrates.[2][4][5]

There are several classes of coupling reagents, each with its own advantages and disadvantages:

  • Carbodiimides (e.g., DCC, DIC, EDC): These are widely used for their accessibility and effectiveness.[2][6] However, they can lead to racemization of chiral centers and often require additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress this side reaction and improve efficiency.[1][2][6][7] DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble, simplifying purification.[1][8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are particularly useful for sterically hindered couplings.[1] PyAOP, for instance, is effective for coupling N-methyl amino acids.[1]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient coupling reagents known for fast reaction times and minimal racemization, especially when based on HOAt.[2] HATU is often considered a "gold standard" for difficult couplings due to its high reactivity.[9]

To ensure efficient activation:

  • Use Fresh Reagents: Coupling reagents can degrade over time. Use a freshly opened bottle or a properly stored reagent.

  • Optimize Stoichiometry: Typically, 1.0 to 1.5 equivalents of the coupling reagent are used.

  • Pre-activation: Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This allows for the formation of the activated intermediate without the competing amine being present.[1]

Section 2: The Role of Bases and Solvents

Question: How do I select the appropriate base for my reaction, and how does it impact the yield?

Answer: The base plays a crucial but often overlooked role in amide coupling. Its primary functions are to neutralize any acid salts of the amine starting material and to facilitate the deprotonation of the carboxylic acid. The choice of base can significantly affect reaction rates and the extent of side reactions, particularly racemization.[6]

A non-nucleophilic, sterically hindered tertiary amine base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is generally recommended.[1][4][6] These bases are strong enough to perform their intended functions but are poor nucleophiles, minimizing unwanted side reactions. Typically, 2.0 equivalents of base are used.[1]

Key Considerations for Base Selection:

  • Basicity: The base should be strong enough to deprotonate the carboxylic acid and any amine salts present.

  • Nucleophilicity: A non-nucleophilic base is crucial to avoid competition with the desired amine in reacting with the activated carboxylic acid.

  • Racemization: In peptide synthesis, the choice of base is critical for preventing racemization. For substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferable.[6]

Question: Can the choice of solvent dramatically affect my reaction yield?

Answer: Absolutely. The solvent's role extends beyond simply dissolving the reactants; it influences reaction rates and the solubility of intermediates and byproducts. The ideal solvent should fully solvate the growing peptide chain in solid-phase synthesis to ensure reaction accessibility.[10]

Commonly used solvents in amide coupling include:

  • Dichloromethane (DCM): A versatile solvent for a wide range of substrates.[9]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving peptides and other polar molecules.[9][10] However, be aware that older or impure DMF can contain dimethylamine, which can react with your activated carboxylic acid.[11]

  • Acetonitrile (ACN) and Tetrahydrofuran (THF): Also common choices, but their performance can be substrate-dependent.

Recent studies have explored greener alternatives to DCM and DMF, with solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) showing promise in certain applications.[9][12]

Solvent Key Properties & Considerations
DCM Good general-purpose solvent, volatile and easy to remove.
DMF High polarity, excellent solvating power for polar substrates. Potential for amine impurities.
THF Less polar than DMF, good for a range of substrates.
Acetonitrile Polar aprotic solvent, can be a good choice for certain reactions.
2-MeTHF A greener alternative to DCM and THF with good performance in many cases.[9][12]
Section 3: Addressing Side Reactions and Purification

Question: I'm observing significant side products in my reaction. What are the most common side reactions and how can I minimize them?

Answer: Side reactions are a frequent cause of low yields and can complicate purification.[2][13] Understanding and mitigating these is key to a successful outcome.

  • Racemization: This is a major concern when coupling chiral amino acids. The activated carboxylic acid can form an oxazolone intermediate, which is prone to racemization.[6][7]

    • Solution: Use racemization-suppressing additives like HOBt or OxymaPure.[1][7] Running the reaction at a lower temperature can also help.[1] Certain coupling reagents, like HATU, are known to minimize racemization.[2]

  • N-acylurea Formation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a dead-end byproduct.[13]

    • Solution: The addition of HOBt or a similar additive can trap the O-acylisourea to form an active ester, which is less prone to this rearrangement.

  • Dehydration of Asparagine and Glutamine: In peptide synthesis, the side-chain amides of asparagine and glutamine can be dehydrated to nitriles by the coupling reagent.[8]

    • Solution: Use a coupling method known to minimize this side reaction, such as those involving HOBt.

Question: My crude product is very impure, making purification difficult. What is a standard workup procedure for an amide coupling reaction?

Answer: A proper aqueous workup is essential for removing unreacted starting materials, coupling reagents, and byproducts before chromatographic purification.[13][14]

A typical workup involves sequential washes of the organic layer with acidic, basic, and neutral aqueous solutions in a separatory funnel:

  • Acid Wash: A dilute acid wash (e.g., 1M HCl or 5% citric acid) will protonate and extract basic impurities like the unreacted amine and bases such as DIPEA.[13][14]

  • Base Wash: A dilute base wash (e.g., saturated NaHCO₃ or 1M Na₂CO₃) will deprotonate and remove acidic impurities, including the unreacted carboxylic acid and acidic additives like HOBt.[13][14]

  • Brine Wash: A wash with saturated aqueous NaCl (brine) helps to remove residual water from the organic layer and break up any emulsions.

After the washes, the organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1]

Experimental Protocols & Visual Guides

General Protocol for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (Nitrogen or Argon).

  • Add a non-nucleophilic base such as DIPEA (2.0 equivalents).[1]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) to the mixture.[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Perform the aqueous workup as described in the section above.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing the Process

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Carboxylic Acid (1 eq) DIPEA (2 eq) HATU (1.1 eq) preactivation Pre-activation (15-30 min, RT) reagents->preactivation Combine solvent Anhydrous Solvent (DMF or DCM) solvent->preactivation add_amine Add Amine (1.2 eq) preactivation->add_amine stir Stir at RT (Monitor by TLC/LCMS) add_amine->stir quench Quench Reaction stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash purify Dry, Concentrate, Column Chromatography wash->purify product product purify->product Pure Amide

Caption: A typical experimental workflow for amide coupling.

References

Technical Support Center: Dealing with Solubility Issues During Product Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during the critical phase of product workup and isolation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the lab. This resource is structured to help you diagnose your specific issue and implement a robust, scientifically sound solution.

Part 1: Troubleshooting Guide - A Diagnostic Approach

When faced with a solubility problem, a systematic approach is key. The first step is to accurately identify the nature of the issue. Is your compound refusing to dissolve, crashing out of solution unexpectedly, or forming a problematic emulsion? Use the following diagnostic flowchart to navigate to the appropriate troubleshooting section.

Diagnostic Flowchart: Isolating Your Solubility Challenge

G start Start: Product Workup Issue q1 What is the primary problem? start->q1 a1 Product won't dissolve in the desired solvent. q1->a1 Insolubility a2 Product precipitates unexpectedly during workup. q1->a2 Precipitation a3 An emulsion formed during liquid-liquid extraction. q1->a3 Emulsion a4 Product is soluble in both aqueous and organic layers. q1->a4 Poor Partitioning sub_q1 Is your compound ionizable (e.g., contains acidic or basic groups)? a1->sub_q1 sub_q2 When is the precipitation occurring? a2->sub_q2 sub_q3 Have you tried basic emulsion-breaking techniques? a3->sub_q3 sub_q4 Is your compound polar or non-polar? a4->sub_q4 sol1_yes Solution: Adjust pH to ionize/de-ionize the compound. sub_q1->sol1_yes Yes sol1_no Solution: 1. Change the solvent (use 'like dissolves like' principle). 2. Use a co-solvent system. 3. Increase temperature. sub_q1->sol1_no No sol2_a During solvent removal (e.g., rotovap). sub_q2->sol2_a sol2_b When adding an anti-solvent or changing solvent polarity. sub_q2->sol2_b sol2_c Upon cooling. sub_q2->sol2_c sol3_yes Solution: Try advanced techniques: - Centrifugation - Filtration through Celite® or phase separation paper. sub_q3->sol3_yes Yes sol3_no Solution: 1. Let it sit (gravity separation). 2. Add brine ('salting out'). 3. Gently swirl instead of shaking. sub_q3->sol3_no No sol4_sol Solution: Employ 'salting out'. Add a saturated salt solution (e.g., NaCl) to the aqueous layer to decrease the polarity of the water and force the organic compound into the organic layer. sub_q4->sol4_sol sol2_sol_a Solution: This is expected. Proceed with collecting the precipitate. If yield is low, check solubility in the remaining solvent. sol2_a->sol2_sol_a sol2_sol_b Solution: This is the principle of anti-solvent precipitation. Control the addition rate for better crystal formation. sol2_b->sol2_sol_b sol2_sol_c Solution: This is cooling crystallization. Control the cooling rate to manage crystal size and purity. sol2_c->sol2_sol_c

Caption: Diagnostic flowchart for troubleshooting common solubility issues during product workup.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions

This section provides detailed answers to common questions, explaining the science behind the solutions and providing actionable protocols.

Category 1: Liquid-Liquid Extractions
Q1: I've formed a stable emulsion during my extraction. How can I break it?

A1: Causality & Explanation: Emulsions are colloidal suspensions of one liquid within another, stabilized by a third component acting as an emulsifying agent. This often occurs when vigorous shaking increases the surface area between two immiscible phases, especially if surfactants or finely divided solids are present.[1][2] The goal is to disrupt the interfacial tension that stabilizes the emulsion.

Troubleshooting Steps:

  • Patience and Gentle Agitation: The simplest approach is to let the separatory funnel stand undisturbed for 10-20 minutes. Gentle swirling or tapping the side of the funnel can help the droplets coalesce.[3]

  • Increase Ionic Strength ("Salting Out"): Add a saturated solution of sodium chloride (brine). The salt increases the ionic strength of the aqueous layer, making it more polar.[1] This draws water molecules away from the interface, destabilizing the emulsion and forcing separation.[4]

  • Change Solvent Polarity: Adding a small amount of a different organic solvent can alter the properties of the organic phase enough to solubilize the emulsifying agent, breaking the emulsion.[1]

  • Filtration: For persistent emulsions, you can filter the mixture through a plug of glass wool or Celite®. This can physically disrupt the emulsion layer.[1] Specialized phase separation filter paper is also highly effective.[1]

  • Centrifugation: If available, centrifugation is a highly effective, albeit equipment-dependent, method to break stubborn emulsions. The applied force accelerates the separation of the phases and can compact any interfacial solid material.[3][5][6]

  • Prevention is Key: In subsequent extractions, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking to prevent emulsion formation in the first place.[1]

Q2: My product has significant solubility in the aqueous layer, leading to low extraction yield. What can I do?

A2: Causality & Explanation: This issue, known as poor partitioning, occurs when the product has affinity for both the organic and aqueous phases. The partition coefficient (K), which describes the ratio of the concentration of a compound in the two phases, is not sufficiently high. To improve yield, you must shift the equilibrium to favor the organic layer.

Troubleshooting Steps:

  • pH Adjustment (for Ionizable Compounds): This is the most powerful tool for compounds with acidic or basic functional groups.

    • For an acidic product (e.g., containing a carboxylic acid): Ensure the aqueous layer is acidified (pH < pKa of your compound, typically pH ~2) to keep the compound in its neutral, more organic-soluble form.[7]

    • For a basic product (e.g., containing an amine): Ensure the aqueous layer is basified (pH > pKa of your compound, typically pH ~10-12) to keep the compound in its neutral, more organic-soluble form.[7]

  • Salting Out: As described for emulsions, adding a salt like NaCl or Na₂SO₄ to the aqueous layer increases its polarity. This makes the polar aqueous environment less favorable for your relatively non-polar organic product, effectively "pushing" it into the organic layer and improving the partition coefficient.[8][9][10]

  • Change the Organic Solvent: Select a solvent that has a higher affinity for your product. Consult a solvent polarity chart. If you are using a moderately polar solvent like ethyl acetate, switching to a less polar one like dichloromethane might be effective, provided your compound is soluble in it.

  • Perform Multiple Extractions: It is mathematically more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.[8] For example, 3 extractions with 50 mL of solvent will recover more product than 1 extraction with 150 mL.

Category 2: Precipitation and Crystallization
Q3: My product is an oil and won't crystallize. How can I induce solidification?

A3: Causality & Explanation: Oiling out occurs when a compound separates from a solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the impure product or when the impurity concentration is high, depressing the melting point. The goal is to create conditions that favor nucleation and crystal lattice formation.

Troubleshooting Steps:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide a rough surface that can act as a nucleation point for crystal growth.

  • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.[11]

  • Lower the Temperature: Cool the solution slowly in an ice bath. Lowering the temperature decreases the solubility of your product, which can induce precipitation. Slow cooling is crucial for forming pure crystals rather than an amorphous solid.[11]

  • Use an Anti-Solvent: Add a solvent in which your product is insoluble (the "anti-solvent") dropwise to a solution of your product.[11][12] This reduces the overall solubility of the solute, forcing it to crystallize. The key is to add the anti-solvent slowly to avoid crashing out the product as an oil or amorphous solid.

  • Solvent Evaporation: Slowly evaporate the solvent from the solution. This can be done by leaving the flask open to the air (covered with perforated parafilm to prevent dust contamination) or under a gentle stream of nitrogen.

Q4: My product precipitates too quickly as a fine powder that is difficult to filter. How can I get larger crystals?

A4: Causality & Explanation: The formation of very small particles (a fine powder) is typically the result of rapid precipitation from a highly supersaturated solution.[13] In this scenario, the rate of nucleation (the formation of new crystal seeds) far exceeds the rate of crystal growth. To obtain larger crystals, you need to slow down the process to favor growth over nucleation.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: If using cooling crystallization, allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.[11]

  • Slow Addition of Anti-Solvent: If using anti-solvent crystallization, add the anti-solvent very slowly, with vigorous stirring, to the solution of your compound. This prevents localized areas of high supersaturation where rapid nucleation would occur.[12][14]

  • Reduce the Concentration: Start with a less concentrated solution. While this may reduce the overall yield, it will lower the level of supersaturation and promote the growth of larger, more easily filterable crystals.

  • Redissolve and Recrystallize: A common and effective method is recrystallization. Dissolve the impure solid in a minimum amount of a suitable hot solvent, then allow it to cool slowly.[11] This process purifies the compound and typically yields larger, higher-quality crystals.

Technique Principle Best For Key Parameter to Control
Cooling Crystallization Solubility decreases as temperature decreases.Compounds with a steep solubility curve vs. temperature.Rate of cooling.
Anti-Solvent Crystallization Addition of a miscible solvent in which the product is insoluble.Compounds that are highly soluble in one solvent but poorly soluble in another.Rate of anti-solvent addition.[14]
Evaporative Crystallization Solubility increases as solvent is slowly removed.Thermally stable compounds.Rate of evaporation.
Co-Crystallization Formation of a new crystalline structure with a second compound (a "coformer").Enhancing the solubility and stability of poorly soluble active pharmaceutical ingredients (APIs).[15][16]Stoichiometry and choice of coformer.
Category 3: Solvent Selection & Advanced Topics
Q5: How do I choose the right solvent system for my workup or crystallization?

A5: Causality & Explanation: Solvent selection is arguably the most critical variable in a successful workup. The guiding principle is "like dissolves like."[11] A solvent's properties—polarity, boiling point, and miscibility—determine its ability to dissolve your product while leaving impurities behind (or vice-versa). For crystallization, the ideal solvent will dissolve the compound when hot but not when cold.[11]

Guidelines for Solvent Selection:

  • For Extraction: Choose an immiscible solvent pair (e.g., water and an organic solvent). The organic solvent should readily dissolve your product but not the impurities you wish to remove.

  • For Crystallization:

    • The product should be highly soluble at high temperatures and poorly soluble at low temperatures.

    • The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or very soluble in the cold solvent (so they remain in the mother liquor).

    • The solvent should have a relatively low boiling point for easy removal.

    • The solvent should not react with your product.

  • Use Solvent Selection Guides: Many pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental impact (SHE). Consulting these guides is best practice.[17][18][19]

Q6: What is a co-solvent, and when should I use one?

A6: Causality & Explanation: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to reduce the overall polarity of the solvent system.[][21] By making the solvent system less polar, it becomes more accommodating to non-polar, hydrophobic molecules, thereby increasing their solubility.[22]

When to Use a Co-Solvent:

  • To Dissolve a Hydrophobic Compound in an Aqueous Medium: This is common in the preparation of formulations or for running reactions in aqueous buffers with poorly soluble starting materials.

  • To Prevent Precipitation: If a product is precipitating upon addition to an aqueous buffer, pre-dissolving it in a small amount of a co-solvent like DMSO or ethanol before adding it to the buffer can keep it in solution.[]

  • Common Co-solvents: Ethanol, isopropanol, polyethylene glycol (PEG), propylene glycol, DMSO, and DMF are frequently used co-solvents.[][23]

Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction for an Acidic Product
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Acidification & Transfer: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute acid (e.g., 1M HCl) to the funnel. This ensures your acidic product is protonated and remains in the organic layer.

  • Extraction: Stopper the funnel, invert it, and vent to release any pressure. Gently rock or swirl the funnel for 1-2 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.[1]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Drain: Remove the stopper and drain the lower (aqueous) layer.

  • Wash: Add a wash solution (e.g., brine) to the remaining organic layer to remove residual water and water-soluble impurities. Repeat the gentle mixing and separation steps.

  • Collection: Drain the organic layer into a clean flask.

  • Drying: Add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it sit for 5-10 minutes.

  • Filtration & Concentration: Filter or decant the dried organic solution away from the drying agent and concentrate the solvent using a rotary evaporator to isolate the product.

Protocol 2: Anti-Solvent Precipitation/Crystallization
  • Dissolution: Dissolve your crude product in the minimum amount of a "good" solvent (a solvent in which it is highly soluble).

  • Setup: Place the solution in a flask equipped with a magnetic stir bar and begin stirring.

  • Slow Addition: Using a dropping funnel or a pipette, add the "anti-solvent" (a solvent in which your product is insoluble, but is miscible with the "good" solvent) dropwise to the stirred solution.[24]

  • Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy or a precipitate begins to form. This indicates you have reached the point of supersaturation.

  • Crystallization: Stop the addition and allow the solution to stir for a period (e.g., 30 minutes to several hours) to allow for complete crystallization. Cooling the mixture in an ice bath can further increase the yield.

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

Technical Support Center: Identifying Impurities in 2-anilino-N-phenylacetamide Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-anilino-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying and troubleshooting impurities in your samples. The purity of this compound, a key intermediate in many synthetic pathways, is paramount to ensuring the safety, efficacy, and quality of the final products. This resource offers a structured approach to impurity identification, drawing from established analytical methodologies and field-proven expertise.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound samples?

A1: Impurities in this compound can be broadly categorized into three main groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials such as aniline and 2-chloro-N-phenylacetamide, by-products from side reactions, and residual reagents or solvents.[1] The specific profile of these impurities is highly dependent on the synthetic route employed. For instance, if the synthesis involves the reaction of α-chloroacetanilide with an aniline derivative, residual starting materials are a common concern.[2]

  • Degradation Products: These impurities form over time due to the chemical instability of the this compound molecule under certain conditions.[3] Common degradation pathways for anilide compounds include hydrolysis, oxidation, and photolysis.[3][4] Hydrolysis can cleave the amide bond, while oxidation may lead to the formation of colored polymeric species.[4]

  • Contaminants: These are extraneous substances introduced into the sample from external sources, such as packaging materials, or through cross-contamination in the laboratory.

Q2: How can I differentiate between a process-related impurity and a degradation product?

A2: Differentiating between these two types of impurities is crucial for process optimization and stability testing. A systematic approach involves:

  • Forced Degradation Studies: Intentionally subjecting your this compound sample to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis can help identify potential degradation products.[3][5][6] Any new peaks that appear in the chromatogram under these stress conditions, which were not present in the initial sample, are likely degradation products.

  • Analysis of Starting Materials and Intermediates: Characterizing the impurity profile of your starting materials and key intermediates in the synthesis can help identify process-related impurities that may carry over to the final product.

  • Reference Standards: If available, comparing the retention times and spectral data of unknown peaks with those of known potential impurities (e.g., starting materials, known by-products) can provide a definitive identification.

Q3: My HPLC chromatogram shows several small, unidentified peaks. What is the best strategy to identify them?

A3: A multi-pronged approach using hyphenated analytical techniques is the most effective strategy for identifying unknown impurities.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful first-line technique.[7] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each impurity. This information is invaluable for proposing molecular formulas.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, GC-MS can provide complementary information.[8][9] Derivatization may sometimes be necessary to improve the volatility of certain compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of significant impurities (typically those present at levels >0.1%), isolation of the impurity followed by NMR analysis is often required.[10][11] High-field NMR can provide detailed information about the connectivity of atoms within the molecule.[10]

Troubleshooting Guides

Guide 1: Troubleshooting HPLC Analysis of this compound
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a guard column. Reduce the injection volume or sample concentration.[12][13]
Ghost Peaks Carryover from previous injections; Contaminated mobile phase or system.Implement a robust needle wash protocol. Prepare fresh mobile phase and flush the system thoroughly.
Baseline Drift Column not equilibrated; Fluctuating temperature; Mobile phase composition changing.Ensure the column is fully equilibrated with the mobile phase before injection. Use a column oven to maintain a stable temperature. Check for leaks in the pump and ensure proper mobile phase mixing.
Poor Resolution Between Peaks Suboptimal mobile phase composition or gradient; Inappropriate column chemistry.Modify the mobile phase composition (e.g., change the organic modifier or its ratio). Adjust the gradient slope. Try a column with a different stationary phase (e.g., C8 instead of C18).[12][14]
Guide 2: Troubleshooting GC-MS Analysis of this compound
Problem Potential Cause Recommended Solution
No Peak or Very Small Peak Analyte is not volatile enough; Analyte is thermally degrading in the injector.Consider derivatization to increase volatility. Lower the injector temperature. Use a splitless injection for trace analysis.
Poor Peak Shape Active sites in the injector liner or column; Column contamination.Use a deactivated injector liner. Trim the front end of the column. Bake out the column according to the manufacturer's instructions.
Mass Spectrum Does Not Match Library Co-eluting peaks; Background interference.Improve chromatographic separation to resolve co-eluting peaks. Check for and eliminate sources of background contamination (e.g., column bleed, contaminated carrier gas).
Inconsistent Retention Times Leaks in the system; Fluctuations in oven temperature or carrier gas flow.Perform a leak check on the GC system. Verify the oven temperature program and carrier gas flow rate are stable.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice.[12]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of B, ramping up to a high percentage to elute more retained compounds. An example gradient is: 0-2 min (5% B), 2-20 min (5-95% B), 20-25 min (95% B), 25-26 min (95-5% B), 26-30 min (5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of this compound.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[5]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[3][6]

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize the solution before injection.[5]

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before injection.[5]

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the sample (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

Visualizations

Logical Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Impurity Identification cluster_2 Structure Elucidation Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Unidentified_Peaks Unidentified Peaks Detected? HPLC_Analysis->Unidentified_Peaks Report_Purity Report Purity Unidentified_Peaks->Report_Purity No LC_MS_Analysis LC-MS Analysis Unidentified_Peaks->LC_MS_Analysis Yes Propose_Structures Propose Structures based on m/z LC_MS_Analysis->Propose_Structures Forced_Degradation Forced Degradation Studies Propose_Structures->Forced_Degradation Compare_Data Compare with Forced Degradation Data Forced_Degradation->Compare_Data Degradation_Product Likely Degradation Product Compare_Data->Degradation_Product Match Process_Impurity Likely Process-Related Impurity Compare_Data->Process_Impurity No Match Isolate_Impurity Isolate Impurity (Prep-HPLC) Degradation_Product->Isolate_Impurity Process_Impurity->Isolate_Impurity NMR_Analysis NMR Analysis Isolate_Impurity->NMR_Analysis Confirm_Structure Confirm Structure NMR_Analysis->Confirm_Structure Confirm_Structure->Report_Purity

Caption: A systematic workflow for the identification of impurities in this compound samples.

References

Technical Support Center: Stability and Degradation of 2-anilino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-anilino-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and standardized protocols for assessing the stability of this compound. As Senior Application Scientists, we have structured this guide to address the practical challenges and theoretical questions that arise during its storage and experimental use.

Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What is this compound and what are its primary stability concerns?

A1: this compound (CAS 4951-20-6) is an organic compound featuring two secondary aromatic amine (anilino) groups and an amide linkage.[1] Its stability is primarily influenced by these functional groups. The main concerns are its susceptibility to:

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions.[2]

  • Photodegradation: Exposure to UV or visible light may induce degradation.[4][5]

  • Thermal Degradation: High temperatures can accelerate decomposition.[4][5]

Q2: My solid sample of this compound has developed a yellowish or brownish tint over time. What is the likely cause?

Q3: I've dissolved this compound in a solvent for my experiments and see new peaks in my HPLC chromatogram after a few hours. Why is this happening?

A3: The appearance of new peaks suggests degradation in solution. The most common cause is hydrolysis of the amide bond, especially if your solvent is aqueous and has a non-neutral pH. Water-soluble substances can undergo chemical changes when moisture is present.[6] Depending on which side of the amide bond cleavage occurs, you could be forming aniline, N-phenylglycine, or other related species. It is crucial to assess the solution stability of the compound in your specific experimental medium.

Part 2: Troubleshooting Guide - Investigating Degradation

This section provides structured guidance for identifying and understanding degradation pathways.

Problem: I suspect my compound is degrading, but I'm unsure of the cause or the identity of the degradants.

Solution: Perform a Forced Degradation Study.

A forced degradation (or stress testing) study is an essential tool to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5][7] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to predict long-term stability and validate the specificity of analytical methods.[4][5][8]

Key Degradation Pathways to Investigate

The structure of this compound suggests two primary degradation pathways that a forced degradation study should target: Hydrolysis and Oxidation.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent This compound ProdA Aniline Parent->ProdA Pathway A (Acid/Base) ProdB 2-anilinoacetic acid Parent->ProdB Pathway A (Acid/Base) ProdC N-phenylglycine Parent->ProdC Pathway B (Acid/Base) ProdD Phenylacetamide Parent->ProdD Pathway B (Acid/Base) Parent_Ox This compound OxProd Colored Impurities (e.g., N-oxides, quinone-imines) Parent_Ox->OxProd H₂O₂ / O₂ G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) acid Acid Hydrolysis (Add 0.1 M HCl) start->acid base Base Hydrolysis (Add 0.1 M NaOH) start->base oxide Oxidation (Add 3% H₂O₂) start->oxide thermal Thermal Stress (Heat solid/solution) start->thermal photo Photolytic Stress (Expose to light) start->photo neutralize Neutralize Samples (if acidic or basic) acid->neutralize base->neutralize dilute Dilute to Final Concentration (e.g., 0.1 mg/mL) oxide->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-UV/MS dilute->analyze

References

Technical Support Center: Improving the Separation of Mono- and Di-acylated Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the separation of mono- and di-acylated products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying acylated molecules. Here, we will explore the underlying principles of separation, troubleshoot common issues, and provide detailed protocols to enhance the resolution and yield of your target compounds.

The Challenge of Separating Acylated Products

Acylation, the process of adding an acyl group to a compound, is a fundamental reaction in organic synthesis and a common post-translational modification of proteins.[1][2] A frequent outcome of acylation reactions is the formation of a mixture of mono- and di-acylated products, alongside unreacted starting material. The separation of these closely related species can be a significant bottleneck due to their similar physical properties.

The primary difference between mono- and di-acylated products lies in their polarity and hydrophobicity. The addition of a second acyl group typically increases the molecule's hydrophobicity and decreases its overall polarity. This subtle difference is the key to their separation.

Troubleshooting Common Separation Issues

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My mono- and di-acylated products are co-eluting during column chromatography. What is the first thing I should adjust?

A1: The first and most critical parameter to adjust is the solvent system (mobile phase).[3][4] If your compounds are co-eluting, it indicates that the polarity of your mobile phase is too high, causing the compounds to travel too quickly up the column without sufficient interaction with the stationary phase.

  • Actionable Advice: Decrease the polarity of your mobile phase. For a typical normal-phase separation using a silica gel column with a hexane/ethyl acetate system, this means increasing the proportion of hexane.[3] A good starting point is to find a solvent system where the desired mono-acylated product has an Rf value of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.[3][5] This generally provides the best chance for good separation on a flash column.

Q2: I'm seeing significant tailing of my spots on the TLC plate, which is leading to poor separation on the column. What could be the cause?

A2: Tailing on a silica gel TLC plate often indicates that your compound is acidic or basic and is interacting too strongly with the stationary phase. Silica gel is slightly acidic, which can cause strong adsorption of basic compounds.

  • Actionable Advice:

    • For Basic Compounds: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase.[3] This will neutralize the acidic sites on the silica gel and reduce strong interactions, resulting in more symmetrical spots.

    • For Acidic Compounds: Adding a small amount of acetic acid to the mobile phase can sometimes be beneficial, but care must be taken during solvent removal as the acid can concentrate with your product.[3]

Q3: My products are not very soluble in the mobile phase, making it difficult to load them onto the column. What are my options?

A3: Poor solubility in the loading solvent can lead to a broad initial band on the column, which compromises separation.

  • Actionable Advice:

    • Minimal Strong Solvent: Dissolve your sample in the minimum amount of a stronger (more polar) solvent, such as dichloromethane or acetone, and then carefully load it onto the column.[3]

    • Dry Loading: A highly effective method for poorly soluble compounds is to "dry load" them. Dissolve your crude mixture in a suitable solvent (e.g., acetone), add a small amount of silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder.[6] This powder can then be carefully added to the top of your packed column. This technique ensures that your compound starts as a very narrow band, which can significantly improve separation.

Advanced Troubleshooting

Q4: I've optimized my solvent system, but the separation is still not baseline. What other chromatographic techniques can I try?

A4: When standard flash chromatography is insufficient, several other techniques can be employed:

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective for separating compounds with close polarities.[6] Start with a less polar mobile phase to allow the less polar di-acylated product to move down the column. Then, gradually increase the polarity of the mobile phase to elute the more polar mono-acylated product.[6]

  • Reverse-Phase Chromatography: If your compounds are sufficiently hydrophobic, reverse-phase chromatography can be an excellent alternative. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7] The elution order will be reversed, with the more polar mono-acylated product eluting first.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations or for achieving high purity, preparative HPLC is the method of choice.[8][9] HPLC columns have much smaller particle sizes and higher efficiency, allowing for superior resolution compared to flash chromatography.[8] Both normal-phase and reverse-phase HPLC can be used.

Q5: How can I monitor my reaction to better understand the product distribution before attempting purification?

A5: Monitoring the reaction progress is crucial for optimizing the reaction conditions to favor the desired product and for planning the purification strategy.

  • Actionable Advice:

    • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction.[4][10] By spotting the reaction mixture on a TLC plate at different time points, you can visualize the disappearance of the starting material and the appearance of the mono- and di-acylated products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed information, LC-MS can be used to monitor the reaction.[11][12] This technique provides information on the relative amounts of each component in the reaction mixture and their molecular weights, confirming their identities.

Experimental Protocols

Protocol 1: Optimizing a Flash Chromatography Separation Using TLC

This protocol outlines the steps for developing an effective solvent system for flash column chromatography.

  • Prepare TLC Plates and Chamber:

    • Obtain silica gel TLC plates.

    • Prepare a TLC developing chamber with a small amount of your chosen solvent system. A piece of filter paper inside the chamber will help to saturate the atmosphere with solvent vapor.

  • Spot the Plate:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent.

    • Using a capillary tube, spot the mixture onto the baseline of the TLC plate.

  • Develop the Plate:

    • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[5]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots using a UV lamp (if the compounds are UV-active) or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analyze the Results and Iterate:

    • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

    • The ideal solvent system will give good separation between the mono- and di-acylated products, with the desired product having an Rf of ~0.2-0.3.[3][5]

    • Adjust the solvent polarity and repeat the TLC analysis until the optimal separation is achieved.

Data Presentation: Example TLC Optimization
Solvent System (Hexane:Ethyl Acetate)Rf (Di-acylated)Rf (Mono-acylated)Separation Quality
1:10.80.75Poor
2:10.60.5Moderate
4:10.40.25Good
9:10.20.05Poor (streaking)
Protocol 2: Step-by-Step Flash Column Chromatography

This protocol provides a detailed workflow for performing a flash column chromatography separation.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Plug the bottom of the column with a small piece of cotton or use a column with a fitted frit.

    • Add a layer of sand.

    • Pack the column with silica gel, either as a slurry in the mobile phase or by dry packing followed by careful solvent addition.[3]

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Carefully add the sample to the top of the silica bed.

    • Alternatively, use the dry loading method described in Q3.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure using compressed air or a pump to achieve a steady flow rate.

    • Continuously collect fractions in test tubes.

  • Monitoring the Elution:

    • Monitor the fractions by TLC to determine which ones contain your desired product.[5]

    • Spot every few fractions on a TLC plate alongside a spot of your crude mixture.

  • Combining and Concentrating Fractions:

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent using a rotary evaporator to obtain your purified compound.

Visualizing the Separation Principles

Diagram 1: The Principle of Normal-Phase Chromatography

This diagram illustrates the fundamental concept of separating mono- and di-acylated products on a polar stationary phase like silica gel.

G cluster_column Silica Gel Column (Polar Stationary Phase) cluster_elution Mobile Phase (Non-polar) start Mixture (Mono & Di) di Di-acylated (Less Polar) start->di Travels Faster Less interaction with silica mono Mono-acylated (More Polar) start->mono Travels Slower More interaction with silica elutes_first Elutes First di->elutes_first elutes_last Elutes Last mono->elutes_last

Caption: Separation based on polarity in normal-phase chromatography.

Diagram 2: Troubleshooting Workflow for Poor Separation

This workflow provides a logical sequence of steps to take when encountering separation difficulties.

G Start Poor Separation/ Co-elution AdjustSolvent Adjust Mobile Phase Polarity (Optimize TLC, Rf ~0.2-0.3) Start->AdjustSolvent CheckTailing Check for Tailing on TLC AdjustSolvent->CheckTailing Still Poor? Success Successful Separation AdjustSolvent->Success Improved AddModifier Add Modifier to Mobile Phase (e.g., Triethylamine for bases) CheckTailing->AddModifier Tailing Observed TryGradient Implement Gradient Elution CheckTailing->TryGradient No Tailing AddModifier->TryGradient Still Poor? AddModifier->Success Improved SwitchPhase Switch to Reverse-Phase Chromatography TryGradient->SwitchPhase Still Poor? TryGradient->Success Improved UseHPLC Utilize Preparative HPLC SwitchPhase->UseHPLC Still Poor? SwitchPhase->Success Improved UseHPLC->Success Improved

Caption: A decision tree for troubleshooting separation problems.

By systematically applying these principles and protocols, you can significantly improve the separation of your mono- and di-acylated products, leading to higher purity and yield in your research and development endeavors.

References

Technical Support Center: Scaling Up 2-Anilino-N-phenylacetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 2-anilino-N-phenylacetamide. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges encountered during laboratory synthesis and pilot-scale production.

Overview of Synthesis

The most common and industrially viable route to this compound involves a two-step, one-pot synthesis. The process begins with the N-acylation of aniline using chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide. This is followed by a nucleophilic substitution reaction where a second molecule of aniline displaces the chloride to form the final product.

The primary reaction steps are:

  • N-acylation: Aniline + Chloroacetyl Chloride → 2-Chloro-N-phenylacetamide + HCl

  • Nucleophilic Substitution: 2-Chloro-N-phenylacetamide + Aniline → this compound + HCl

This process, while straightforward in principle, presents several challenges during scale-up related to reaction control, impurity formation, and product isolation.

Reaction Pathway Visualization

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nucleophilic Substitution Aniline1 Aniline Intermediate 2-Chloro-N-phenylacetamide Aniline1->Intermediate + Chloroacetyl Chloride - HCl CAC Chloroacetyl Chloride Aniline2 Aniline Product This compound Aniline2->Product + Aniline - HCl Intermediate2 2-Chloro-N-phenylacetamide Intermediate2->Product

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Category 1: Reaction Initiation & Progression

Q1: My reaction is sluggish or stalls before completion. What are the likely causes?

A1: This is a common issue, especially during scale-up. The root cause is often the deactivation of the aniline nucleophile.

  • Causality: The reaction generates one equivalent of hydrogen chloride (HCl) at each step.[] Aniline is a base, and it will react with the generated HCl to form aniline hydrochloride salt. This salt is not nucleophilic and will not react with either chloroacetyl chloride or the 2-chloro-N-phenylacetamide intermediate, effectively halting the reaction.[2] On a larger scale, inefficient mixing can create localized zones of high HCl concentration, exacerbating this issue.

  • Troubleshooting Steps:

    • Introduce an Acid Scavenger: The most reliable solution is to add a non-nucleophilic base to neutralize the HCl as it forms.

      • Tertiary Amines: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices. Use at least 2.2 equivalents for the two-step process.

      • Inorganic Bases: Finely powdered potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, particularly if the reaction solvent is polar (e.g., acetonitrile).[3]

    • Use Excess Aniline: An alternative, though less atom-economical, is to use one of the aniline equivalents as the acid scavenger. This requires at least 3 equivalents of aniline in total: one for the acylation, one for the substitution, and one to neutralize the HCl. This simplifies reagent profiles but requires more extensive purification to remove excess aniline.

    • Verification: Monitor the reaction by TLC or LC-MS. A complete reaction should show the disappearance of the 2-chloro-N-phenylacetamide intermediate.

Q2: I'm observing a dangerous temperature spike (exotherm) during the addition of chloroacetyl chloride. How can I mitigate this risk?

A2: The acylation of amines with acid chlorides is a highly exothermic reaction that must be carefully controlled to prevent runaway reactions and the formation of impurities.[]

  • Causality: The rapid, uncontrolled formation of the amide bond releases a significant amount of energy. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Troubleshooting Steps:

    • Control Addition Rate: Add the chloroacetyl chloride dropwise via an addition funnel or a syringe pump. The addition rate should be slow enough to allow the reactor's cooling system to maintain a stable internal temperature (typically 0-10 °C).

    • Ensure Adequate Cooling: Use a properly sized cooling bath (ice-salt, dry ice/acetone) or a process chiller capable of handling the thermal load. Ensure good thermal contact between the reactor and the cooling medium.

    • Dilution: Increasing the solvent volume can help buffer the exotherm by increasing the thermal mass of the reaction mixture. However, excessive dilution may slow the reaction rate.

    • Reverse Addition: In some cases, adding the aniline solution to the chloroacetyl chloride solution can provide better control, although this is less common.

Category 2: Product Purity & Isolation

Q3: My isolated product has a persistent brown or reddish color. What is the source and how can I remove it?

A3: The discoloration is typically due to oxidized aniline species or other minor, highly colored impurities. Aniline is susceptible to air oxidation, which can be accelerated by heat or acidic conditions.

  • Causality: Small amounts of aniline can oxidize to form colored impurities like aniline yellow. These impurities can become trapped in the product's crystal lattice during precipitation.

  • Troubleshooting Steps:

    • Use High-Purity Aniline: Ensure the aniline used is freshly distilled or from a recently opened bottle to minimize pre-existing oxidized impurities.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation during the process.

    • Purification via Recrystallization: This is the most effective method.

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

      • Add a small amount of activated charcoal (decolorizing carbon) to the hot solution and stir for 10-15 minutes. The charcoal will adsorb the colored impurities.

      • Perform a hot filtration to remove the charcoal.

      • Allow the filtrate to cool slowly to form pure, colorless crystals.[4]

    • Verification: The resulting crystals should be white or off-white. The purity can be confirmed by melting point analysis and spectroscopy.

Q4: During crystallization, my product is "oiling out" instead of forming a solid precipitate. How can I fix this?

A4: "Oiling out" occurs when the product separates from the solution as a liquid phase because its solubility is exceeded above its melting point or when the solution becomes supersaturated too quickly.[2]

  • Causality: This often happens when a hot, concentrated solution is cooled too rapidly or when an anti-solvent is added too quickly. The resulting oil can trap impurities and is difficult to handle.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the hot solution to cool to room temperature slowly, without using an ice bath initially. Once crystals begin to form (nucleation), cooling can be continued in an ice bath to maximize yield.

    • Seeding: Add a single, small crystal of pure product to the supersaturated solution just below the saturation temperature. This provides a template for crystal growth and encourages proper crystallization over oiling.

    • Adjust Solvent System: The solvent system may be inappropriate.

      • If using a single solvent, try adding a miscible co-solvent in which the product is less soluble (an anti-solvent) after the solution has cooled slightly but before precipitation begins. Add the anti-solvent slowly with vigorous stirring. A common choice for this compound is an ethanol/water mixture.[5]

      • If the product is oiling out from a mixed solvent system, try using a higher proportion of the solvent in which it is more soluble.

Troubleshooting Decision Tree: Low Product Purity

Start Low Purity Detected (TLC, LCMS, NMR) CheckColor Is the product discolored? Start->CheckColor CheckImpurity What is the main impurity? CheckColor->CheckImpurity No Charcoal Action: Recrystallize with activated charcoal treatment. CheckColor->Charcoal Yes StartingMaterial Unreacted Starting Material / Intermediate CheckImpurity->StartingMaterial SideProduct Unknown Side Product (e.g., Di-acylated) CheckImpurity->SideProduct InertAtmo Prevention: Use inert atmosphere and high-purity aniline. Charcoal->InertAtmo ExtendRxn Action: Increase reaction time or improve HCl scavenging. StartingMaterial->ExtendRxn ControlTemp Action: Improve temperature control during acylation step. SideProduct->ControlTemp

Caption: Decision tree for diagnosing and resolving low purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction at scale?

A1: The ideal solvent must balance reagent solubility, reaction compatibility, and operational safety.

SolventBoiling Point (°C)PolarityKey Considerations
Dichloromethane (DCM) 40MediumExcellent solubility for reagents. Volatile and easy to remove. Environmental and health concerns.
Acetonitrile (MeCN) 82HighGood solubility. Compatible with inorganic bases. Higher boiling point requires more energy for removal.
Toluene 111LowGood for temperature control at higher temps. Lower solubility of intermediates may be an issue. Can be used for azeotropic removal of water if present.[]
Tetrahydrofuran (THF) 66MediumGood solvent, but can form peroxides. Must be used with caution.[6]

For scale-up, acetonitrile is often a good choice due to its ability to facilitate the use of milder inorganic bases and its relatively contained safety profile compared to chlorinated solvents.

Q2: Can I perform this as a "green" synthesis in water?

A2: Yes, recent literature has demonstrated that N-acylation reactions with highly reactive acid chlorides can be performed successfully in aqueous systems, such as a phosphate buffer.[7][8] The key is that the reaction between the amine and the acid chloride is often faster than the hydrolysis of the acid chloride in water. This approach offers significant environmental benefits by eliminating organic solvents and can simplify product isolation, as the product often precipitates directly from the reaction medium in high purity.[7] This method is highly scalable and robust.[3]

Q3: What analytical methods are essential for monitoring the reaction and ensuring final product quality?

A3: A combination of methods is crucial:

  • In-Process Checks (IPC):

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the intermediate and product.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides quantitative data on the conversion rate and can help identify the mass of any impurities being formed.

  • Final Product Quality Control (QC):

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and is highly effective for identifying and quantifying impurities.

    • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.

    • HPLC (High-Performance Liquid Chromatography): The primary method for determining the precise purity (e.g., >99.5%) of the final product.

Appendix: Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative Example)

Warning: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aniline (9.3 g, 0.1 mol) and acetonitrile (100 mL).

  • Cooling: Cool the flask in an ice/water bath to an internal temperature of 0-5 °C.

  • Step 1 - Acylation: Slowly add chloroacetyl chloride (5.7 mL, 0.055 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of the intermediate and aniline hydrochloride may form.

  • Maturation 1: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Step 2 - Substitution: Add a second portion of aniline (9.3 g, 0.1 mol) to the reaction mixture.

  • Heating: Remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 50-60 °C and maintain for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the 2-chloro-N-phenylacetamide intermediate.

  • Quenching & Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 250 mL of cold water with vigorous stirring.

  • Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake with additional water (2 x 50 mL) to remove salts.

  • Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound in a suitably sized Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 3-4 mL per gram of crude product) and heat the mixture on a hot plate until the solid is fully dissolved.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% by weight of the product), and swirl. Gently reheat to boiling for 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

References

Validation & Comparative

A Comparative Analysis of Novel Phenylacetamides and Established Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the scientific community continuously explores novel chemical scaffolds. Among these, acetamide derivatives have garnered considerable attention for their promising anticonvulsant properties. This guide provides an in-depth technical comparison of a specific class of these compounds, N-substituted 2-anilinophenylacetamides, with cornerstone anticonvulsant drugs: Phenytoin, Carbamazepine, and Valproic Acid.

While direct, comprehensive comparative data for the parent compound, 2-anilino-N-phenylacetamide, is limited in publicly accessible literature, this guide will focus on its promising derivatives, for which robust preclinical data is available. This analysis is designed to offer a clear perspective on their potential advantages and liabilities, supported by experimental data and mechanistic insights.

Comparative Anticonvulsant Efficacy: A Quantitative Overview

The initial screening of potential anticonvulsant candidates heavily relies on standardized preclinical models that predict efficacy against specific seizure types. The Maximal Electroshock (MES) test in mice is a well-established model for generalized tonic-clonic seizures, a common and severe form of epilepsy. The subcutaneous Pentylenetetrazole (scPTZ) test, on the other hand, is indicative of efficacy against absence seizures.

The following table summarizes the median effective dose (ED50) of selected N-substituted 2-anilinophenylacetamide derivatives in the MES test, compared to the standard AEDs. A lower ED50 value signifies higher potency.

CompoundMES ED50 (mg/kg, i.p. in mice)Reference
Phenylacetamide Derivative 12 24.0[1]
Phenylacetamide Derivative 14 8.0[1]
Phenytoin ~8.7 - 9.7[2][3]
Carbamazepine ~14.2 - 16.8[4]
Valproic Acid ~190 - 370[3][5]

Note: ED50 values for standard drugs can vary between studies and mouse strains. The values presented are representative ranges found in the literature for comparative purposes.

The data indicates that Phenylacetamide Derivative 14, in particular, exhibits a remarkably low ED50 in the MES test, suggesting a potency comparable to or even exceeding that of Phenytoin and significantly greater than Carbamazepine and Valproic Acid in this specific preclinical model.[1] It is noteworthy that the tested phenylacetamide derivatives did not show significant activity in the scPTZ test, suggesting a more targeted efficacy against generalized tonic-clonic seizures, similar to Phenytoin and Carbamazepine.[1]

Neurotoxicity Profile: A Measure of Safety

A critical aspect of AED development is the therapeutic window – the range between the effective dose and the dose that produces adverse effects. Acute neurotoxicity in preclinical models is often assessed using the rotarod test, which measures motor coordination. The median toxic dose (TD50) represents the dose at which 50% of the animals exhibit motor impairment. A higher TD50 is desirable, indicating a better safety profile.

The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a crucial metric for evaluating the potential of a new anticonvulsant. A higher PI suggests a wider therapeutic window.

CompoundRotarod TD50 (mg/kg, i.p. in mice)Protective Index (PI = TD50/ED50)Reference
Phenylacetamide Derivative 12 >300>12.5[1]
Phenylacetamide Derivative 14 70087.5[1]
Phenytoin ~60 - 70~6.2 - 8.0[3][6]
Carbamazepine ~53.6~3.2 - 3.8[6]
Valproic Acid >400>1.1 - 2.1[3][6]

Note: TD50 values for standard drugs can vary. The presented values are for comparative context.

The N-substituted 2-anilinophenylacetamide derivatives demonstrate a promising safety profile.[1] Derivative 14, in addition to its high potency, boasts an exceptionally high Protective Index of 87.5, significantly larger than those of the established AEDs.[1] This suggests a potentially wide therapeutic window, a highly sought-after characteristic in the development of new treatments for epilepsy.

Unraveling the Mechanism of Action

Understanding the molecular targets of anticonvulsant drugs is paramount for rational drug design and predicting clinical utility.

Established Anticonvulsants:

  • Phenytoin and Carbamazepine are classic examples of voltage-gated sodium channel blockers.[7][8] They stabilize the inactivated state of these channels, thereby reducing the repetitive firing of neurons that is characteristic of seizures.[7][9]

  • Valproic Acid has a broader mechanism of action, which includes weak blockade of sodium channels, but more prominently, it increases the brain's concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its degradation and possibly increasing its synthesis.[9][10]

N-substituted 2-anilinophenylacetamides:

While the precise mechanism for this class of compounds is still under investigation, their efficacy in the MES test strongly suggests an interaction with voltage-gated sodium channels , similar to Phenytoin and Carbamazepine.[11][12] The structural features of these phenylacetamide derivatives are consistent with pharmacophore models of sodium channel blockers.[13] Some studies on related acetamide derivatives have also pointed towards modulation of GABAergic neurotransmission as a potential, albeit likely secondary, mechanism.[13]

Anticonvulsant_Mechanisms cluster_Phenylacetamides N-substituted 2-anilinophenylacetamides cluster_Established_AEDs Established Anticonvulsants cluster_Targets Molecular Targets Phenylacetamide Phenylacetamide Derivatives Na_Channel Voltage-Gated Sodium Channels Phenylacetamide->Na_Channel Primary Target Phenytoin Phenytoin Phenytoin->Na_Channel Carbamazepine Carbamazepine Carbamazepine->Na_Channel Valproic_Acid Valproic Acid Valproic_Acid->Na_Channel Weak GABA_System GABAergic System Valproic_Acid->GABA_System Primary Target

Comparative Mechanisms of Action

Experimental Protocol: The Maximal Electroshock (MES) Seizure Test

The MES test is a cornerstone of preclinical anticonvulsant screening, providing a reliable measure of a compound's ability to prevent the spread of seizures.[14] The causality behind this choice of protocol lies in its high predictive validity for generalized tonic-clonic seizures in humans.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male Swiss albino mice (20-25g).

    • Acclimatize the animals to the laboratory conditions for at least 3 days before the experiment.

    • House them in a temperature- and humidity-controlled environment with a 12-hour light-dark cycle and free access to food and water.

  • Drug Administration:

    • Prepare solutions or suspensions of the test compounds and standard drugs in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compounds intraperitoneally (i.p.) at various doses to different groups of mice.

    • Include a vehicle-treated control group.

    • The time interval between drug administration and the electroshock is critical and should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes).

  • Electroshock Induction:

    • Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice to minimize discomfort.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using a specialized electroshock apparatus.

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the mice for the characteristic tonic hindlimb extension.

    • The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if this phase of the seizure is absent.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected.

    • Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.

MES_Workflow start Start animal_prep Animal Acclimatization (Male Swiss Mice) start->animal_prep drug_admin Drug/Vehicle Administration (i.p.) animal_prep->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait anesthesia Topical Corneal Anesthetic wait->anesthesia electroshock Deliver Supramaximal Electrical Stimulus anesthesia->electroshock observation Observe for Tonic Hindlimb Extension electroshock->observation endpoint Endpoint: Abolition of Tonic Hindlimb Extension? observation->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analysis Data Analysis (Probit Analysis for ED50) protected->analysis not_protected->analysis end End analysis->end

Workflow for the MES Seizure Test

Conclusion

The exploration of N-substituted 2-anilinophenylacetamide derivatives has unveiled a promising new avenue in the search for potent and safe anticonvulsant agents. The preclinical data, particularly for select derivatives, demonstrates a high degree of efficacy against MES-induced seizures, coupled with an impressive safety profile as indicated by a wide therapeutic index. Their likely mechanism of action, centered on the blockade of voltage-gated sodium channels, aligns with a well-validated strategy for controlling generalized tonic-clonic seizures.

While further research is imperative to fully elucidate their pharmacokinetic profiles, long-term efficacy, and complete mechanistic details, this class of compounds represents a significant step forward. For drug development professionals, the data presented herein provides a compelling rationale for the continued investigation and optimization of the phenylacetamide scaffold in the quest for the next generation of antiepileptic therapies.

References

A Comparative Validation Guide to the Biological Activity of 2-anilino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the potential biological activities of 2-anilino-N-phenylacetamide. Drawing upon extensive research into its structural analogs, we will explore its likely therapeutic applications, compare its potential efficacy against established alternatives, and provide detailed protocols for its experimental validation.

Introduction to this compound and its Therapeutic Potential

This compound (CAS 4951-20-6) is a small molecule belonging to the acetamide class of compounds.[1] While direct and extensive biological data for this specific molecule is not widely published, the broader family of anilino-acetamide derivatives has demonstrated a remarkable range of pharmacological activities.[2] Extensive literature reviews indicate that compounds with this structural scaffold frequently exhibit anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5][6][7]

This guide will focus on two of the most promising and frequently reported activities for this class of compounds: anticonvulsant and anti-inflammatory effects. We will present a scientifically rigorous framework for validating these hypothesized activities, comparing the potential performance of this compound with well-established drugs in each category.

Comparative Analysis of Anticonvulsant Activity

Derivatives of N-phenylacetamide have shown significant potential in the management of seizures.[8][9] The proposed mechanism for many of these compounds involves the modulation of neuronal excitability, a key factor in the pathophysiology of epilepsy.[9]

Comparison with Standard Anticonvulsants

To provide a clear benchmark for the potential efficacy of this compound, we compare it with two widely used anticonvulsant drugs: Phenytoin and Levetiracetam. The following table presents hypothetical, yet plausible, in vivo data based on the performance of structurally similar anilino-acetamide derivatives found in the literature.[8][10]

CompoundMaximal Electroshock (MES) Test ED50 (mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) Test ED50 (mg/kg)Rotarod Test (Neurotoxicity) TD50 (mg/kg)Protective Index (PI = TD50/ED50)
This compound (Hypothetical) 55>1002504.5
Phenytoin (Standard) 9.5Inactive687.2
Levetiracetam (Standard) Inactive47>1000>21

Interpretation of Data:

  • The Maximal Electroshock (MES) test is a preclinical model for generalized tonic-clonic seizures. A low ED50 value suggests high potency.[11] The hypothetical data suggests this compound may be effective against this seizure type.

  • The subcutaneous Pentylenetetrazole (scPTZ) test is a model for absence seizures.[11] The hypothetical inactivity of this compound in this test, similar to Phenytoin, suggests a more targeted mechanism of action.

  • The Rotarod test assesses motor coordination and is an indicator of potential neurotoxicity. A high TD50 is desirable.

  • The Protective Index (PI) provides a measure of the compound's safety margin. A higher PI indicates a better separation between therapeutic and toxic doses.

Proposed Mechanism of Anticonvulsant Action

Many anticonvulsant acetamide derivatives are believed to exert their effects by interacting with voltage-gated sodium channels in neurons.[9] By binding to these channels, they can stabilize the inactivated state, thereby reducing the repetitive firing of action potentials that underlies seizure activity.

cluster_neuron Presynaptic Neuron cluster_drug This compound cluster_effect Postsynaptic Effect a Action Potential Propagation b Voltage-Gated Na+ Channels (Active State) a->b c Na+ Influx b->c f Binds to Voltage-Gated Na+ Channels b->f d Depolarization c->d e Neurotransmitter Release d->e h Reduced Neuronal Excitability e->h g Stabilizes Inactive State f->g g->b Inhibition i Decreased Seizure Propagation h->i

Caption: Proposed mechanism of anticonvulsant action.

Experimental Protocol for Anticonvulsant Screening

The following is a detailed protocol for the Maximal Electroshock (MES) test, a primary screening method for anticonvulsant activity.

Materials:

  • Male ICR mice (20-25 g)

  • This compound, Phenytoin (positive control), vehicle (e.g., 0.5% methylcellulose)

  • Corneal electrodes

  • Electroshock apparatus (e.g., Ugo Basile)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment.

  • Compound Administration: Administer this compound and Phenytoin intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group.

  • Pre-treatment Time: Allow for a pre-treatment time of 30 minutes to 1 hour for the compounds to be absorbed and distributed.

  • Electroshock Induction:

    • Place corneal electrodes on the eyes of the mouse.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this response is considered protection.

  • Data Analysis: Calculate the ED50 (the dose at which 50% of the animals are protected) using a suitable statistical method (e.g., probit analysis).

Comparative Analysis of Anti-inflammatory Activity

The acetamide scaffold is also prevalent in compounds with anti-inflammatory properties.[7][12] These compounds often work by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[13]

Comparison with Standard Anti-inflammatory Drugs

We compare the potential anti-inflammatory effects of this compound with Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). The data presented is hypothetical, based on published results for similar acetanilide derivatives.[4][14]

CompoundCarrageenan-Induced Paw Edema (% Inhibition at 3h)COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)
This compound (Hypothetical) 65%155
Indomethacin (Standard) 75%0.11.5

Interpretation of Data:

  • Carrageenan-Induced Paw Edema: This is a classic in vivo model of acute inflammation. The percentage of inhibition reflects the compound's ability to reduce swelling.

  • COX-1 and COX-2 Inhibition: These in vitro assays measure the compound's ability to inhibit the two main isoforms of the cyclooxygenase enzyme. A lower IC50 indicates greater potency. The ratio of COX-1 to COX-2 inhibition can suggest the potential for gastrointestinal side effects (higher COX-1 inhibition is associated with more side effects).

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of many acetamide derivatives is attributed to their inhibition of the COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[13]

cluster_stimulus Inflammatory Stimulus cluster_pathway COX Pathway cluster_drug This compound cluster_response Inflammatory Response a Cell Membrane Phospholipids b Phospholipase A2 a->b c Arachidonic Acid b->c d COX-1 / COX-2 c->d e Prostaglandins d->e f Inhibits COX-2 d->f g Pain, Fever, Swelling e->g f->d Inhibition

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Anilino-N-phenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Anilino-N-phenylacetamide Scaffold in Modern Drug Discovery

The this compound core structure is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of biologically active agents. This scaffold's inherent flexibility, characterized by two phenyl rings connected by an acetamide linker, allows for diverse chemical modifications. These modifications enable the fine-tuning of pharmacological properties to target a range of biological entities, including enzymes and receptors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs. We will explore how specific structural alterations influence their biological efficacy, with a focus on anticancer and kinase inhibitory activities, supported by experimental data and detailed methodologies.

The Core Scaffold: A Platform for Rational Drug Design

The this compound framework offers multiple points for chemical substitution, each contributing uniquely to the molecule's overall activity and properties. Understanding these contributions is critical for the rational design of novel therapeutic agents.

Figure 1: Key modification points on the this compound scaffold.

This guide will systematically examine the impact of substitutions on the anilino ring (R1), the N-phenyl ring (R2), and the connecting acetamide linker.

Part 1: Decoding the Influence of Anilino Ring (R1) Substitutions

The anilino group is frequently involved in critical binding interactions within the active site of target proteins, often inserting into hydrophobic pockets. Consequently, modifications to this ring can profoundly affect binding affinity and selectivity.

Comparative Analysis of Anilino Ring Analogs as Anticancer Agents

A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2] The following table summarizes the structure-activity relationship for substitutions on the N-phenyl ring, which in this context corresponds to the anilino moiety of the core scaffold.

Compound IDR1 Substitution (on N-phenyl ring)Cell LineIC50 (µM)
2a 2-nitroPC3 (Prostate)>100
2b 3-nitroPC3 (Prostate)52[1][2]
2c 4-nitroPC3 (Prostate)80[1][2]
2c 4-nitroMCF-7 (Breast)100[1][2]
Imatinib (Reference Drug)PC3 (Prostate)40[1][2]
Imatinib (Reference Drug)MCF-7 (Breast)98[1][2]

Key Insights:

  • Positional Importance of Nitro Group: The position of the nitro substituent on the N-phenyl ring significantly impacts cytotoxic activity. A nitro group at the meta-position (compound 2b ) resulted in the highest potency against the PC3 prostate cancer cell line.[1][2]

  • Superiority of Nitro Substituents: Compounds bearing a nitro moiety generally demonstrated higher cytotoxic effects compared to analogs with methoxy substituents (data not shown).[1][2]

  • Cell Line Specificity: The cytotoxic activity of these analogs varied across different cancer cell lines, with the PC3 cell line being generally more sensitive to this series of compounds.[1][2]

Part 2: The Strategic Role of N-Phenyl Ring (R2) Substitutions

Substitutions on the second phenyl ring, often solvent-exposed, are crucial for modulating physicochemical properties such as solubility and for introducing additional interactions that can enhance selectivity and potency.

Comparative Analysis of N-Phenyl Ring Analogs as Kinase Inhibitors

In the development of inhibitors for kinases like DCLK1, modifications to the N-phenylacetamide moiety have proven critical for optimizing potency and selectivity.[3]

Compound IDR1 (on pyrimido-diazepinone core)R2 (on N-phenylacetamide)DCLK1 IC50 (nM)
XMD8-85 analog N-methyl piperazineUnsubstitutedPotent
XMD17-86 N-linked phenyl 4-sulfonamideUnsubstitutedHighly Potent[3]
FMF-03-047-1 N-linked phenyl 4-sulfonamideortho-methoxyWell Tolerated[3]

Key Insights:

  • Sulfonamide Moiety: The introduction of a phenyl 4-sulfonamide group at the R1 position led to highly potent DCLK1 inhibitors.[3]

  • Tolerance of Substitution: An ortho-methoxy substitution on the N-phenyl ring was well-tolerated, indicating that this position can be modified to fine-tune properties without compromising activity.[3]

  • Impact of Linker: Shortening the linker system in related analogs also dramatically improved potency for DCLK1, highlighting the importance of the overall molecular architecture.[3]

Experimental Protocols: Ensuring Data Integrity

The reliability of SAR data hinges on robust and reproducible experimental methodologies. Below are standardized protocols for key assays.

In Vitro Cytotoxicity (MTS) Assay

This protocol details a common method for assessing the anticancer activity of compounds by measuring cell viability.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Add Serial Dilutions of Test Compounds Cell_Seeding->Compound_Treatment Incubate_Cells Incubate for 48-72 hours Compound_Treatment->Incubate_Cells Add_MTS Add MTS Reagent Incubate_Cells->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Measure Absorbance at 490 nm Incubate_MTS->Read_Absorbance Data_Analysis Data_Analysis Read_Absorbance->Data_Analysis Calculate IC50

Figure 2: Workflow for an in vitro cytotoxicity (MTS) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • MTS Addition: After the incubation period, the MTS reagent is added to each well.

  • Color Development: The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS reagent into a colored formazan product by viable cells.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of compound required to inhibit cell growth by 50%, are calculated from the dose-response curves.

Concluding Remarks and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein underscore the importance of systematic chemical modifications to achieve desired biological activities. For instance, the strategic placement of electron-withdrawing groups on the phenyl rings can significantly enhance anticancer potency.[1][2] Similarly, the incorporation of specific functionalities can lead to highly potent and selective kinase inhibitors.[3]

Future research in this area will likely focus on further refining the scaffold to improve pharmacokinetic profiles, reduce off-target effects, and overcome drug resistance. The application of computational modeling and advanced synthetic techniques will undoubtedly accelerate the development of next-generation therapeutics based on this remarkable chemical framework.

References

comparative analysis of different synthesis routes for N-phenylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a good amount of information on the three proposed synthesis routes for N-phenylacetamides:

  • Classical Approach (Acetylation of Aniline): I have information on the mechanism, a comparison of acetylating agents (acetic anhydride vs. acetyl chloride), and several experimental protocols. I can confidently write this section and create the necessary diagrams and tables.

  • Beckmann Rearrangement of Acetophenone Oxime: I have found several resources detailing the mechanism of the Beckmann rearrangement, including the role of various catalysts like trifluoroacetic acid (TFA), zeolites, and other Lewis acids.[1][2][3][4][5][6][7][8] I also have information on experimental conditions and the potential for one-pot synthesis.[2][9] This is sufficient to construct a detailed section with the required scientific integrity.

I can now proceed with structuring and writing the full comparative guide as requested by the user. I have enough information to create the introduction, detailed sections for each synthesis route with mechanisms and protocols, comparative tables, Graphviz diagrams, and a complete reference list. Therefore, I do not need to perform additional searches at this time.

A Comparative Guide to the Synthesis of N-Phenylacetamides for Research and Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-phenylacetamides are a cornerstone of modern organic and medicinal chemistry, with applications ranging from blockbuster pharmaceuticals like paracetamol to vital industrial intermediates. The synthetic route chosen for their preparation profoundly impacts yield, purity, scalability, and environmental footprint. This guide provides a comparative analysis of three major synthetic pathways: the classical acetylation of anilines, the Beckmann rearrangement of acetophenone oximes, and emerging green catalytic amidation strategies. Each route is dissected from a mechanistic standpoint, supported by detailed experimental protocols and a critical evaluation of their respective advantages and limitations. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction: The Significance of the N-Phenylacetamide Scaffold

The N-phenylacetamide moiety is a privileged structure in chemistry. Its most notable representative, N-(4-hydroxyphenyl)acetamide, is the ubiquitous analgesic and antipyretic, paracetamol. Beyond this, the scaffold is integral to various dyes, polymers, and other pharmacologically active agents. The robustness of the amide bond and the versatility of the phenyl ring allow for a wide range of functionalization, making the synthesis of N-phenylacetamides a frequent undertaking in research and industrial settings.

The Classical Route: Acetylation of Anilines

The most direct and historically significant method for the synthesis of N-phenylacetamides is the nucleophilic acyl substitution reaction between an aniline and an acetylating agent. This method is lauded for its simplicity, generally high yields, and well-understood mechanism.

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the acetylating agent. The choice of acetylating agent, typically acetic anhydride or acetyl chloride, is a critical process parameter.

  • Acetic Anhydride: Generally the preferred reagent in both laboratory and industrial contexts. It is less expensive, less corrosive, and its byproduct, acetic acid, is more benign than the hydrogen chloride gas produced when using acetyl chloride.[10]

  • Acetyl Chloride: A more reactive acetylating agent, which can lead to faster reaction times.[10] However, its high reactivity can sometimes result in lower selectivity. Its corrosive nature and moisture sensitivity necessitate more stringent handling procedures.[10]

Experimental Protocols
  • In a 250 mL beaker, dissolve 5 mL of aniline in 150 mL of deionized water.

  • To this solution, add 6 mL of acetic anhydride.

  • Stir the mixture vigorously for 10-15 minutes.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crude acetanilide crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure acetanilide crystals.

  • In a fume hood, dissolve 5 mL of aniline in 50 mL of a suitable inert solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add 4.5 mL of acetyl chloride to the stirred solution. A precipitate of aniline hydrochloride may form.

  • Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine, to neutralize the HCl produced and drive the reaction to completion.

  • After the reaction is complete (monitored by TLC), wash the organic layer with a dilute acid solution, followed by a dilute base solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize from an appropriate solvent system.

Workflow Diagram

G cluster_0 Classical Acetylation Workflow start Start: Aniline + Acetylating Agent reaction Reaction Mixture start->reaction crystallization Crystallization (Cooling) reaction->crystallization filtration Vacuum Filtration crystallization->filtration recrystallization Recrystallization filtration->recrystallization product Pure N-Phenylacetamide recrystallization->product

Caption: Workflow for the classical acetylation of aniline.

The Beckmann Rearrangement: An Alternative Pathway

The Beckmann rearrangement offers an alternative, albeit less direct, route to N-phenylacetamides, starting from acetophenone. This acid-catalyzed rearrangement of a ketoxime to an amide is a powerful tool in organic synthesis.

Mechanistic Rationale

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous expulsion of water. The resulting nitrilium ion is then attacked by water to form an amide after tautomerization. A variety of acidic catalysts can be employed, including strong Brønsted acids (e.g., sulfuric acid) and Lewis acids. Recent advancements have focused on the use of solid acid catalysts like zeolites and milder organocatalysts such as trifluoroacetic acid (TFA) to improve the environmental profile and ease of product isolation.[1][5]

Experimental Protocol: TFA-Catalyzed Beckmann Rearrangement of Acetophenone Oxime
  • Synthesize acetophenone oxime by reacting acetophenone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate).[1]

  • In a round-bottom flask, dissolve the acetophenone oxime in a suitable solvent such as acetonitrile.

  • Add a catalytic amount of trifluoroacetic acid (TFA) to the solution. The optimal TFA/substrate ratio may need to be determined, but ratios greater than 3 have been shown to give high yields.[1][2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization. A key advantage of using TFA is that it can often be removed by distillation along with the solvent.[1]

Mechanism Diagram

G cluster_1 Beckmann Rearrangement Mechanism oxime Acetophenone Oxime protonated_oxime Protonated Oxime oxime->protonated_oxime H+ rearrangement Concerted Rearrangement protonated_oxime->rearrangement -H2O nitrilium_ion Nitrilium Ion rearrangement->nitrilium_ion water_attack Nucleophilic Attack by Water nitrilium_ion->water_attack +H2O intermediate Imino-ester Intermediate water_attack->intermediate tautomerization Tautomerization intermediate->tautomerization amide N-Phenylacetamide tautomerization->amide

Caption: Mechanism of the Beckmann rearrangement.

Green Catalytic Approach: Direct Amidation

In the pursuit of more sustainable synthetic methodologies, the direct amidation of a carboxylic acid with an amine has emerged as a highly desirable but challenging transformation. This approach aligns with the principles of green chemistry by minimizing waste and maximizing atom economy.

The Challenge and The Opportunity

The primary obstacle in direct amidation is the facile acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium carboxylate salt.[12] Overcoming this requires high temperatures to drive off water, often leading to side reactions and decomposition. The development of catalysts that can facilitate this transformation under milder conditions is a key area of contemporary research.[12]

Catalytic Systems

A variety of catalytic systems have been explored for direct amidation, including:

  • Biocatalysts: Enzymes such as lipases can catalyze the formation of amide bonds under mild conditions.[16]

  • Boron-Based Catalysts: Boronic acids and their derivatives have been shown to be effective catalysts for direct amidation.[14]

  • Transition Metal Catalysts: Catalysts based on titanium, zirconium, and other transition metals have demonstrated efficacy in promoting the direct coupling of carboxylic acids and amines.[13][20]

Experimental Protocol: A Generic Catalytic Direct Amidation
  • To a solution of phenylacetic acid in a high-boiling aprotic solvent (e.g., toluene), add the chosen catalyst (e.g., a titanium-based catalyst, 5-10 mol%).[13]

  • Stir the mixture at an elevated temperature (e.g., 80°C) for a short period.

  • Add a slight excess of aniline to the reaction mixture.

  • Seal the reaction vessel and continue stirring at a higher temperature (e.g., 110°C) for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the catalyst can often be recovered by filtration.

  • The filtrate is then subjected to an aqueous workup to remove unreacted starting materials and byproducts.

  • The organic layer is dried and concentrated to afford the crude N-phenylacetamide, which can be further purified.

Comparative Analysis

FeatureClassical AcetylationBeckmann RearrangementDirect Catalytic Amidation
Starting Materials Aniline, Acetic Anhydride/Acetyl ChlorideAcetophenone, HydroxylaminePhenylacetic Acid, Aniline
Atom Economy Moderate to GoodModerateExcellent (byproduct is water)
Reaction Conditions Generally mild (room temp. to gentle heating)Can require strong acids and heat; milder with modern catalystsOften requires elevated temperatures
Byproducts Acetic acid or HClWater, catalyst-related wasteWater
Scalability Excellent, widely used in industryModerate, can be complexChallenging, catalyst development is ongoing
Green Chemistry Aspect Fair, especially with acetic anhydrideImproving with newer catalystsExcellent in principle
Versatility High for aniline derivativesGood for ketone derivativesPotentially very high, but substrate-dependent
Yields Generally high to excellentCan be high with optimized conditionsVariable, highly dependent on catalyst and substrates

Conclusion and Future Outlook

The synthesis of N-phenylacetamides can be approached from several distinct angles, each with a unique set of advantages and disadvantages. The classical acetylation of anilines remains the workhorse for many applications due to its reliability, high yields, and scalability. The Beckmann rearrangement provides a valuable alternative, particularly when the corresponding ketone is readily available. The future of N-phenylacetamide synthesis, however, likely lies in the advancement of direct catalytic amidation. As catalyst technology matures, this green and atom-economical approach holds the promise of becoming the preferred method, especially in industries where sustainability and process efficiency are paramount. The choice of synthetic route will ultimately be dictated by the specific requirements of the target molecule, the scale of the synthesis, and the desired environmental impact.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-anilino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the quantification of 2-anilino-N-phenylacetamide. As no standard monograph currently exists for this compound, this document outlines a proposed strategy, grounded in established scientific principles and regulatory expectations, to ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

The core of this guide is a comparative approach, detailing the validation of two distinct, yet complementary, analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The subsequent cross-validation of data generated by these two methods provides the highest level of confidence in the analytical results, a critical aspect in all stages of pharmaceutical development.

The Imperative of Cross-Validation in Analytical Sciences

In the landscape of drug discovery and development, the integrity of analytical data is paramount. An analytical method is not merely a set of instructions but a scientifically validated process that ensures the identity, purity, and strength of a substance. When multiple analytical techniques are employed, or when a method is transferred between laboratories, cross-validation becomes an indispensable process.[1][2] It serves as a documented comparison to verify that different analytical procedures yield comparable results, thereby ensuring the consistency and reliability of data throughout the lifecycle of a product.[3][4]

This guide is structured to walk you through the logical progression of analytical method development, from the initial validation of individual methods to their ultimate cross-validation.

Proposed Analytical Techniques for this compound

Given the chemical structure of this compound, which possesses chromophores suitable for UV detection and is readily ionizable for mass spectrometry, the following techniques are proposed:

  • HPLC-UV: A robust and widely accessible technique, ideal for routine quality control and quantification in less complex matrices.

  • LC-MS/MS: A highly sensitive and specific method, offering superior selectivity and lower detection limits, making it suitable for trace analysis and analysis in complex biological matrices.

The cross-validation between a workhorse method like HPLC-UV and a highly specific method like LC-MS/MS provides a powerful testament to the accuracy of the generated data.

A Systematic Approach to Method Validation

Before any cross-validation can be undertaken, each analytical method must be individually and thoroughly validated. The validation parameters discussed below are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Key Validation Parameters

A summary of the validation parameters to be assessed for each method is presented in the table below.

Validation ParameterHPLC-UVLC-MS/MSPurpose
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components.[7][8]
Linearity To demonstrate a direct proportional relationship between analyte concentration and method response.[7][8]
Accuracy To determine the closeness of the test results to the true value.[7][8]
Precision To assess the degree of scatter between a series of measurements.[7][8]
   RepeatabilityPrecision under the same operating conditions over a short interval.
   Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]

Experimental Protocols

The following are proposed, detailed protocols for the validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound.

Protocol 1: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 242 nm

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).

Protocol 2: LC-MS/MS Method
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 20% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition: To be determined by infusing a standard solution of this compound. A plausible transition would be based on the protonated molecule [M+H]+.

    • Source Parameters: Optimized for maximum signal intensity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with methanol:water (50:50 v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Hypothetical Validation Data Summary

The following tables present hypothetical, yet realistic, validation data for the proposed methods.

Table 1: HPLC-UV Method Validation Summary

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD)
   Repeatability≤ 2.0%0.8%
   Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0
Specificity No interference at the retention time of the analytePass

Table 2: LC-MS/MS Method Validation Summary

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.998
Range (ng/mL) 0.1 - 1000.1 - 100
Accuracy (% Recovery) 85.0 - 115.0%92.5 - 108.3%
Precision (% RSD)
   Repeatability≤ 15.0%4.5%
   Intermediate Precision≤ 15.0%6.8%
LOD (ng/mL) -0.03
LOQ (ng/mL) -0.1
Specificity No interfering peaks at the MRM transition of the analytePass

The Cross-Validation Protocol

Once both methods have been successfully validated, a cross-validation study should be performed to ensure the interchangeability of the analytical results.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison Sample Homogenous Sample Batch QC_Low QC Low QC_Mid QC Mid QC_High QC High HPLC HPLC-UV Analysis QC_Low->HPLC LCMS LC-MS/MS Analysis QC_Low->LCMS QC_Mid->HPLC QC_Mid->LCMS QC_High->HPLC QC_High->LCMS Stats Statistical Analysis (e.g., Bland-Altman Plot, t-test) HPLC->Stats LCMS->Stats Report Cross-Validation Report Stats->Report HPLC_Workflow cluster_hplc HPLC-UV Workflow SamplePrep Sample Preparation Injection HPLC Injection SamplePrep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (242 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data LCMS_Workflow cluster_lcms LC-MS/MS Workflow SamplePrep Sample Preparation Injection UHPLC Injection SamplePrep->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Data Data Acquisition & Processing MS_Analysis->Data

References

A Comparative Guide to the Cytotoxicity of N-phenylacetamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and more effective anticancer agents is a cornerstone of modern drug discovery. Among the myriad of chemical scaffolds explored, N-phenylacetamide derivatives have emerged as a promising class of compounds with significant cytotoxic potential against various cancer cell lines.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic effects of different N-phenylacetamide derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental protocols used to evaluate their efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand and build upon the existing knowledge in this area.

Comparative Cytotoxicity of N-phenylacetamide Derivatives

The cytotoxic activity of N-phenylacetamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity, with lower values indicating greater potency. The following table summarizes the IC50 values of various N-phenylacetamide derivatives from several studies, offering a comparative overview of their performance.

Derivative ClassCompound IDSubstituentsCell LineIC50 (µM)Reference
Phenylacetamide 3d-MDA-MB-468 (Breast Cancer)0.6 ± 0.08[4][5][6]
PC-12 (Pheochromocytoma)0.6 ± 0.08[4][5][6]
MCF-7 (Breast Cancer)0.7 ± 0.4[4][5][6]
3c-MCF-7 (Breast Cancer)0.7 ± 0.08[4][5][6]
3jp-nitroMDA-MB-468 (Breast Cancer)0.76 ± 0.09[4][5]
2-(4-Fluorophenyl)-N-phenylacetamide 2bm-nitroPC3 (Prostate Carcinoma)52[1][3]
2cp-nitroPC3 (Prostate Carcinoma)80[1][3]
MCF-7 (Breast Cancer)100[1][3]
2-Oxindole-N-phenylacetamide Conjugates 3dp-nitroMCF-7 (Breast Cancer)0.869[7]
A549 (Lung Cancer)5.12[7]
Reference Drugs Imatinib-PC3 (Prostate Carcinoma)40[1][3]
MCF-7 (Breast Cancer)98[1][3]
Doxorubicin-MDA-MB-468 (Breast Cancer)0.38 ± 0.07[4]

Structure-Activity Relationship (SAR)

The cytotoxic efficacy of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[8] Analysis of the available data reveals several key SAR trends:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (NO2), on the phenyl ring tends to enhance cytotoxic activity.[1][8] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with a nitro moiety (compounds 2a-2c in one study) demonstrated higher cytotoxicity than those with a methoxy moiety (compounds 2d-2f).[1][3] Similarly, a para-nitro substituted phenylacetamide derivative (3j) showed strong cytotoxic effects.[4][8]

Mechanistic Insights: Induction of Apoptosis

A growing body of evidence suggests that N-phenylacetamide derivatives exert their cytotoxic effects primarily through the induction of apoptosis.[4][6][9] Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. These derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][6][9][10]

Key molecular events associated with apoptosis induction by N-phenylacetamide derivatives include:

  • Upregulation of Pro-Apoptotic Proteins: Studies have shown that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and FasL.[4][6][9]

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, a decrease in the expression of anti-apoptotic proteins such as Bcl-2 has been observed.[9]

  • Caspase Activation: The activation of caspase cascades, particularly caspases 3, 8, and 9, is a hallmark of apoptosis and has been documented in cells treated with N-phenylacetamide derivatives.[4][11]

  • DNA Fragmentation: The final execution phase of apoptosis involves the fragmentation of DNA, which has been confirmed through methods like the TUNEL assay in cells exposed to these compounds.[4]

Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Upregulation DeathReceptor Death Receptor Activation FasL->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax Upregulation Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2 Bcl-2 Downregulation Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis Phenylacetamide N-phenylacetamide Derivatives Phenylacetamide->FasL Phenylacetamide->Bax Phenylacetamide->Bcl2

Caption: Proposed apoptotic signaling pathway induced by N-phenylacetamide derivatives.

Experimental Methodologies

The evaluation of the cytotoxic properties of N-phenylacetamide derivatives relies on a series of well-established in vitro assays. A general workflow for assessing cytotoxicity and apoptosis is outlined below.

Experimental Workflow cluster_assays Cytotoxicity & Apoptosis Assessment CellCulture Cancer Cell Line Culture Seeding Cell Seeding (96-well plates) CellCulture->Seeding Treatment Treatment with N-phenylacetamide Derivatives (various concentrations) Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Caspase Caspase Activity Assay Incubation->Caspase TUNEL TUNEL Assay (DNA Fragmentation) Incubation->TUNEL PCR Real-Time PCR (Gene Expression) Incubation->PCR DataAnalysis Data Analysis (IC50 Calculation) MTT->DataAnalysis

Caption: A general experimental workflow for cytotoxicity and apoptosis assessment.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a predetermined density and cultured for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the N-phenylacetamide derivatives (e.g., 0.125, 0.25, 0.5, and 1 µM).[4] A control group with no compound and a vehicle control group (e.g., DMSO) are also included. The plates are then incubated for an additional 48 hours.[4]

  • MTT Addition: After the incubation period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Then, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plates are incubated for 3 hours at 37°C.[4]

  • Formazan Solubilization: The MTT solution is carefully removed, and 100 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is then shaken for 10 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

N-phenylacetamide derivatives represent a versatile and promising scaffold for the development of new anticancer therapies. The comparative data clearly indicates that their cytotoxic efficacy can be modulated through chemical modifications, with certain derivatives exhibiting potent activity against various cancer cell lines.[4][5][6] The primary mechanism of action appears to be the induction of apoptosis through both intrinsic and extrinsic pathways, making them attractive candidates for further investigation.[4][6][10]

Future research should focus on:

  • Synthesis of Novel Derivatives: The design and synthesis of new analogs with optimized substitutions to enhance potency and selectivity.

  • In-depth Mechanistic Studies: A more profound understanding of the specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluation of the most promising derivatives in preclinical animal models to assess their therapeutic potential and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of N-phenylacetamide derivatives with existing chemotherapeutic agents to potentially overcome drug resistance.[4][6]

By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of N-phenylacetamide derivatives in the fight against cancer.

References

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 2-Anilino-N-phenylacetamide and its Analogs as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of the 2-anilino-N-phenylacetamide scaffold, a promising area in the development of novel anticonvulsant therapies. While direct experimental data on this compound itself is limited in publicly available literature, this guide will draw upon data from structurally related N-phenylacetamide derivatives to provide a framework for researchers, scientists, and drug development professionals. We will explore the common experimental models, interpret the data they generate, and discuss the critical importance of correlating in vitro findings with in vivo outcomes.

Introduction: The Therapeutic Potential of N-Phenylacetamide Derivatives

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents.[1] The N-phenylacetamide core is a key pharmacophore found in several compounds with demonstrated anticonvulsant activity.[2][3] These molecules are often investigated for their ability to modulate neuronal excitability, a key factor in seizure generation. This guide will delve into the preclinical evaluation of this class of compounds, comparing their performance in controlled, isolated in vitro systems with their efficacy in complex, whole-organism in vivo models.

Deciphering Efficacy: The In Vitro Approach

In vitro studies are indispensable for the initial screening and mechanistic elucidation of potential drug candidates. They offer a controlled environment to study the direct interaction of a compound with its molecular target, free from the complexities of a whole organism.

Common In Vitro Models for Anticonvulsant Screening:
  • Hippocampal Slice Recordings: This technique allows for the study of neuronal excitability and synaptic transmission in isolated brain tissue. It is a powerful tool to assess a compound's effect on seizure-like activity induced by chemical convulsants or electrical stimulation.[1]

  • Primary Neuronal Cultures: These cultures provide a simplified model of the central nervous system to investigate a compound's direct effects on neuronal survival and function, including protection against excitotoxicity.[1][4]

  • Voltage-Gated Sodium Channel (VGSC) Binding Assays: As many anticonvulsants target VGSCs, these assays are crucial for determining a compound's affinity for these channels, which play a critical role in action potential generation.[3]

  • GABA Receptor Modulation Assays: The potentiation of GABAergic inhibition is another key anticonvulsant mechanism. In vitro assays can measure a compound's ability to enhance the activity of GABAA receptors.[5]

Interpreting In Vitro Data:

In vitro studies for N-phenylacetamide analogs have suggested that their mechanism of action often involves the modulation of neuronal voltage-sensitive sodium channels.[3] For instance, some derivatives have shown a moderate binding affinity to the site 2 of these channels.[3] This interaction is thought to stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that underlies seizure activity.

Below is a diagram illustrating a common experimental workflow for in vitro screening of anticonvulsant compounds.

in_vitro_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Compound Library Compound Library Primary Neuronal Culture Primary Neuronal Culture Compound Library->Primary Neuronal Culture Treatment Hippocampal Slice Recording Hippocampal Slice Recording Primary Neuronal Culture->Hippocampal Slice Recording Lead Compounds VGSC Binding Assay VGSC Binding Assay Primary Neuronal Culture->VGSC Binding Assay Lead Compounds GABA Receptor Assay GABA Receptor Assay Primary Neuronal Culture->GABA Receptor Assay Lead Compounds

In Vitro Anticonvulsant Screening Workflow.

The Whole Picture: In Vivo Efficacy Assessment

While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to evaluate a compound's true therapeutic potential. These studies assess not only the efficacy of a compound in a living organism but also its pharmacokinetic and safety profiles.

Standard In Vivo Models for Anticonvulsant Activity:
  • Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures.[1][6] An electrical stimulus is applied to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is measured.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: The scPTZ model is used to identify compounds that may be effective against absence seizures.[7] Pentylenetetrazole, a GABAA receptor antagonist, is administered to induce clonic seizures.

  • 6-Hz Psychomotor Seizure Test: This model is thought to represent therapy-resistant partial seizures and is a valuable tool for identifying compounds with a broader spectrum of activity.[3][8]

  • Rotarod Test: This test is used to assess motor coordination and neurotoxicity.[2] A compound's potential to cause neurological deficits is evaluated by measuring the time an animal can remain on a rotating rod.

Interpreting In Vivo Data:

Studies on N-phenylacetamide derivatives have shown promising activity in these in vivo models. For example, some analogs have demonstrated significant protection in the MES test, indicating potential efficacy against generalized seizures.[3] The protective index (PI), calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a critical parameter for assessing a compound's therapeutic window. A higher PI indicates a more favorable safety profile.[2]

The following diagram illustrates a typical in vivo testing cascade for anticonvulsant drug candidates.

in_vivo_workflow Lead Compound Lead Compound MES Test MES Test Lead Compound->MES Test scPTZ Test scPTZ Test Lead Compound->scPTZ Test 6-Hz Test 6-Hz Test Lead Compound->6-Hz Test Rotarod Test Rotarod Test Lead Compound->Rotarod Test Safety Further Development Further Development MES Test->Further Development scPTZ Test->Further Development 6-Hz Test->Further Development Rotarod Test->Further Development Toxicity Assessment

References

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Novel N-Phenylacetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "a drug that is not metabolized is a drug that does not work" is often countered by the necessity for a compound to remain in the body long enough to exert its therapeutic effect. The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1][2][3] For researchers working with novel N-phenylacetamide scaffolds, a thorough and early understanding of metabolic liabilities is not just advantageous—it's essential for guiding medicinal chemistry efforts and mitigating late-stage attrition.

This guide provides an in-depth comparison of strategic approaches for evaluating the metabolic stability of N-phenylacetamide compounds. We will delve into the rationale behind experimental designs, provide robust, self-validating protocols, and present data in a clear, comparative format to aid in decision-making for drug development professionals.

The Central Role of Hepatic Metabolism

The liver is the primary site of drug metabolism, where a sophisticated enzymatic machinery, most notably the cytochrome P450 (CYP) superfamily, modifies xenobiotics to facilitate their excretion.[2][3] These Phase I reactions, primarily oxidations, introduce or unmask polar functional groups.[4] Subsequent Phase II reactions conjugate these groups with endogenous molecules, further increasing water solubility.[4] For N-phenylacetamide compounds, several metabolic pathways are of primary concern:

  • Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation at various positions, a classic CYP-mediated reaction.

  • N-Dealkylation: If the amide nitrogen is substituted, removal of these alkyl groups can occur.

  • Amide Hydrolysis: Cleavage of the amide bond, while generally slower, can be a significant clearance pathway.

  • Oxidation of Alkyl Substituents: Any alkyl chains on the phenyl ring or acetamide moiety are potential sites for oxidation.

Understanding the susceptibility of a novel compound to these pathways is the core objective of our evaluation.

Comparing In Vitro Models: Microsomes vs. Hepatocytes

The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[2][5][6][7] The choice between them is a critical experimental decision driven by the specific questions being asked.

FeatureLiver MicrosomesSuspension Hepatocytes
Composition Subcellular fraction containing endoplasmic reticulum. Rich in Phase I (CYP) enzymes.[8]Intact, viable liver cells. Contain both Phase I and Phase II enzymes, as well as transporters.[5][7]
Primary Use High-throughput screening for Phase I metabolic stability.[5][8] Ideal for ranking compounds and identifying major CYP-mediated liabilities.A more comprehensive assessment of overall hepatic clearance, including both Phase I and Phase II metabolism.[6] Better for predicting in vivo clearance.
Complexity Simpler to use, store, and more cost-effective.[8]More complex to handle and maintain viability. Higher cost.
Limitations Lacks Phase II enzymes and cellular transporters. May underestimate clearance for compounds metabolized by non-CYP pathways.Lower throughput compared to microsomes.

Expert Insight: For early-stage discovery and lead optimization of N-phenylacetamide series, the liver microsomal stability assay is the workhorse. It is a cost-effective, high-throughput method to rank-order compounds based on their susceptibility to the most common metabolic pathways—CYP-mediated oxidation.[8][9] Once a lead candidate is identified, progressing to a hepatocyte stability assay provides a more complete picture of hepatic clearance, incorporating the contributions of Phase II enzymes which may be relevant for this chemical class.[5][6]

Experimental Workflow & Data Interpretation

A well-designed metabolic stability study follows a systematic workflow, from incubation to analysis, culminating in key parameters that guide project decisions.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound 1. Prepare Compound Stock (e.g., 10 mM in DMSO) start_reaction 4. Initiate Reaction (Add Cofactor to Compound + Microsomes) prep_compound->start_reaction prep_microsomes 2. Prepare Microsome Suspension (e.g., Human Liver Microsomes) prep_microsomes->start_reaction prep_cofactor 3. Prepare Cofactor Solution (NADPH Regeneration System) prep_cofactor->start_reaction time_points 5. Aliquot & Quench at Time Points (e.g., 0, 5, 15, 30, 45 min) (Add Acetonitrile + Internal Standard) start_reaction->time_points neg_control Negative Control (-NADPH) start_reaction->neg_control centrifuge 6. Centrifuge to Pellet Protein time_points->centrifuge lcms 7. LC-MS/MS Analysis (Quantify Remaining Parent Compound) centrifuge->lcms data_analysis 8. Data Analysis & Calculation lcms->data_analysis

Caption: Workflow for a typical in vitro liver microsomal stability assay.

From the LC-MS/MS data, we plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line gives us the elimination rate constant (k).

Key Parameters Calculated:

  • In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

    • Equation:t½ = 0.693 / k

  • Intrinsic Clearance (Clint): The rate of metabolism by a concentration of liver enzymes, normalized to the amount of protein in the assay. This is the most useful parameter for comparing compounds and for in vitro-in vivo extrapolation (IVIVE).[10][11]

    • Equation:Clint (µL/min/mg protein) = (k / [protein concentration in mg/mL]) * 1000

Case Study: Comparing Novel N-Phenylacetamides

Let's consider a hypothetical case study comparing three novel N-phenylacetamide analogs (NPA-1, NPA-2, NPA-3) against a known control compound, Phenacetin, which undergoes extensive metabolism.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)Clint (µL/min/mg protein)Metabolic Stability Classification
Phenacetin (Control) 8.5163.1Low
NPA-1 15.291.2Moderate
NPA-2 > 60< 23.1High
NPA-3 4.1338.0Very Low

Interpretation and Causality:

  • NPA-3 shows extremely rapid metabolism (low t½, high Clint). This suggests the presence of a significant metabolic "soft spot." A follow-up metabolite identification study would be crucial to pinpoint the exact site of metabolism. Medicinal chemists could then modify this position, for example, by introducing a fluorine atom to block hydroxylation, thereby enhancing stability.[12]

  • NPA-2 is highly stable. While this is often desirable, it's important to ensure it's not too stable, which could lead to accumulation and potential off-target toxicity with chronic dosing. It's also critical to confirm that the lack of metabolism isn't due to potent inhibition of CYP enzymes.

  • NPA-1 displays moderate stability, which could represent a good balance for achieving a desirable pharmacokinetic profile.

This rank-ordering allows the project team to prioritize NPA-2 for further development, while directing medicinal chemistry efforts to improve the stability of the pharmacologically interesting, but metabolically labile, NPA-3.

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol is designed to be self-validating by including appropriate controls.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate stock in acetonitrile.
  • Human Liver Microsomes (HLM): Purchase pooled HLM (e.g., from 20 donors) to average out polymorphic differences.[13][14] Thaw on ice and dilute to 1 mg/mL in cold phosphate buffer.
  • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the essential CYP cofactor, NADPH.
  • Positive Controls: Prepare 100 µM stocks of known rapidly (e.g., Verapamil) and moderately (e.g., Imipramine) metabolized compounds.
  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.

2. Incubation Procedure (96-well plate format):

  • Add 98 µL of the 1 mg/mL HLM suspension to each well.
  • Add 1 µL of the 100 µM test compound/control stock to the appropriate wells. The final compound concentration is 1 µM, and the final DMSO concentration is ≤ 0.1%, minimizing solvent effects.
  • Pre-incubate Plate: Place the plate in a shaking incubator at 37°C for 5 minutes to equilibrate the temperature.
  • Initiate Reaction: Add 10 µL of the pre-warmed Cofactor Solution to all wells except the "Negative Control" wells. To the negative control wells, add 10 µL of buffer.
  • Causality: The reaction is initiated by the addition of the NADPH cofactor, which is required for CYP enzyme activity.[9] The negative control without NADPH validates that any compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.
  • Time Point Sampling: At each time point (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the designated wells by adding 200 µL of ice-cold Quenching Solution. The "0 min" time point is quenched immediately after adding the cofactor.

3. Sample Processing and Analysis:

  • Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated microsomal proteins.
  • Transfer the supernatant to a new 96-well plate.
  • Analyze the samples by a validated LC-MS/MS method, monitoring the disappearance of the parent compound relative to the stable internal standard.

Visualizing Metabolic Fates of N-Phenylacetamides

Understanding the potential biotransformations is key to interpreting stability data and designing better molecules.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent N-Phenylacetamide Scaffold Hydroxylation Aromatic Hydroxylation (para-, ortho-) Parent->Hydroxylation CYP450, O2, NADPH Dealkylation N-Dealkylation Parent->Dealkylation CYP450, O2, NADPH Hydrolysis Amide Hydrolysis Parent->Hydrolysis CYP450, O2, NADPH Oxidation Side-Chain Oxidation Parent->Oxidation CYP450, O2, NADPH Glucuronidation Glucuronidation (on -OH group) Hydroxylation->Glucuronidation UGTs / SULTs Sulfation Sulfation (on -OH group) Hydroxylation->Sulfation UGTs / SULTs Excretion Excretion Dealkylation->Excretion Hydrolysis->Excretion Oxidation->Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for N-phenylacetamide compounds.

Conclusion

Evaluating metabolic stability is a cornerstone of modern drug discovery. For novel N-phenylacetamide compounds, a tiered approach starting with high-throughput human liver microsomal assays is a robust and efficient strategy. This allows for the rapid rank-ordering of analogs and provides critical data to a project team's structure-activity relationship (SAR) and structure-property relationship (SPR) understanding. By employing self-validating protocols and correctly interpreting key parameters like intrinsic clearance, researchers can make informed decisions, efficiently allocate resources, and ultimately increase the probability of advancing compounds with favorable pharmacokinetic profiles into clinical development. This proactive approach, grounded in sound experimental design and a deep understanding of drug metabolism principles, is indispensable for navigating the complex path from a chemical entity to a successful therapeutic agent.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2-anilino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable data are built.[1][2] Impurities, even at trace levels, can act as confounding variables, leading to misinterpretation of biological activity, false leads in high-throughput screening, and significant safety risks in preclinical and clinical stages.[3][4][5] This guide provides a comprehensive framework for benchmarking the purity of a synthesized batch of 2-anilino-N-phenylacetamide (CAS: 4951-20-6) against a certified reference standard.

Our approach is rooted in the principle of orthogonality—the practice of using multiple, disparate analytical techniques to measure the same attribute. This multi-pronged strategy provides a self-validating system where the convergence of results from different methods builds a high degree of confidence in the final purity assessment.[1] We will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis as a comprehensive panel for purity determination.

Synthesis and Purification Overview

The synthesis of this compound typically involves the nucleophilic substitution of a leaving group on an N-phenylacetamide backbone with aniline. A common route is the reaction of 2-chloro-N-phenylacetamide with aniline, often in the presence of a base to scavenge the liberated acid.

cluster_synthesis Synthesis cluster_purification Purification 2-chloro-N-phenylacetamide 2-chloro-N-phenylacetamide Reaction Reaction 2-chloro-N-phenylacetamide->Reaction Aniline Aniline Aniline->Reaction Crude Product Crude Product Reaction->Crude Product Base, Solvent Purification_Step Recrystallization or Column Chromatography Crude Product->Purification_Step Pure Synthesized Product Pure Synthesized Product Purification_Step->Pure Synthesized Product

Caption: General workflow for synthesis and purification.

Following synthesis, purification via recrystallization or column chromatography is essential to remove unreacted starting materials, by-products, and other process-related impurities.[6] It is the purity of this final, isolated material that we will rigorously assess.

Comparative Purity Analysis: Synthesized Batch vs. Certified Standard

The cornerstone of this guide is the direct comparison of the in-house synthesized material with a commercially available, high-purity Certified Reference Standard (CRS). A CRS has a well-documented and verified identity, purity, and stability, making it the ideal benchmark for analytical measurements.[7]

Table 1: Comparative Analysis Data

ParameterSynthesized BatchCertified Reference StandardMethod
Purity (Area %) 99.2%≥ 99.5%HPLC-UV
Identity Confirmation MatchMatchGC-MS, ¹H NMR
Major Impurity Unreacted Aniline (0.3%)Not DetectedHPLC, GC-MS
¹H NMR Conformance Conforms to structureConforms to structure¹H NMR
Melting Point 135-137 °C136-138 °CCapillary Method
Appearance Off-white crystalline powderWhite crystalline powderVisual

The Orthogonal Approach to Purity Verification

No single analytical technique is sufficient to declare a compound "pure." Each method has inherent biases and limitations. By combining chromatographic, spectroscopic, and physical property measurements, we create a robust and reliable purity profile.

cluster_techniques Analytical Techniques cluster_data Generated Data Compound Synthesized This compound HPLC HPLC (Chromatographic Separation) Compound->HPLC GCMS GC-MS (Separation & Mass Analysis) Compound->GCMS NMR ¹H NMR (Structural Confirmation) Compound->NMR MP Melting Point (Physical Property) Compound->MP HPLC_Data Purity (Area %) Retention Time HPLC->HPLC_Data GCMS_Data Mass Spectrum Impurity ID GCMS->GCMS_Data NMR_Data Chemical Shifts Integration Ratios NMR->NMR_Data MP_Data Melting Range MP->MP_Data Purity_Assessment Confident Purity Assessment HPLC_Data->Purity_Assessment GCMS_Data->Purity_Assessment NMR_Data->Purity_Assessment MP_Data->Purity_Assessment

Caption: Orthogonal analysis for confident purity assessment.

Detailed Experimental Protocols

The following protocols are provided as a template and should be adapted and validated for specific laboratory conditions and instrumentation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for quantitative purity assessment of non-volatile small molecules.[8][9] It separates the main compound from impurities based on their differential partitioning between a stationary and a mobile phase. UV detection provides a quantitative measure based on the area under the curve for each peak.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • Gradient: Start at 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample and the CRS in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The retention time of the main peak in the synthesized sample must match that of the CRS.

Identity and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying the compound based on its unique mass spectrum (fingerprint) and for detecting volatile or semi-volatile impurities that might not be resolved by HPLC.[10][11]

Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless, 280°C.

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 300°C at 20°C/min, hold for 10 min.

  • MS Detector: Scan range of 40-500 m/z.

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Analysis: The mass spectrum of the major peak from the synthesized sample is compared against the spectrum from the CRS and a reference library (e.g., NIST) for identity confirmation.[12]

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure of the compound.[8] By comparing the ¹H NMR spectrum of the synthesized material to that of the CRS, we can confirm the chemical structure and identify any structurally related impurities. Quantitative NMR (qNMR) can also be a powerful primary method for purity determination.[1]

Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[13]

  • Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • Analysis: The chemical shifts, splitting patterns (multiplicity), and integration values of the synthesized sample's spectrum must be consistent with the expected structure and match the spectrum of the CRS. Pay close attention to the baseline for small peaks that may indicate impurities.

Melting Point Analysis

Rationale: The melting point is a fundamental physical property of a pure solid. A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting range.

Protocol:

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Analysis: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. Compare this range to that of the CRS measured on the same instrument. For N-phenylacetamide (a related structure), the melting point is around 114 °C, providing a reference point for similar structures.[14][15]

Conclusion

Benchmarking a synthesized compound against a certified reference standard using an orthogonal set of analytical techniques is a non-negotiable step in ensuring data integrity for research and development. The methodologies outlined in this guide—HPLC for quantitative purity, GC-MS for identity and volatile impurities, NMR for structural confirmation, and melting point for physical property verification—provide a robust, self-validating framework. By adhering to these principles, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their starting material is of the highest possible quality, thereby accelerating the path to discovery.

References

Safety Operating Guide

Navigating the Disposal of 2-anilino-N-phenylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-anilino-N-phenylacetamide (CAS No. 4951-20-6), ensuring the safety of laboratory personnel and the protection of our environment.[1] The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory chemical management.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a chemical risk assessment can be expertly constructed by analyzing its structure. The molecule contains two aniline moieties, which are the primary drivers of its toxicological profile.

Aniline and its derivatives are known for their toxicity, particularly their effects on the blood (methemoglobinemia), and are suspected carcinogens.[2][3] Therefore, this compound must be treated as a hazardous substance. The U.S. Environmental Protection Agency (EPA) classifies aniline (CAS No. 62-53-3) as a U012 listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) when it is a discarded commercial chemical product.[4] Wastes generated from the production of aniline are also listed as hazardous (e.g., K083, K103, K104).[5][6][7] This regulatory precedent for the parent compound dictates that its derivatives be handled with equivalent caution.

Based on this analysis, the primary hazards are:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[2][8]

  • Chronic Toxicity: Suspected of causing genetic defects and cancer through prolonged or repeated exposure.[3][8]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[2]

For operational safety, a conservative approach is mandatory. All waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be managed as hazardous waste. [9][10]

Table 1: Hazard Profile Summary for Anilino-Compound Waste
Hazard ParameterClassification & GuidanceSupporting Rationale
RCRA Waste Code Anticipated: U012 Based on the aniline functional group. Final determination must be made by the waste generator in consultation with EHS.[4]
Primary Health Risks Acute Toxicity (Oral, Dermal, Inhalation), Suspected Carcinogenicity & Mutagenicity.[3][8]Aniline is a known toxicant and suspected carcinogen. Derivatives are assumed to carry similar risks.[2]
Physical Hazards Combustible Solid.Many organic solids are combustible at high temperatures. Incompatible with strong oxidizing agents.[11]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat. Chemical fume hood for handling powders.Required to prevent skin/eye contact and inhalation of dust/aerosols.[9][11]
Disposal Route DO NOT dispose down the drain or in regular trash.Environmental toxicity and regulatory prohibitions on sewer disposal of hazardous chemicals.[8]

Operational Disposal Protocol: A Step-by-Step Workflow

This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Personal Protective Equipment (PPE) and Spill Management

Before handling the chemical or its waste, ensure appropriate PPE is worn:

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A standard laboratory coat.

For handling the solid compound outside of a solution, work within a certified chemical fume hood to prevent inhalation of fine particulates.[9][11]

In case of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.[4]

  • Avoid raising dust.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure this compound, contaminated absorbents, and contaminated disposable labware (e.g., weigh boats, gloves, wipes) in a dedicated, leak-proof container clearly labeled for solid hazardous waste.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and leak-proof container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[9]

All waste containers must be:

  • In good condition and compatible with the chemical.

  • Kept tightly closed except when adding waste.[10][11]

  • Stored in a designated Satellite Accumulation Area within the laboratory.

Step 3: Labeling and Documentation

Accurate labeling is a regulatory requirement and a safety imperative. Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[12] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Toxic").

  • The date accumulation started.

Step 4: Arranging for Final Disposal

Laboratory personnel should never attempt to treat or neutralize this chemical waste. The established and required method for final disposal is through a licensed hazardous waste management company.

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 9-12 months), contact your EHS office.

  • Provide the EHS team with the information from the hazardous waste tag.

  • EHS will schedule a pickup and ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF). The ultimate disposal method will likely be high-temperature incineration.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from use to final disposal.

References

Navigating the Uncharted: A Practical Guide to Handling 2-Anilino-N-Phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Laboratory Safety with Novel Compounds

Decoding the Hazard Profile: A Structurally-Informed Risk Assessment

The initial and most critical step in ensuring safety is to conduct a thorough risk assessment. In the absence of specific data for 2-anilino-N-phenylacetamide, we will infer potential hazards by examining its structural components and comparing them to well-characterized analogs.

Structural Analogs and Their Implications:

Structural Component Analogous Compound Known Hazards Anticipated Risks for this compound
Anilino GroupAnilineToxic by inhalation, ingestion, and skin absorption; Carcinogen; MutagenPotential for systemic toxicity, skin sensitization, and long-term health effects.
N-PhenylacetamideAcetanilideHarmful if swallowed; Skin and eye irritantPotential for irritation upon contact with skin and eyes.

This analysis suggests that this compound should be handled as a substance with potential for significant toxicity, skin and eye irritation, and possible long-term health effects. Therefore, a conservative and comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

The Core of Protection: A Multi-Layered PPE Strategy

Given the anticipated hazards, a multi-layered PPE approach is necessary to create a reliable barrier between the researcher and the chemical.

Primary Engineering Controls: Your First Line of Defense

All handling of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. This engineering control is non-negotiable and serves to minimize the risk of inhalation exposure to fine powders or aerosols.

Personal Protective Equipment: The Essential Barrier

The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes, and the face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile gloves (minimum 0.2 mm thickness)Nitrile provides good resistance to a broad range of chemicals. Double-gloving is recommended for extended handling periods or when working with larger quantities.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffsProtects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higherRecommended when handling the powder outside of a fume hood (e.g., during spill cleanup) to prevent inhalation of fine particles.

Operational Blueprint: From Receipt to Disposal

A systematic and well-documented workflow is crucial for minimizing risk and ensuring reproducibility.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Maintain an accurate inventory, documenting the date of receipt and quantities used.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE.

  • Weighing: Conduct all weighing activities within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolution: Add the solvent to the solid slowly and in a controlled manner to avoid splashing.

  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is safely managed.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it clean.

Spill Management

In the event of a spill, a calm and methodical response is critical.

Spill_Response_Workflow A Spill Occurs B Alert others in the immediate area A->B C Evacuate the area if the spill is large or volatile B->C D Don appropriate PPE (including respirator) C->D For small, manageable spills E Contain the spill with absorbent material D->E F Carefully collect the absorbed material into a labeled waste container E->F G Decontaminate the spill area F->G H Dispose of all contaminated materials as hazardous waste G->H

Caption: A stepwise workflow for responding to a chemical spill.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste generated from the handling of this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Toxic"), and the date of accumulation.

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal. Never dispose of this chemical down the drain or in regular trash.

The Logic of Safety: A Decision-Making Framework

The selection of appropriate safety measures should be a dynamic process, adapting to the specific experimental context.

PPE_Decision_Tree A Handling this compound? B Working with solid powder? A->B C Working with solutions? A->C D Inside a fume hood? B->D E Outside a fume hood? B->E F Potential for splashing? C->F G No splash risk? C->G I Standard PPE: Goggles, Nitrile Gloves, Lab Coat D->I H Full PPE: Goggles, Face Shield, Nitrile Gloves, Lab Coat, N95 Respirator E->H J Enhanced PPE: Goggles, Face Shield, Nitrile Gloves, Lab Coat F->J G->I

Caption: A decision tree for selecting the appropriate level of PPE.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-anilino-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-anilino-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.